molecular formula C10H12FN5O4 B039910 3'-Deoxy-3'-fluoroguanosine CAS No. 123402-21-1

3'-Deoxy-3'-fluoroguanosine

Número de catálogo: B039910
Número CAS: 123402-21-1
Peso molecular: 285.23 g/mol
Clave InChI: VDOWHLFGBWKXJC-DXTOWSMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3'-Deoxy-3'-fluoroguanosine (CAS 123402-21-1) is a synthetic purine nucleoside analogue with significant potential in antiviral research. This compound features a fluorine atom substituted at the 3' position of the ribose ring, a modification known to enhance metabolic stability and bioavailability in nucleoside therapeutics. Its primary researched mechanism of action is the inhibition of viral RNA synthesis. Studies have demonstrated that this compound exhibits broad-spectrum antiviral activity , particularly against flaviviruses. It potently suppresses the replication of the Tick-borne encephalitis virus (TBEV) by interacting with the viral NS5B RNA-dependent RNA polymerase (RdRp). This interaction leads to the termination of the extending viral RNA chain, thereby disrupting the viral life cycle . The compound's structure is closely related to other investigated 3'-deoxy-3'-fluoronucleosides, which have shown selective metabolic activation in pathogens and potent cytotoxic effects against other infectious agents like Leishmania species, suggesting a promising scope for its application . From a synthetic chemistry perspective, this compound is a notable target. Traditional synthetic routes from guanosine precursors often involve multiple steps, harsh conditions, and laborious protecting group manipulations, resulting in low overall yields . Modern, unified strategies have been developed to access such 3'-fluorinated nucleosides more efficiently from a common fluorinated ribofuranose intermediate, facilitating the exploration of their biological properties . This product is intended for research purposes in biochemistry, virology, and drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic applications for humans or animals.

Propiedades

IUPAC Name

2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOWHLFGBWKXJC-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154008
Record name 3'-Deoxy-3'-fluoroguanosine
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Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123402-21-1
Record name 3′-Deoxy-3′-fluoroguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123402-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Deoxy-3'-fluoroguanosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Deoxy-3'-fluoroguanosine
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Foundational & Exploratory

The Advent of a Novel Antiviral Agent: A Technical Guide to the Discovery and Synthesis of 3'-Deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the fluorinated nucleoside analogue, 3'-Deoxy-3'-fluoroguanosine. Particular focus is given to its synthesis history, antiviral activity, and the experimental methodologies that have defined its development.

Discovery and Historical Context

The exploration of fluorinated nucleoside analogues as potential therapeutic agents gained significant momentum in the latter half of the 20th century. The introduction of a fluorine atom into the sugar moiety of a nucleoside can dramatically alter its biological activity, often enhancing its metabolic stability and potency as a viral or cancer inhibitor.

While the precise first synthesis of this compound is not as prominently documented as its adenosine counterpart, the foundational work on 3'-deoxy-3'-fluoro-substituted nucleosides emerged from the Rega Institute for Medical Research in Belgium in the late 1980s.[1][2] This period saw the synthesis and initial antiviral evaluations of a range of these compounds, driven by the urgent need for new antiviral therapies.

Initial studies on the antiviral spectrum of this compound revealed a nuanced activity profile. Notably, in studies against the Tick-borne encephalitis virus (TBEV), it did not demonstrate a significant reduction in viral titers.[2] However, this apparent lack of broad-spectrum activity in early screenings did not diminish the importance of this molecule. Instead, it highlighted the specificity of fluorinated nucleosides and paved the way for the investigation of closely related derivatives.

A significant breakthrough in this lineage of compounds came with the development of 3'-alpha-fluoro-2',3'-dideoxyguanosine (FddG). This derivative, where the 2'-hydroxyl group is also removed, exhibited potent activity as a reverse transcriptase inhibitor, with demonstrated efficacy against both the Human Immunodeficiency Virus (HIV) and the Hepatitis B Virus (HBV).[3] A prodrug of FddG, known as Lagociclovir, has been investigated for its high oral bioavailability and its ability to be converted to the active triphosphate form in vivo.[3]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogues has been approached through various chemical strategies, reflecting the evolution of synthetic organic chemistry and the need for efficient and scalable production methods.

Chemo-enzymatic Synthesis

One notable approach involves a chemo-enzymatic strategy. This method leverages the stereoselectivity of enzymes to achieve the desired configuration of the final product. A key intermediate, 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate, can be synthesized chemically and then converted to 2',3'-dideoxy-3'-fluoro-β-D-guanosine through an enzymatic reaction catalyzed by purine nucleoside phosphorylase.

Synthesis of 3'-alpha-fluoro-2',3'-dideoxyguanosine (FddG)

Two prominent synthetic routes for FddG have been described:

  • A Six-Step Synthesis from Guanosine: A method has been established to synthesize FddG from the readily available starting material, guanosine, in six steps with an overall yield of 27%.[4] A key step in this synthesis involves a fluorination reaction that proceeds via a bromonium cation intermediate.[4]

  • Concise Synthesis via a Thioanhydronucleoside Intermediate: A more concise route to FddG involves the 3'-α-selective fluorination of an 8,2'-thioanhydronucleoside as the key step.[5] This method is advantageous as it avoids the use of potentially explosive and expensive fluorinating reagents. The subsequent desulfurization of the 3'-α-fluoro-3'-deoxy-8,2'-thioanhydronucleoside is achieved by treatment with Raney Ni in toluene.[5]

Quantitative Data Summary

The antiviral activity of this compound and its derivatives is highly dependent on the specific virus and the modifications to the nucleoside scaffold. The following table summarizes key quantitative data from various studies.

CompoundVirus TargetAssay SystemEndpointValueReference
This compoundTBEVCell-basedActivityNo reduction in titer[2]
3'-alpha-fluoro-2',3'-dideoxyguanosine (FddG)HIVReverse TranscriptaseActivityInhibitor[3]
3'-alpha-fluoro-2',3'-dideoxyguanosine (FddG)HBVReverse TranscriptaseActivityPotential treatment[3]
3'-Fluorothymidine triphosphate (FdTTP)HBVDNA PolymeraseID500.15 µM[6]
2',3'-Dideoxy-3'-fluorouridine triphosphateHBVDNA PolymeraseID50> 25 µM[6]

Mechanism of Action: Chain Termination of Viral Polymerase

The primary mechanism of action for this compound, following its intracellular conversion to the triphosphate form, is the termination of viral nucleic acid synthesis. This process is contingent on the viral polymerase recognizing and incorporating the fluorinated nucleotide analogue into the growing DNA or RNA strand.

The key to its function lies in the replacement of the 3'-hydroxyl group with a fluorine atom. The 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links adjacent nucleotides in the nucleic acid chain. Without this hydroxyl group, the polymerase is unable to add the next nucleotide, leading to the termination of chain elongation.

Specifically, this compound 5'-triphosphate has been shown to interact directly with the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), known as NS5B.[2] This interaction results in the suppression of viral RNA synthesis by preventing the further extension of the replicating viral RNA.[2]

The following diagram illustrates the metabolic activation and mechanism of action of this compound.

G cluster_cell Host Cell cluster_virus Viral Replication Complex DFG 3'-Deoxy-3'- fluoroguanosine DFG_MP DFG-Monophosphate DFG->DFG_MP Cellular Kinases DFG_DP DFG-Diphosphate DFG_MP->DFG_DP Cellular Kinases DFG_TP DFG-Triphosphate (Active Form) DFG_DP->DFG_TP Cellular Kinases Viral_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) DFG_TP->Viral_Polymerase Incorporation Growing_RNA Growing Viral RNA Strand Viral_Polymerase->Growing_RNA Elongation RNA_Template Viral RNA Template RNA_Template->Viral_Polymerase Chain_Termination Chain Termination Growing_RNA->Chain_Termination

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Protocols

The following are outlines of key experimental protocols for the synthesis of 3'-alpha-fluoro-2',3'-dideoxyguanosine (FddG).

Six-Step Synthesis from Guanosine

This protocol provides a general workflow and does not include specific quantities or reaction conditions, which should be optimized based on laboratory settings.

G Start Guanosine Step1 Protection of Amino and Hydroxyl Groups Start->Step1 Step2 Introduction of Bromine at 3' position Step1->Step2 Step3 Selective Deacetylation at 2' position Step2->Step3 Step4 Fluorination at 3' position (e.g., with DAST) Step3->Step4 Step5 Deprotection Step4->Step5 End 3'-alpha-fluoro-2',3'- dideoxyguanosine (FddG) Step5->End

Caption: Workflow for the six-step synthesis of FddG from guanosine.

Key Reagents:

  • Protecting group reagents (e.g., acetic anhydride)

  • Brominating agent

  • Deacetylating agent

  • Fluorinating agent (e.g., Diethylaminosulfur trifluoride - DAST)

  • Deprotection reagents

Synthesis via 3'-α-selective Fluorination of an 8,2'-Thioanhydronucleoside

This method offers a more concise route to FddG.

G Start Protected Guanosine Derivative Step1 Formation of 8,2'-Thioanhydronucleoside Start->Step1 Step2 3'-alpha-selective Fluorination Step1->Step2 Step3 Desulfurization (e.g., with Raney Ni) Step2->Step3 End 3'-alpha-fluoro-2',3'- dideoxyguanosine (FddG) Step3->End

Caption: Workflow for the synthesis of FddG via a thioanhydronucleoside.

Key Reagents:

  • Thiation reagent

  • Fluorinating agent

  • Raney Nickel (for desulfurization)

Conclusion and Future Directions

This compound and its derivatives, particularly 3'-alpha-fluoro-2',3'-dideoxyguanosine, represent an important class of nucleoside analogues with demonstrated antiviral potential. While the parent compound showed limited broad-spectrum activity in initial screenings, its structural scaffold has provided a valuable platform for the development of more potent and specific inhibitors of viral polymerases. The synthetic routes developed for these compounds have evolved to become more efficient and safer, facilitating further research and development.

Future research in this area will likely focus on the development of novel prodrug strategies to enhance the oral bioavailability and intracellular delivery of the active triphosphate forms of these nucleosides. Furthermore, the continued exploration of fluorinated nucleosides with modifications at other positions of the sugar or base may lead to the discovery of new antiviral agents with improved efficacy and resistance profiles against a range of viral pathogens.

References

chemical structure and properties of 3'-Deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Deoxy-3'-fluoroguanosine is a synthetic nucleoside analog of the natural purine nucleoside, guanosine. The strategic substitution of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom significantly alters its chemical and biological properties. This modification makes it a subject of interest in medicinal chemistry and drug development, particularly in the fields of virology and oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

The chemical identity and key physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
Chemical Name 2-amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
Molecular Formula C₁₀H₁₂FN₅O₄
Molecular Weight 285.23 g/mol
CAS Number 123402-21-1
Appearance Solid powder
Purity Typically >96%
Melting Point 289-291 °C
Solubility Soluble in DMSO; Slightly soluble in water, acetonitrile, and methanol
SMILES O=C1C2=C(N(C=N2)[C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O)NC(N)=N1
InChIKey VDOWHLFGBWKXJC-DXTOWSMRSA-N

Biological Activity and Mechanism of Action

This compound is classified as a nucleoside analog and antimetabolite. Its mechanism of action is primarily attributed to its ability to interfere with nucleic acid synthesis.

Inhibition of RNA Replication

As a nucleoside analog, this compound can be intracellularly phosphorylated to its triphosphate form by host cell kinases. This triphosphate metabolite can then be recognized by viral RNA-dependent RNA polymerases (RdRp) and incorporated into the growing viral RNA chain. The absence of a 3'-hydroxyl group, replaced by a fluorine atom, prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination and inhibition of viral replication.

RNA_Chain_Termination cluster_0 Cellular Metabolism cluster_1 Viral RNA Replication 3dFG 3'-Deoxy-3'- fluoroguanosine 3dFG_MP 3dFG Monophosphate 3dFG->3dFG_MP Kinase 3dFG_DP 3dFG Diphosphate 3dFG_MP->3dFG_DP Kinase 3dFG_TP 3dFG Triphosphate 3dFG_DP->3dFG_TP Kinase RdRp Viral RNA-dependent RNA Polymerase 3dFG_TP->RdRp Incorporation Growing_RNA Growing RNA Chain RdRp->Growing_RNA Elongation Template Viral RNA Template Template->RdRp Terminated_RNA Terminated RNA Chain Growing_RNA->Terminated_RNA Chain Termination (No 3'-OH)

Mechanism of RNA Chain Termination by this compound.
Purine Nucleoside Phosphorylase Inhibition

This compound has also been described as an inhibitor of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. Inhibition of PNP can disrupt purine metabolism, which may contribute to its biological effects.

PNP_Inhibition Guanosine Guanosine PNP Purine Nucleoside Phosphorylase (PNP) Guanosine->PNP Pi Phosphate (Pi) Pi->PNP Guanine Guanine PNP->Guanine Catalyzes R1P Ribose-1-Phosphate PNP->R1P 3dFG 3'-Deoxy-3'- fluoroguanosine 3dFG->PNP Inhibition

Inhibition of Purine Nucleoside Phosphorylase (PNP) by this compound.
Antiviral Activity

The antiviral potential of this compound has been investigated, particularly against flaviviruses. In an initial screening against Tick-borne encephalitis virus (TBEV), it demonstrated a protective effect on infected cells.

VirusCell LineConcentration (µM)ResultReference(s)
Tick-borne encephalitis virus (TBEV)PS cells2536.1% cell viability of infected cells
Tick-borne encephalitis virus (TBEV)PS cells6.25, 12.5, 25Did not reduce viral titers

It is noteworthy that in the same study, the related compound 3'-Deoxy-3'-fluoroadenosine exhibited potent, low-micromolar antiviral activity against TBEV, Zika virus, and West Nile virus, suggesting that the nature of the purine base plays a critical role in the antiviral efficacy of 3'-deoxy-3'-fluoro nucleosides.

Experimental Protocols

Synthesis of this compound
Antiviral Activity Assay (Cell-Based)

The following is a generalized protocol for assessing the antiviral activity of this compound, adapted from studies on related nucleoside analogs.

Antiviral_Assay_Workflow Start Start Cell_Seeding Seed cells (e.g., PS cells) in 96-well plates Start->Cell_Seeding Pretreatment Pre-treat cells with varying concentrations of 3dFG for 24 hours Cell_Seeding->Pretreatment Infection Infect cells with virus (e.g., TBEV, MOI = 0.1) Pretreatment->Infection Incubation Incubate for 48-72 hours Infection->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Plaque_Assay Plaque Assay to determine viral titer reduction Endpoint_Analysis->Plaque_Assay Viability_Assay Cell Viability Assay (e.g., MTS/resazurin) to assess cytopathic effect Endpoint_Analysis->Viability_Assay Data_Analysis Data Analysis: Calculate EC50 and CC50 Plaque_Assay->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Workflow for a typical cell-based antiviral activity assay.
  • Cell Culture: Plate susceptible cells (e.g., porcine kidney stable cells (PS) or human brain capillary endothelial cells (HBCA)) in 96-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treatment: Remove the growth medium from the cells and add the compound dilutions. Incubate for 24 hours.

  • Infection: Infect the cells with the virus of interest (e.g., TBEV) at a multiplicity of infection (MOI) of 0.1. Include virus-only and mock-infected controls.

  • Incubation: Incubate the infected plates for a period suitable for the virus replication cycle (e.g., 48-72 hours).

  • Quantification of Antiviral Effect:

    • Plaque Reduction Assay: Collect the supernatant and perform a plaque assay to determine the viral titer. The reduction in plaque forming units (PFU/mL) compared to the virus control indicates antiviral activity.

    • Cell Viability Assay: Assess the inhibition of the viral cytopathic effect (CPE) using a cell viability reagent (e.g., MTS or resazurin). The increase in cell viability compared to the virus control indicates antiviral activity.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves to determine the compound's potency and selectivity index (SI = CC₅₀/EC₅₀).

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

The following is a general protocol for an in vitro PNP inhibition assay.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).

  • Assay Components: In a microplate well, combine the reaction buffer, a known concentration of a PNP substrate (e.g., inosine), and the PNP enzyme (e.g., from E. coli).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a control with no inhibitor.

  • Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., room temperature) for a specific time (e.g., 1 minute).

  • Detection: Monitor the rate of the reaction. This can be done by measuring the decrease in the substrate concentration or the increase in the product concentration (e.g., hypoxanthine) over time, often using spectrophotometry or HPLC.

  • Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC₅₀ value, which is the concentration of this compound required to inhibit PNP activity by 50%.

Conclusion

This compound is a synthetically accessible nucleoside analog with the potential to interfere with viral replication and purine metabolism. While its antiviral activity appears to be less potent than its adenosine counterpart, it remains a valuable tool for studying the structure-activity relationships of nucleoside analogs and as a potential scaffold for the development of novel therapeutic agents. The experimental protocols outlined in this guide provide a framework for the further investigation of its biological properties.

In-Depth Technical Guide: The Core Mechanism of Action of 3'-Deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxy-3'-fluoroguanosine is a synthetic nucleoside analogue that has demonstrated notable antiviral activity, particularly against Hepatitis C virus (HCV). Its mechanism of action is centered on the inhibition of viral RNA synthesis. Following intracellular phosphorylation to its active triphosphate form, this compound 5'-triphosphate acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerase (RdRp). The substitution of the 3'-hydroxyl group on the ribose sugar with a fluorine atom is the key structural modification that prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting the elongation of the nascent viral RNA chain. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and relevant experimental methodologies for the study of this compound.

Introduction

Nucleoside analogues represent a cornerstone of antiviral therapy. These molecules are designed to mimic naturally occurring nucleosides and, upon intracellular activation, interfere with the replication of viral genetic material. This compound belongs to this class of compounds, characterized by a modification at the 3' position of the ribose moiety. This modification is critical to its function as an inhibitor of viral replication. While its activity spectrum is a subject of ongoing research, its potent inhibition of the HCV NS5B polymerase highlights its potential as a therapeutic agent. This guide will delve into the core mechanisms that underpin the antiviral effects of this compound.

The Underlying Mechanism of Action

The antiviral activity of this compound is a multi-step process that begins with its uptake into the host cell and culminates in the termination of viral RNA synthesis.

Intracellular Phosphorylation: The Activation Cascade

Like most nucleoside analogues, this compound is a prodrug that requires activation through phosphorylation. This process is carried out by host cell kinases. The initial phosphorylation to the monophosphate form is a critical and often rate-limiting step. Subsequent phosphorylations yield the diphosphate and, ultimately, the active this compound 5'-triphosphate. The efficiency of this phosphorylation cascade can vary between different cell types and can influence the overall potency of the compound.

dot

Caption: Metabolic activation of this compound.

Inhibition of Viral RNA-Dependent RNA Polymerase

The active triphosphate form of this compound acts as a competitive inhibitor of the natural substrate, guanosine triphosphate (GTP), for the viral RNA-dependent RNA polymerase (RdRp). It binds to the active site of the polymerase and is incorporated into the growing viral RNA strand.

RNA Chain Termination

The defining feature of this compound's mechanism is its function as an obligate chain terminator. The replacement of the 3'-hydroxyl group with a fluorine atom makes the formation of the subsequent 3'-5' phosphodiester bond impossible. Once incorporated, the nascent RNA chain cannot be elongated, leading to the premature termination of viral RNA synthesis. This disruption of viral genome replication is the ultimate cause of the antiviral effect. It has been noted that this compound 5'-triphosphate directly interacts with the NS5B RdRp of HCV, leading to the suppression of viral RNA synthesis by preventing the further extension of the replicating viral RNA[1]. The inhibitory activity of the guanosine triphosphate analogue against HCV NS5B polymerase is considerably higher than its adenosine counterpart[1].

dot

Caption: Mechanism of RNA chain termination by 3'-dFG-TP.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the known activity and provides context based on related compounds. It is important to note that in a screening against Tick-Borne Encephalitis Virus (TBEV), this compound did not show a reduction in viral titers in infected cells, whereas the adenosine analogue showed significant activity[1][2].

Compound Target Assay Value Cell Line Reference
This compoundTick-Borne Encephalitis Virus (TBEV)Viral Titer ReductionInactivePS cells[1][2]
3'-Deoxy-3'-fluoroadenosineTick-Borne Encephalitis Virus (TBEV) - Hypr strainEC502.2 ± 0.6 μMPS cells[1]
3'-Deoxy-3'-fluoroadenosineTick-Borne Encephalitis Virus (TBEV) - Neudoerfl strainEC501.6 ± 0.3 μMPS cells[1]
3'-Deoxy-3'-fluoroadenosineZika Virus (ZIKV) - MR-766 strainEC504.7 ± 1.3 μMHBCA cells[1]
3'-Deoxy-3'-fluoroadenosineZika Virus (ZIKV) - Paraiba_01 strainEC504.5 ± 1.4 μMHBCA cells[1]
3'-Deoxy-3'-fluoroadenosineWest Nile Virus (WNV) - Eg-101 strainEC503.7 ± 1.2 μMPS cells[1]

EC50: Half-maximal effective concentration. PS cells: Porcine kidney stable cells. HBCA cells: Human brain capillary endothelial cells.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of this compound.

Synthesis of this compound

A chemo-enzymatic strategy has been reported for the synthesis of this compound. This method involves the stereoselective synthesis of 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate, which is then converted to the final product by an enzymatic reaction using purine nucleoside phosphorylase.

A general synthetic method for 3'-alpha-fluoro-2',3'-dideoxyguanosine has been established starting from guanosine in a multi-step process with an overall yield of 27%[3].

Key Steps:

  • Chemical synthesis of a protected 3'-fluorinated ribose derivative.

  • Phosphorylation of the fluorinated ribose to yield the ribose-1-phosphate.

  • Enzymatic condensation of the 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate with guanine catalyzed by purine nucleoside phosphorylase.

  • Deprotection and purification of the final compound.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay is designed to measure the inhibitory effect of the triphosphate form of the nucleoside analogue on the activity of a viral RdRp, such as HCV NS5B.

Materials:

  • Recombinant viral RdRp (e.g., HCV NS5B)

  • RNA template/primer duplex

  • This compound 5'-triphosphate

  • Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), one of which is radiolabeled (e.g., [α-³²P]GTP) or fluorescently labeled.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template/primer, and the viral RdRp enzyme.

  • Add varying concentrations of this compound 5'-triphosphate or a vehicle control.

  • Initiate the reaction by adding the mixture of natural NTPs, including the labeled nucleotide.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding EDTA).

  • Precipitate the newly synthesized RNA (e.g., using trichloroacetic acid) and collect on a filter membrane.

  • Quantify the incorporated radiolabel using a scintillation counter or the fluorescence using a plate reader.

  • Calculate the percent inhibition at each concentration of the inhibitor and determine the IC50 value.

dot

Caption: Workflow for an in vitro RdRp inhibition assay.

Cell-Based Antiviral Assay (HCV Replicon System)

This assay determines the antiviral activity of the compound in a cellular context using a cell line that harbors a subgenomic HCV replicon.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., expressing luciferase)

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in a 96-well plate.

  • After cell attachment, treat the cells with serial dilutions of this compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV replication.

  • In a parallel plate with non-replicon-containing cells, perform a cytotoxicity assay to determine the CC50.

  • Calculate the percent inhibition of viral replication and cell viability at each compound concentration.

  • Determine the EC50 (antiviral) and CC50 (cytotoxicity) values.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Host cell line (e.g., Huh-7)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound. Include untreated and vehicle-only controls.

  • Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Conclusion

This compound exemplifies the targeted approach of nucleoside analogue antiviral drug design. Its core mechanism of action, involving intracellular phosphorylation to its active triphosphate form and subsequent incorporation into the viral RNA chain leading to termination, is a well-established strategy for inhibiting viral replication. While its efficacy against HCV is promising, the lack of broad-spectrum activity observed in some studies underscores the specificity of viral polymerases and the challenges in developing pan-viral inhibitors. Further research to obtain detailed quantitative data on its activity against a wider range of viruses and to optimize its pharmacological properties will be crucial in determining its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel nucleoside analogues.

References

The Core Mechanism of 3'-Deoxy-3'-fluoroguanosine as an RNA Chain Terminator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxy-3'-fluoroguanosine is a synthetic nucleoside analog that functions as a potent RNA chain terminator, disrupting the process of transcription. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular processes. Understanding the function of this and similar compounds is crucial for the development of novel antiviral and anticancer therapeutics that target RNA polymerases.

The central mechanism of action for this compound lies in the modification of the ribose sugar at the 3' position. In natural ribonucleotides, the 3'-hydroxyl (-OH) group is essential for the formation of a phosphodiester bond with the 5'-triphosphate of the incoming nucleotide, a reaction catalyzed by RNA polymerase. In this compound, this crucial hydroxyl group is replaced by a fluorine atom. Once the triphosphate form of this analog, this compound-5'-triphosphate (3'-F-GTP), is incorporated into a growing RNA strand, the absence of the 3'-OH group makes it impossible for the RNA polymerase to add the next nucleotide, leading to the immediate cessation of RNA chain elongation.[1][2]

Data Presentation

The following tables summarize the available quantitative data for this compound and related 3'-modified nucleoside analogs. This data provides insights into their inhibitory potential against various RNA polymerases.

Table 1: Antiviral and Cytotoxic Activity of 3'-Deoxy-3'-fluoronucleosides

CompoundVirus/Cell LineAssayEndpointValue
This compoundTick-borne encephalitis virus (TBEV)Cell Viability Assay% Viability at 25 µM36.1%[1]
3'-Deoxy-3'-fluoroadenosineTick-borne encephalitis virus (TBEV)Cell Viability Assay% Viability at 25 µM70.0%[1]
3'-Deoxy-3'-flurouridineTick-borne encephalitis virus (TBEV)Cell Viability Assay% Viability at 25 µM35.8%[1]
3'-Deoxy-3'-fluoroadenosinePorcine stable kidney (PS) cellsCytotoxicity Assay (LDH)% Cell Death at 25 µM3.8 ± 0.1%[1]
3'-Deoxy-3'-fluoroadenosineHuman brain capillary endothelial cells (HBCA)Cytotoxicity Assay (LDH)% Cell Death at 25 µM10.1 ± 0.2%[1]

Note: The inhibitory activity of this compound 5'-triphosphate against HCV NS5B polymerase is noted to be considerably higher than its adenosine counterpart, though specific IC50 values were not provided in the searched literature.[1]

Table 2: Inhibition Constants (Ki) of 3'-Modified Nucleoside Triphosphates against E. coli RNA Polymerase

CompoundNatural SubstrateInhibition TypeKi (µM)
9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl)adenine 5'-triphosphateATPLinear Mixed33[3]
9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl)guanine 5'-triphosphateGTPLinear Mixed0.95[3]

Note: These compounds are structurally similar to this compound, featuring a modification at the 3' position that prevents chain elongation. The data illustrates the potent inhibitory capacity of such analogs.

Experimental Protocols

In Vitro Transcription Assay for Determining RNA Chain Termination Efficiency

This protocol outlines a method to quantitatively assess the chain termination efficiency of this compound triphosphate (3'-F-GTP) using an in vitro transcription assay with a DNA template and a suitable RNA polymerase (e.g., T7 RNA polymerase or E. coli RNA polymerase).

1. Materials and Reagents:

  • Linear DNA template containing a promoter recognized by the chosen RNA polymerase (e.g., T7 promoter) and a downstream sequence for transcription.

  • Purified RNA Polymerase (e.g., T7 RNA Polymerase).

  • Ribonucleoside triphosphates (rNTPs): ATP, CTP, GTP, UTP (high purity).

  • This compound-5'-triphosphate (3'-F-GTP).

  • α-32P-UTP or other radiolabeled rNTP for transcript visualization.

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT).

  • RNase Inhibitor.

  • DNase I (RNase-free).

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 7 M urea).

  • TBE Buffer (Tris-borate-EDTA).

  • Phosphor screen and imaging system.

2. Experimental Procedure:

  • Transcription Reaction Setup:

    • On ice, prepare a master mix containing the transcription buffer, RNase inhibitor, and the linear DNA template.

    • Prepare separate reaction tubes for the control and experimental conditions.

    • Control Reaction: Add the four standard rNTPs (ATP, CTP, GTP, UTP) at a final concentration of 0.5 mM each, along with α-32P-UTP.

    • Experimental Reaction: Add ATP, CTP, and UTP at 0.5 mM each, GTP at a concentration lower than the competing 3'-F-GTP (e.g., 0.1 mM), and varying concentrations of 3'-F-GTP (e.g., 0.1 mM, 0.5 mM, 1 mM). Also include α-32P-UTP.

  • Initiation of Transcription:

    • Add the RNA polymerase to each reaction tube to a final concentration of approximately 50 nM.

    • Gently mix and incubate the reactions at 37°C for 30-60 minutes.

  • Termination of Reaction:

    • Stop the reactions by adding an equal volume of Stop Solution.

  • DNase Treatment:

    • Add DNase I to each reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • Analysis of Transcripts:

    • Heat the samples at 95°C for 5 minutes to denature the RNA.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the dye fronts have migrated an appropriate distance to resolve the full-length and terminated transcripts.

  • Visualization and Quantification:

    • Expose the gel to a phosphor screen overnight.

    • Image the screen using a phosphor imager.

    • Quantify the band intensities for the full-length transcript and the terminated transcripts in each lane using densitometry software.

  • Calculation of Termination Efficiency:

    • Termination Efficiency (%) = [Intensity of Terminated Band / (Intensity of Terminated Band + Intensity of Full-Length Band)] x 100.

Mandatory Visualization

RNA_Chain_Termination cluster_elongation Standard RNA Elongation cluster_termination Chain Termination by 3'-F-Guanosine RNAP RNA Polymerase RNA Growing RNA Chain (with 3'-OH) RNAP->RNA Binds DNA DNA Template DNA->RNAP Transcribes NTP Incoming rNTP RNA->NTP 3'-OH attacks 5'-triphosphate NTP->RNAP Binds to Active Site NTP->RNA Forms Phosphodiester Bond Term_RNAP RNA Polymerase Term_RNA Growing RNA Chain Term_RNAP->Term_RNA Binds Term_DNA DNA Template Term_DNA->Term_RNAP Transcribes Term_F_GTP 3'-F-GTP Term_RNA->Term_F_GTP Incorporation Term_F_GTP->Term_RNAP Binds to Active Site Terminated_RNA Terminated RNA Chain (with 3'-F) Term_F_GTP->Terminated_RNA Becomes 3' end No_Elongation No Further Elongation Terminated_RNA->No_Elongation

Caption: Mechanism of RNA chain termination by this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_analysis Analysis Template_Prep 1. Prepare Linear DNA Template Reagent_Prep 2. Prepare Reaction Mixes (Control & 3'-F-GTP) Template_Prep->Reagent_Prep Add_Polymerase 3. Add RNA Polymerase Reagent_Prep->Add_Polymerase Incubate 4. Incubate at 37°C Add_Polymerase->Incubate Stop_Reaction 5. Add Stop Solution Incubate->Stop_Reaction PAGE 6. Denaturing PAGE Stop_Reaction->PAGE Imaging 7. Phosphor Imaging PAGE->Imaging Quantification 8. Quantify Bands Imaging->Quantification Calculation 9. Calculate Termination Efficiency Quantification->Calculation

Caption: Experimental workflow for assessing RNA chain termination.

References

An In-depth Technical Guide to the Initial Synthesis Pathways for 3'-Deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core initial synthesis pathways for 3'-Deoxy-3'-fluoroguanosine, a fluorinated nucleoside analogue of significant interest in medicinal chemistry. The document outlines three primary synthetic routes: a multi-step chemical synthesis from guanosine, a chemo-enzymatic approach, and a method proceeding through a thioanhydronucleoside intermediate. This guide is intended to furnish researchers and drug development professionals with the necessary information to understand and potentially replicate these synthetic strategies.

Introduction

This compound is a synthetic nucleoside analogue where the hydroxyl group at the 3' position of the ribose sugar is replaced by a fluorine atom. This modification can significantly alter the biological properties of the nucleoside, often leading to enhanced metabolic stability and potent antiviral or anticancer activities. The strategic incorporation of fluorine is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic profiles of parent molecules. This guide details the foundational synthetic methodologies for obtaining this important compound.

Core Synthesis Pathways

Three principal pathways for the initial synthesis of this compound have been established in the scientific literature. These can be broadly categorized as:

  • Chemical Synthesis from Guanosine: A divergent approach involving the direct chemical modification of the readily available starting material, guanosine.

  • Chemo-enzymatic Synthesis: A convergent strategy that combines chemical synthesis of a fluorinated sugar phosphate with an enzymatic coupling step.

  • Thioanhydronucleoside Intermediate Route: A pathway that utilizes a cyclic thioether intermediate to control the stereochemistry of the fluorination step.

The following sections provide detailed experimental protocols and quantitative data for each of these pathways.

Pathway 1: Multi-step Chemical Synthesis from Guanosine

This pathway describes a six-step synthesis of this compound starting from guanosine, with a reported overall yield of 27%.[1][2] The key transformation in this sequence is the nucleophilic fluorination of a protected guanosine derivative.

Experimental Protocol

Step 1: Protection of Guanosine

  • Objective: To protect the functional groups on the guanine base and the 5'-hydroxyl group of the ribose sugar to ensure regioselective fluorination at the 3' position.

  • Procedure: Detailed experimental procedures for the multi-step protection of guanosine are described in the literature. Typically, this involves the protection of the N2 and O6 positions of the guanine moiety and the 5'-hydroxyl group.

  • Quantitative Data: Specific reagents, solvents, reaction times, and yields for each protection step are outlined in the referenced literature.

Step 2-5: Intermediate Modifications

  • Objective: To carry out a series of chemical transformations to prepare the molecule for the fluorination reaction. This may involve the introduction of a suitable leaving group at the 3' position.

  • Procedure: These steps involve standard organic synthesis techniques.

  • Quantitative Data: The specific reaction conditions and yields for each of these intermediate steps are crucial for the overall success of the synthesis and are detailed in the primary literature.

Step 6: Fluorination and Deprotection

  • Objective: To introduce the fluorine atom at the 3' position and subsequently remove all protecting groups to yield the final product.

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this type of nucleophilic fluorination.[3]

  • Procedure: The protected guanosine derivative is treated with DAST in an appropriate aprotic solvent at a controlled temperature. Following the fluorination, a deprotection sequence is carried out to remove the protecting groups from the guanine base and the 5'-hydroxyl group.

  • Quantitative Data: The reaction conditions for the fluorination and deprotection steps, including reagent equivalents, temperature, reaction time, and purification methods, are critical for achieving the reported yield.

Summary of Quantitative Data for Pathway 1
StepReactionKey ReagentsTypical Yield
1-5Protection and Intermediate StepsVarious-
6Fluorination and DeprotectionDAST, Deprotecting agents-
Overall Guanosine to this compound 27% [1][2]

Note: Detailed step-by-step yields are not available in the provided search results and would require access to the full-text articles.

Experimental Workflow for Pathway 1

G cluster_protection Protection Steps cluster_modification Intermediate Modifications cluster_final Final Steps Guanosine Guanosine Protected_Guanosine Protected Guanosine Derivative Guanosine->Protected_Guanosine Multi-step protection Intermediate_1 Intermediate 1 Protected_Guanosine->Intermediate_1 ... ... Intermediate_1->... Multiple Steps Intermediate_n Intermediate_n ...->Intermediate_n Final Intermediate Fluorinated_Intermediate Protected 3'-Fluoro-guanosine Intermediate_n->Fluorinated_Intermediate Fluorination (DAST) Final_Product This compound Fluorinated_Intermediate->Final_Product Deprotection

Caption: Chemical Synthesis of this compound from Guanosine.

Pathway 2: Chemo-enzymatic Synthesis

This convergent pathway involves the chemical synthesis of a key intermediate, 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate, followed by an enzymatic coupling with guanine catalyzed by purine nucleoside phosphorylase (PNP).[4]

Experimental Protocol

Part 1: Chemical Synthesis of 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate

  • Objective: To synthesize the fluorinated sugar phosphate donor required for the enzymatic reaction.

  • Starting Material: The synthesis is reported to start from a methyl glycoside.[4]

  • Procedure: The synthesis of this fluorinated sugar phosphate is described as "rather complicated" in the literature, implying a multi-step process.[4] This would likely involve the introduction of the fluorine atom onto the sugar ring, followed by phosphorylation at the anomeric position.

  • Quantitative Data: Detailed experimental procedures, including the number of steps, reagents, reaction conditions, and yields for the synthesis of this key intermediate, are essential and would be found in the primary research article.

Part 2: Enzymatic Glycosylation

  • Objective: To couple the chemically synthesized fluorinated sugar phosphate with guanine to form the target nucleoside.

  • Enzyme: Purine Nucleoside Phosphorylase (PNP).

  • Procedure: The reaction is carried out in a buffered aqueous solution containing 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate, guanine, and PNP. The enzyme catalyzes the formation of the N-glycosidic bond.

  • Quantitative Data: The yield for the enzymatic coupling step is reported to be approximately 63%.[4]

Summary of Quantitative Data for Pathway 2
StepReactionKey Reagents/EnzymesTypical Yield
1Synthesis of Fluorinated Sugar PhosphateVarious-
2Enzymatic GlycosylationGuanine, PNP~63%[4]

Note: The overall yield for this pathway is dependent on the efficiency of the multi-step synthesis of the fluorinated sugar phosphate.

Experimental Workflow for Pathway 2

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Coupling Start_Sugar Methyl Glycoside ... ... Start_Sugar->... Multi-step synthesis Fluorinated_Sugar_Phosphate 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate Final_Product This compound Fluorinated_Sugar_Phosphate->Final_Product ...->Fluorinated_Sugar_Phosphate Guanine Guanine Guanine->Final_Product PNP

Caption: Chemo-enzymatic Synthesis of this compound.

Pathway 3: Thioanhydronucleoside Intermediate Route

This synthetic approach utilizes an 8,2'-thioanhydronucleoside intermediate to achieve a 3'-α-selective fluorination, followed by desulfurization to yield the target 2',3'-dideoxy-3'-fluoroguanosine.[5]

Experimental Protocol

Step 1: Synthesis of 8,2'-Thioanhydronucleoside

  • Objective: To prepare the cyclic thioether intermediate from a suitable guanosine derivative.

  • Procedure: This involves the formation of a sulfur bridge between the C8 position of the guanine base and the C2' position of the ribose sugar.

Step 2: 3'-α-Selective Fluorination

  • Objective: To introduce the fluorine atom with high stereoselectivity at the 3' position.

  • Procedure: The 8,2'-thioanhydronucleoside is subjected to fluorination. This method is noted to avoid the use of explosive and expensive SF4-related fluorinating reagents.[5]

Step 3: Desulfurization

  • Objective: To remove the sulfur bridge to generate the 2',3'-dideoxyribose moiety.

  • Reagent: Raney Nickel is used for the desulfurization step.

  • Procedure: The 3'-α-fluoro-3'-deoxy-8,2'-thioanhydronucleoside is treated with Raney Ni in toluene.[5]

Summary of Quantitative Data for Pathway 3
StepReactionKey ReagentsTypical Yield
1Thioanhydronucleoside Formation--
23'-α-Selective Fluorination--
3DesulfurizationRaney Ni-

Note: Specific yields for each step are not available in the provided search results.

Logical Relationship for Pathway 3

G Guanosine_Derivative Guanosine Derivative Thioanhydronucleoside 8,2'-Thioanhydronucleoside Intermediate Guanosine_Derivative->Thioanhydronucleoside Cyclization Fluorinated_Thio 3'-α-Fluoro-3'-deoxy-8,2'-thioanhydronucleoside Thioanhydronucleoside->Fluorinated_Thio Selective Fluorination Final_Product This compound Fluorinated_Thio->Final_Product Desulfurization (Raney Ni)

Caption: Synthesis via a Thioanhydronucleoside Intermediate.

Conclusion

This technical guide has detailed three distinct initial synthesis pathways for this compound. The choice of a particular pathway by researchers and drug development professionals will depend on factors such as the availability of starting materials, scalability, and the desired stereochemical outcome. The chemical synthesis from guanosine offers a divergent approach, while the chemo-enzymatic method provides a convergent and potentially highly selective route. The thioanhydronucleoside intermediate pathway presents an alternative strategy for controlling the stereochemistry of fluorination. Further investigation of the primary literature is recommended to obtain the complete and specific experimental details required for laboratory implementation.

References

3'-Deoxy-3'-fluoroguanosine: An Inquiry into its Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The quest for potent, broad-spectrum antiviral agents is a cornerstone of modern medicinal chemistry and drug development. Nucleoside analogs, in particular, have a rich history of success, forming the backbone of many therapies for viral infections. Their ability to mimic natural nucleosides allows them to be incorporated into viral nucleic acids or to inhibit viral polymerases, thereby disrupting viral replication. Within this class of compounds, modifications to the sugar moiety have proven to be a fruitful strategy for enhancing antiviral activity and improving pharmacokinetic profiles. The introduction of a fluorine atom, owing to its unique electronic properties and small size, has been of particular interest. This whitepaper delves into the antiviral activity of one such molecule, 3'-Deoxy-3'-fluoroguanosine (3'-FdG), summarizing the available data, outlining experimental methodologies, and visualizing its theoretical mechanism of action.

Broad-Spectrum Antiviral Activity: A Comparative Analysis

Initial antiviral screening of a panel of fluoro-substituted nucleosides revealed a critical distinction in activity between the guanosine and adenosine analogs. While 3'-Deoxy-3'-fluoroadenosine demonstrated significant, low-micromolar antiviral effects against a range of flaviviruses, this compound, along with 3'-deoxy-3'-fluorouridine, did not exhibit a reduction in viral titers in cells infected with Tick-Borne Encephalitis Virus (TBEV).[1][2] This lack of activity for 3'-FdG in these particular assays is a key finding.

In contrast, its analog, 3'-Deoxy-3'-fluoroadenosine, has shown potent, broad-spectrum activity against several medically important flaviviruses, including Tick-Borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV).[1][3][4] The effective concentrations (EC50) for 3'-Deoxy-3'-fluoroadenosine were in the low-micromolar range, highlighting its potential as a promising antiviral candidate.[1][3][4]

For clarity and direct comparison, the available quantitative data for both this compound and its active adenosine analog are presented below.

Table 1: In Vitro Antiviral Activity against Tick-Borne Encephalitis Virus (TBEV)
CompoundCell LineVirus StrainEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
This compound PSHyprNo significant reduction in viral titerNot ReportedNot Applicable[1][2]
3'-Deoxy-3'-fluoroadenosine PSHypr2.2 ± 0.6>25>11.4[1]
3'-Deoxy-3'-fluoroadenosine PSNeudoerfl1.6 ± 0.3>25>15.6[1]
3'-Deoxy-3'-fluoroadenosine HBCAHypr3.1 ± 1.1>25>8.1[1]
3'-Deoxy-3'-fluoroadenosine HBCANeudoerfl4.5 ± 1.5>25>5.6[1]
Table 2: Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine
CompoundVirusCell LineEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
3'-Deoxy-3'-fluoroadenosine West Nile Virus (WNV)PS1.1 ± 0.1>25>22.7[1]
3'-Deoxy-3'-fluoroadenosine Zika Virus (ZIKV)PS4.7 ± 1.5>25>5.3[1]

Postulated Mechanism of Action

While direct mechanistic studies on this compound are limited due to its lack of observed antiviral activity, we can infer its intended mechanism based on the action of other nucleoside analogs. The primary mode of action for such compounds is the inhibition of viral RNA-dependent RNA polymerase (RdRp).

The proposed mechanism involves several key steps:

  • Cellular Uptake: The nucleoside analog is transported into the host cell.

  • Phosphorylation: Host cell kinases sequentially phosphorylate the nucleoside analog to its active triphosphate form.

  • Incorporation or Inhibition: The triphosphate analog is then recognized by the viral RdRp and can act as either a competitive inhibitor of the natural nucleotide or be incorporated into the growing viral RNA chain.

  • Chain Termination: Due to the modification at the 3' position of the ribose sugar (the presence of a fluorine atom instead of a hydroxyl group), the addition of the next nucleotide is blocked, leading to premature chain termination and the cessation of viral replication.

The following diagram illustrates this proposed signaling pathway.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication 3FdG 3'-Deoxy-3'- fluoroguanosine 3FdG_in 3'-FdG 3FdG->3FdG_in Cellular Uptake 3FdGMP 3'-FdG-MP 3FdG_in->3FdGMP Host Kinase 3FdGDP 3'-FdG-DP 3FdGMP->3FdGDP Host Kinase 3FdGTP 3'-FdG-TP (Active Form) 3FdGDP->3FdGTP Host Kinase Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) 3FdGTP->Viral_RdRp Competitive Inhibition Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA RNA Elongation Chain_Termination Chain Termination Viral_RNA->Chain_Termination Incorporation of 3'-FdGTP Plaque_Reduction_Assay Start Start Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Compound_Treatment Pre-treat with varying concentrations of 3'-FdG Cell_Seeding->Compound_Treatment Virus_Infection Infect cells with virus (e.g., TBEV) Compound_Treatment->Virus_Infection Incubation Incubate for plaque formation Virus_Infection->Incubation Fix_Stain Fix and stain cells to visualize plaques Incubation->Fix_Stain Plaque_Counting Count plaques and calculate inhibition Fix_Stain->Plaque_Counting EC50_Determination Determine EC50 value Plaque_Counting->EC50_Determination

References

3'-Deoxy-3'-fluoroguanosine and its Analogs: A Technical Guide on Antiviral Activity Against Flaviviruses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and re-emergence of flaviviruses such as Zika virus (ZIKV) and West Nile virus (WNV) underscore the urgent need for effective antiviral therapeutics. Nucleoside analogs represent a promising class of compounds due to their ability to interfere with viral replication. This technical guide provides a comprehensive overview of the antiviral activity of 3'-Deoxy-3'-fluoroguanosine and its analogs against flaviviruses. While initial interest may lie in the guanosine derivative, current research overwhelmingly points towards the adenosine analog, 3'-Deoxy-3'-fluoroadenosine, as the significantly more potent inhibitor within this specific chemical class. This document will summarize the available quantitative data, detail experimental protocols, and visualize the proposed mechanisms of action.

Introduction: The Flavivirus Threat and Nucleoside Analogs

Flaviviruses are a genus of single-stranded RNA viruses that include significant human pathogens like Zika virus, West Nile virus, Dengue virus, and Yellow fever virus[1][2]. These viruses share a similar genomic organization and replication strategy, making them potential targets for broad-spectrum antiviral drugs. A key enzyme in their replication cycle is the RNA-dependent RNA polymerase (RdRp), which is essential for viral genome synthesis.

Nucleoside analogs are synthetic compounds that mimic natural nucleosides. Upon phosphorylation to their triphosphate form, they can be incorporated into the growing viral RNA chain by the viral RdRp. The modification at the 3' position of the ribose sugar, in this case, the substitution of a hydroxyl group with fluorine, acts as a chain terminator, halting viral RNA synthesis[3][4].

Antiviral Activity of 3'-Deoxy-3'-fluoro Nucleoside Analogs

This compound: Limited Efficacy

Current research indicates a lack of significant antiviral activity of this compound against flaviviruses. One study explicitly demonstrated that this compound did not reduce the viral titers of Tick-borne encephalitis virus (TBEV), another medically important flavivirus, in infected cells[3]. The absence of substantial data on its activity against Zika and West Nile viruses in published literature suggests that it is not a promising candidate for further development against these pathogens.

3'-Deoxy-3'-fluoroadenosine: A Potent Alternative

In contrast to its guanosine counterpart, 3'-Deoxy-3'-fluoroadenosine has demonstrated potent, low-micromolar antiviral activity against a range of flaviviruses, including Zika virus and West Nile virus[3][5][6]. This makes it a valuable lead compound for the development of broad-spectrum anti-flaviviral drugs.

Quantitative Data: In Vitro Efficacy

The following tables summarize the in vitro antiviral activity and cytotoxicity of 3'-Deoxy-3'-fluoroadenosine against Zika virus and West Nile virus in various cell lines.

Table 1: Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine against Zika Virus (ZIKV)

Virus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
MR-766PS1.1 ± 0.1>25>22.7[3]
Paraiba_01PS1.4 ± 0.2>25>17.9[3]
MR-766HBCA4.7 ± 1.3>25>5.3[3]
Paraiba_01HBCA4.5 ± 1.4>25>5.6[3]

Table 2: Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine against West Nile Virus (WNV)

Virus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Eg-101PS3.7 ± 1.2>25>6.8[3]
13-104PS4.7 ± 1.5>25>5.3[3]
Eg-101HBCA4.3 ± 0.3>25>5.8[3]
13-104HBCA4.3 ± 0.6>25>5.8[3]

Cell Line Key:

  • PS: Porcine kidney stable cells

  • HBCA: Human brain capillary endothelial cells

Experimental Protocols

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines the methodology used to determine the 50% effective concentration (EC50) of the compound.

Antiviral_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment & Infection cluster_quantification Quantification of Viral Replication cell_seeding Seed host cells (e.g., PS, HBCA) in multi-well plates cell_incubation Incubate for 24 hours to form a monolayer cell_seeding->cell_incubation pretreatment Pre-treat cells with serial dilutions of 3'-Deoxy-3'-fluoroadenosine for 24 hours infection Infect cells with flavivirus (ZIKV or WNV) at a specific MOI (e.g., 0.1) pretreatment->infection incubation_with_compound Incubate infected cells with the compound for 48-72 hours infection->incubation_with_compound supernatant_collection Collect culture supernatants plaque_assay Perform plaque assay on a suitable cell line (e.g., Vero) to determine viral titers supernatant_collection->plaque_assay data_analysis Calculate EC50 value using dose-response curve analysis plaque_assay->data_analysis

Caption: Workflow for determining the antiviral efficacy of a compound using a plaque reduction assay.

Detailed Steps:

  • Cell Seeding: Host cells (e.g., PS or HBCA) are seeded into multi-well plates and incubated for 24 hours to allow for the formation of a confluent monolayer.

  • Compound Pre-treatment: The cell monolayers are then pre-treated with various concentrations of 3'-Deoxy-3'-fluoroadenosine for 24 hours.

  • Viral Infection: Following pre-treatment, the cells are infected with the respective flavivirus (Zika or West Nile virus) at a multiplicity of infection (MOI) of 0.1.

  • Incubation: The infected cells are incubated in the presence of the compound for a period of 48 to 72 hours.

  • Viral Titer Determination: After the incubation period, the culture supernatants are collected, and the viral titers are determined using a standard plaque assay on a susceptible cell line, such as Vero cells.

  • EC50 Calculation: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral plaque formation by 50%, is calculated from the dose-response curves.

Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the compound.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_compound_treatment Compound Treatment cluster_viability_measurement Cell Viability Measurement seed_cells Seed host cells in multi-well plates add_compound Add serial dilutions of 3'-Deoxy-3'-fluoroadenosine to the cells incubate_cells Incubate for the same duration as the antiviral assay (e.g., 72 hours) add_compound->incubate_cells add_reagent Add a cell viability reagent (e.g., MTT, CellTiter-Glo) measure_signal Measure absorbance or luminescence add_reagent->measure_signal calculate_cc50 Calculate CC50 value from the dose-response curve measure_signal->calculate_cc50

Caption: Workflow for assessing the cytotoxicity of a compound.

Detailed Steps:

  • Cell Seeding: Host cells are seeded in multi-well plates.

  • Compound Addition: Serial dilutions of 3'-Deoxy-3'-fluoroadenosine are added to the cells.

  • Incubation: The cells are incubated with the compound for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay or a commercial ATP-based assay (e.g., CellTiter-Glo).

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% and is calculated from the resulting dose-response curves.

Mechanism of Action

The proposed mechanism of action for 3'-Deoxy-3'-fluoroadenosine against flaviviruses is through the termination of viral RNA synthesis.

Mechanism_of_Action cluster_cellular_uptake Cellular Uptake and Activation cluster_viral_inhibition Inhibition of Viral Replication uptake 3'-Deoxy-3'-fluoroadenosine enters the host cell phosphorylation1 Phosphorylation to monophosphate by cellular kinases uptake->phosphorylation1 phosphorylation2 Further phosphorylation to diphosphate phosphorylation1->phosphorylation2 phosphorylation3 Final phosphorylation to 3'-Deoxy-3'-fluoroadenosine triphosphate (3'-dF-ATP) phosphorylation2->phosphorylation3 incorporation 3'-dF-ATP is recognized by the viral RNA-dependent RNA polymerase (RdRp) phosphorylation3->incorporation Active metabolite chain_termination Incorporation into the nascent viral RNA strand incorporation->chain_termination inhibition Absence of a 3'-OH group prevents further elongation, leading to chain termination and inhibition of viral replication chain_termination->inhibition

Caption: Proposed mechanism of action for 3'-Deoxy-3'-fluoroadenosine.

Detailed Steps:

  • Cellular Uptake and Phosphorylation: 3'-Deoxy-3'-fluoroadenosine enters the host cell and is sequentially phosphorylated by host cellular kinases to its active triphosphate form, 3'-Deoxy-3'-fluoroadenosine triphosphate (3'-dF-ATP).

  • Incorporation by Viral RdRp: The viral RNA-dependent RNA polymerase (RdRp) recognizes 3'-dF-ATP as a substrate and incorporates it into the newly synthesizing viral RNA strand.

  • Chain Termination: Due to the absence of a hydroxyl group at the 3' position of the ribose sugar (replaced by fluorine), the addition of the next nucleotide is blocked. This results in the premature termination of the growing RNA chain, thereby inhibiting viral replication.

Conclusion and Future Directions

While this compound has not shown promise as an anti-flaviviral agent, its adenosine analog, 3'-Deoxy-3'-fluoroadenosine, has emerged as a potent and broad-spectrum inhibitor of flaviviruses, including Zika and West Nile viruses. Its low-micromolar efficacy and favorable selectivity index in vitro make it an attractive candidate for further preclinical and clinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to enhance its antiviral activity and mitigate the risk of resistance. The detailed experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug developers working towards novel therapies for these significant global health threats.

References

Technical Whitepaper: Inhibition of Hepatitis C Virus NS5B Polymerase by 3'-Deoxy-3'-Fluoroguanosine 5'-Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is a cornerstone of the viral replication machinery and a validated target for direct-acting antiviral (DAA) agents. Nucleoside/nucleotide inhibitors (NIs) that target the NS5B active site represent a critical class of therapeutics, prized for their pan-genotypic activity and high barrier to resistance. This document provides a detailed technical overview of the mechanism, potency, and experimental evaluation of 3'-deoxy-3'-fluoroguanosine 5'-triphosphate as an inhibitor of HCV NS5B polymerase. This compound functions as an obligate chain terminator, effectively halting viral RNA synthesis. While specific kinetic constants for this particular analog are not widely published, data from related guanosine and 3'-deoxy analogs provide a strong rationale for its inhibitory action.

Mechanism of Action

This compound 5'-triphosphate is the activated, pharmacologically relevant form of its parent nucleoside. Following its intracellular phosphorylation, it acts as a competitive inhibitor of the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand by the NS5B polymerase.

The core inhibitory mechanism is obligate chain termination . The NS5B polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of the incoming nucleotide. This compound lacks this essential 3'-hydroxyl group on its sugar moiety. Once the NS5B polymerase incorporates the analog into the RNA strand, the absence of the 3'-OH prevents the subsequent addition of the next nucleotide, leading to the immediate and irreversible cessation of RNA elongation.[1] This direct disruption of viral genome replication ultimately suppresses viral propagation.[2]

G cluster_0 HCV RNA Replication Template HCV RNA Template NS5B NS5B Polymerase Template->NS5B binds Nascent Nascent RNA Strand (...-N-N-3'OH) Nascent->NS5B binds Elongation Continued Elongation NS5B->Elongation Termination Chain Termination (...-N-N-3'F) NS5B->Termination NTP Natural GTP NTP->NS5B incorporates Inhibitor 3'-d-3'-F-GTP (Inhibitor) Inhibitor->NS5B incorporates Elongation->Nascent Adds NTP

Caption: Mechanism of NS5B inhibition by chain termination.

Quantitative Analysis of Inhibitory Activity

Precise IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values for this compound 5'-triphosphate are not prominently available in the reviewed literature. However, studies on closely related 3'-deoxy nucleoside triphosphates and other guanosine analogs provide strong evidence of its potent activity. It has been noted that 3′-deoxy-3′-fluoroguanosine 5′-triphosphate has considerably higher potency against HCV NS5B polymerase than its adenosine counterpart.[2] Furthermore, studies by Shim et al. (2003) on 3'-deoxy NTPs reported apparent affinity ratios (Kᵢ/Kₘ) ranging from 2 to 25, indicating that these analogs are effective competitive substrates.[3]

For context, the antiviral activity of a related prodrug is presented below. Prodrugs are often used to enhance the intracellular delivery and subsequent phosphorylation of the parent nucleoside to its active triphosphate form.

CompoundHCV GenotypeAssay SystemEC₅₀ (µM)Cytotoxicity (CC₅₀ in Huh-7 cells)
2′,3′-dideoxy-2′-α-fluoro-2′-β-C-methyl-6-methoxy guanosine phosphoramidate prodrug1aReplicon Assay0.81>100 µM
1bReplicon Assay0.58>100 µM
2aReplicon Assay0.39 - 1.1>100 µM
1b S282TReplicon Assay0.39 - 1.1>100 µM

Data sourced from a study on a novel guanosine phosphoramidate prodrug.[4]

Experimental Protocols

The evaluation of NS5B inhibitors involves two primary methodologies: biochemical assays using purified enzyme and cell-based assays using HCV replicon systems.

NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified, recombinant NS5B.

Objective: To determine the IC₅₀ value of this compound 5'-triphosphate against HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B protein (e.g., C-terminally truncated for solubility).

  • RNA template/primer, such as poly(A)/oligo(U).

  • Radionuclide-labeled UTP (e.g., [³H]UTP) or a fluorescence-based detection system.

  • Natural ribonucleotides (ATP, CTP, GTP, UTP).

  • Inhibitor: this compound 5'-triphosphate.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.2 U/µl RNasin.

  • Stop Solution: 100 mM EDTA.

  • Scintillation fluid or fluorescence reader.

Methodology:

  • Reaction Preparation: Reactions are set up in 96-well plates. Each reaction well contains the assay buffer, a defined concentration of RNA template/primer (e.g., 10 µg/ml poly(A), 250 nM oligo(U₁₂)), and unlabeled ATP, CTP, and GTP.

  • Inhibitor Addition: The inhibitor, this compound 5'-triphosphate, is added in a series of dilutions to different wells to generate a dose-response curve. A DMSO control (no inhibitor) is included.

  • Enzyme Addition: The reaction is initiated by adding a pre-determined concentration of purified NS5B enzyme (e.g., 2-10 nM).

  • Initiation & Elongation: Immediately after enzyme addition, the labeled nucleotide (e.g., 0.5 µCi of [³H]UTP) is added. The plates are incubated at 30°C for 2 hours to allow RNA synthesis.

  • Termination: The reaction is stopped by adding the EDTA stop solution.

  • Quantification: The newly synthesized, radiolabeled RNA is captured (e.g., via filtration and precipitation) and the amount of incorporated radionuclide is quantified using a scintillation counter. For non-radioactive methods, a specific capture and detection step is employed.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

G A Prepare Reaction Mix (Buffer, Template/Primer, NTPs) B Add Inhibitor Dilutions A->B C Initiate with NS5B Enzyme B->C D Add Labeled Nucleotide (e.g., [3H]UTP) C->D E Incubate (e.g., 2h at 30°C) D->E F Stop Reaction with EDTA E->F G Capture & Quantify RNA Product F->G H Calculate IC50 Value G->H

Caption: Workflow for a standard HCV NS5B RdRp assay.

Cell-Based HCV Replicon Assay

This assay measures the antiviral activity of the parent nucleoside (this compound) in a cellular environment, which accounts for cell permeability, metabolic activation to the triphosphate, and potential cytotoxicity.

Objective: To determine the EC₅₀ (half-maximal effective concentration) of the parent nucleoside in inhibiting HCV RNA replication.

Materials:

  • Huh-7 (human hepatoma) cells stably expressing an HCV subgenomic replicon.

  • The replicon typically contains a reporter gene (e.g., Luciferase or GFP) for easy quantification of replication levels.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Test compound: this compound.

  • Luciferase assay reagent or fluorescence microscope/plate reader.

  • Cell viability assay reagent (e.g., CellTiter-Glo®).

Methodology:

  • Cell Plating: Huh-7 replicon cells are seeded into 96-well plates at a specific density (e.g., 2 x 10⁴ cells/well) and incubated overnight.

  • Compound Treatment: The parent nucleoside is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

  • Quantification of HCV Replication: The cells are lysed, and the reporter gene activity is measured. For a luciferase reporter, the substrate is added, and luminescence is read on a plate reader. This signal is directly proportional to the level of HCV RNA replication.

  • Cytotoxicity Assessment: In parallel plates, a cell viability assay is performed using the same compound concentrations to determine the CC₅₀ (50% cytotoxic concentration).

  • Data Analysis: The EC₅₀ is calculated from the dose-response curve of the reporter signal. The Selectivity Index (SI = CC₅₀ / EC₅₀) is determined to assess the therapeutic window of the compound.

Metabolic Activation Pathway

For nucleoside analogs to be active, they must be converted intracellularly to their 5'-triphosphate form. This multi-step phosphorylation is catalyzed by host cellular kinases. Bypassing the initial, often rate-limiting, monophosphorylation step is the primary motivation for developing nucleotide prodrugs (e.g., ProTide technology).

G cluster_0 Intracellular Metabolism Extracellular 3'-d-3'-F-Guanosine (Parent Nucleoside) Membrane Cell Membrane (Nucleoside Transporter) Extracellular->Membrane Uptake Intracellular 3'-d-3'-F-Guanosine Membrane->Intracellular MP 3'-d-3'-F-GMP (Monophosphate) Intracellular->MP Cellular Kinases (e.g., dCK) DP 3'-d-3'-F-GDP (Diphosphate) MP->DP GMPK TP 3'-d-3'-F-GTP (Active Triphosphate) DP->TP NDPK NS5B HCV NS5B Polymerase TP->NS5B Inhibition

Caption: Anabolic pathway of this compound.

Conclusion

This compound 5'-triphosphate is a potent and specific inhibitor of the HCV NS5B polymerase. Its mechanism as an obligate chain terminator is well-established and represents a highly effective strategy for halting viral replication. While detailed kinetic data for this specific molecule require further investigation, the collective evidence from related guanosine and 3'-deoxy analogs strongly supports its potential as an anti-HCV agent. The experimental protocols outlined herein provide a robust framework for the continued evaluation of this and other novel nucleoside inhibitors in the drug discovery pipeline.

References

The Prodrug-Active Metabolite Relationship of Lagociclovir and 3'-Fluoro-2',3'-dideoxyguanosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relationship between the antiviral prodrug Lagociclovir and its active metabolite, 3'-fluoro-2',3'-dideoxyguanosine (FddG). It details their mechanism of action, antiviral activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV), and the experimental protocols used for their evaluation.

Core Relationship: A Prodrug Strategy for Enhanced Bioavailability

Lagociclovir is a prodrug of the potent antiviral nucleoside analog 3'-fluoro-2',3'-dideoxyguanosine. This prodrug approach is a common strategy in drug development to improve the oral bioavailability and pharmacokinetic profile of a pharmacologically active compound. After administration, Lagociclovir is metabolized in the body to release the active antiviral agent, 3'-fluoro-2',3'-dideoxyguanosine.

G Lagociclovir Lagociclovir (Prodrug) Metabolism In vivo Metabolism Lagociclovir->Metabolism Enzymatic Cleavage FddG 3'-fluoro-2',3'-dideoxyguanosine (Active Drug) Metabolism->FddG

Figure 1: Prodrug to active drug conversion.

Mechanism of Antiviral Action

The antiviral activity of this chemical family stems from the action of the triphosphate form of 3'-fluoro-2',3'-dideoxyguanosine (FddG-TP).

Cellular Uptake and Phosphorylation

Following its release from Lagociclovir, 3'-fluoro-2',3'-dideoxyguanosine enters host cells. Inside the cell, it undergoes sequential phosphorylation by cellular kinases to its monophosphate (FddG-MP), diphosphate (FddG-DP), and finally to the active triphosphate (FddG-TP) form.

G FddG 3'-fluoro-2',3'-dideoxyguanosine FddG_MP FddG-Monophosphate FddG->FddG_MP Phosphorylation FddG_DP FddG-Diphosphate FddG_MP->FddG_DP Phosphorylation Cellular_Kinases Cellular Kinases FddG_TP FddG-Triphosphate (Active Form) FddG_DP->FddG_TP Phosphorylation

Figure 2: Intracellular phosphorylation cascade.
Inhibition of Viral Polymerase

FddG-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV). Upon incorporation into the growing viral DNA chain, the 3'-fluoro modification prevents the formation of the next 3'-5' phosphodiester bond, leading to premature chain termination and halting viral replication.[1]

G cluster_0 Viral Replication Viral_Polymerase Viral Reverse Transcriptase (HIV) or DNA Polymerase (HBV) Viral_DNA Growing Viral DNA Chain Viral_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination leads to dGTP dGTP (Natural Substrate) dGTP->Viral_Polymerase FddG_TP FddG-TP FddG_TP->Viral_Polymerase Competitive Inhibition

Figure 3: Mechanism of viral polymerase inhibition.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of 3'-fluoro-2',3'-dideoxyguanosine have been evaluated in various in vitro studies. The following tables summarize the available quantitative data. Data for Lagociclovir is limited as it is the prodrug, and in vitro assays typically focus on the active metabolite.

Compound Virus Cell Line EC50 (µM) Reference
3'-fluoro-2',3'-dideoxyguanosine (FLG)DHBVTransfected Cell Line0.7[1]
3'-fluoro-2',3'-dideoxyguanosine (FLG)DHBVPrimary Duck Hepatocytes0.4[1]
3'-fluoro-2',3'-dideoxyguanosine triphosphate (FLG-TP)DHBV DNA Polymerase-0.1[1]
3'-fluoro-2',3'-dideoxyguanosine triphosphate (FLG-TP)HBV DNA Polymerase-0.05[1]
2',3'-dideoxyguanosineHIVH-9 and MT-2 cells0.1 - 1.0[2]

Table 1: Antiviral Activity (EC50/IC50) of 3'-fluoro-2',3'-dideoxyguanosine and related compounds.

Compound Cell Line CC50 (µM) Reference
Data Not Available---

Table 2: Cytotoxicity (CC50) of 3'-fluoro-2',3'-dideoxyguanosine. (Note: Specific CC50 values for 3'-fluoro-2',3'-dideoxyguanosine were not available in the searched literature.)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of nucleoside analogs like 3'-fluoro-2',3'-dideoxyguanosine.

In Vitro Anti-HBV Activity Assay (EC50 Determination)

This protocol outlines the determination of the 50% effective concentration (EC50) of an antiviral compound against HBV using a stable HBV-expressing cell line, such as HepG2.2.15.[3]

Materials:

  • HepG2.2.15 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, antibiotics, and G418)

  • Test compound (3'-fluoro-2',3'-dideoxyguanosine)

  • 96-well cell culture plates

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density (e.g., 2 x 104 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the various concentrations of the test compound. Include untreated virus control wells.

  • Incubation: Incubate the plates for a defined period (e.g., 6-9 days), changing the medium with fresh compound every 2-3 days.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • HBV DNA Quantification: Extract viral DNA from the supernatants and quantify the amount of HBV DNA using a validated qPCR assay.

  • Data Analysis: Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the untreated control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G A Seed HepG2.2.15 cells B Treat with serial dilutions of test compound A->B C Incubate for 6-9 days B->C D Collect supernatants C->D E Quantify HBV DNA (qPCR) D->E F Calculate EC50 E->F

Figure 4: Workflow for in vitro anti-HBV assay.
In Vitro Anti-HIV Reverse Transcriptase Assay

This protocol describes a method to determine the inhibitory activity of the triphosphate form of a nucleoside analog against HIV-1 reverse transcriptase (RT).[4]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Template-primer (e.g., poly(A)•oligo(dT))

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

  • Test compound in triphosphate form (FddG-TP)

  • Reaction buffer

  • Detection system (e.g., colorimetric or radioactive)

Procedure:

  • Reaction Setup: In a microplate well, combine the reaction buffer, template-primer, and a mixture of dNTPs.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (FddG-TP) to the wells. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.

  • Detection: Quantify the amount of newly synthesized DNA using a suitable detection method. For example, a colorimetric assay can measure the incorporation of a labeled nucleotide (e.g., DIG-dUTP) which is then detected with an anti-DIG antibody conjugated to an enzyme.

  • Data Analysis: Calculate the percentage of RT inhibition for each inhibitor concentration compared to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (CC50 Determination)

The MTT assay is a common method to assess the cytotoxicity of a compound on host cells.[3]

Materials:

  • HepG2 cells (or other relevant cell line)

  • Complete culture medium

  • Test compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the antiviral assay. Include untreated cell controls.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Conclusion

Lagociclovir represents a promising prodrug approach for the delivery of the active antiviral agent, 3'-fluoro-2',3'-dideoxyguanosine. The active metabolite, in its triphosphate form, effectively inhibits HBV and HIV replication by acting as a chain terminator of viral DNA synthesis. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive technical overview for researchers and drug development professionals working on novel antiviral therapies. Further studies are warranted to fully elucidate the pharmacokinetic profile of Lagociclovir and to establish a comprehensive safety and efficacy profile in clinical settings.

References

physical and chemical characteristics of 3'-Deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3'-Deoxy-3'-fluoroguanosine

Introduction

This compound is a synthetic nucleoside analog of the natural purine nucleoside, guanosine. The key structural modification is the substitution of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom. This alteration significantly influences its chemical properties and biological activity. Fluorinated nucleosides are a critical class of compounds in medicinal chemistry, often exhibiting potent antiviral and anticancer properties. This document provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, intended for researchers and professionals in drug development.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analysis.

Core Properties

A compilation of the primary identifiers and molecular properties for this compound.

PropertyValueCitations
CAS Number 123402-21-1[1][2][3]
Molecular Formula C₁₀H₁₂FN₅O₄[1][2][4]
Molecular Weight 285.23 g/mol [1][2][4]
IUPAC Name 2-amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one[2]
Synonyms 3-fluoro-3-deoxyguanosine, 3'-F-Guanosine, FddG[2][4][5]
Appearance Solid[4][6]
Melting Point 289-291 °C[4][6]
Predicted Density 2.17 ± 0.1 g/cm³[4][6]
Predicted pKa 9.0 ± 0.20[4][6]
Solubility and Stability

Solubility and stability are critical parameters for experimental design and drug formulation.

SolventSolubilityCitations
DMSO Soluble[4][6]
Methanol Slightly soluble[4][6]
Water Slightly soluble[4][6]
Acetonitrile Slightly soluble[4][6]

Stability and Storage: For long-term stability, this compound should be stored under an inert gas (like nitrogen or argon) at 2–8 °C.[4][6] Stock solutions are typically stored at -20°C for one month or -80°C for up to six months, protected from light.[7]

Spectroscopic Data for Characterization

The structural identity and purity of this compound are confirmed using various spectroscopic techniques. While specific spectra are proprietary to manufacturers, the methods employed are standard in organic chemistry.

TechniquePurpose
Proton NMR (¹H NMR) Confirms the number and arrangement of hydrogen atoms.
Carbon NMR (¹³C NMR) Determines the carbon skeleton of the molecule.
Fluorine NMR (¹⁹F NMR) Directly observes the fluorine atom, confirming its presence and electronic environment.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns for structural elucidation.
Infrared Spectroscopy (IR) Identifies functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) Assesses purity.[3]

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and analysis of this compound based on established chemical literature.

Synthesis Methodology

Multiple synthetic routes to this compound have been developed. A common approach involves the chemical or enzymatic modification of a guanosine precursor.

Chemo-enzymatic Synthesis Workflow: One effective strategy is the chemo-enzymatic synthesis, which leverages the high stereoselectivity of enzymes.[8]

  • Preparation of the Fluorinated Sugar Phosphate: A key intermediate, 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate, is synthesized chemically from a suitable starting material like methyl glycoside.[8]

  • Enzymatic Glycosylation: The fluorinated sugar phosphate is then coupled with guanine. This reaction is catalyzed by a nucleoside phosphorylase, such as purine nucleoside phosphorylase (PNP), which ensures the correct β-anomer configuration of the final nucleoside.[8]

  • Purification: The final product, 2',3'-dideoxy-3'-fluoroguanosine, is purified from the reaction mixture using standard chromatographic techniques (e.g., column chromatography, HPLC).

G Chemo-enzymatic Synthesis Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Reaction cluster_purification Purification Start Methyl Glycoside Precursor Intermediate 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate Start->Intermediate Multi-step chemical conversion Product This compound Intermediate->Product Guanine Guanine Guanine->Product Purified Purified Product (>98% Purity) Product->Purified Chromatography (e.g., HPLC) Enzyme Purine Nucleoside Phosphorylase (PNP) Enzyme->Product G Metabolic Activation and Viral Inhibition Pathway cluster_cell Host Cell cluster_virus Viral Replication compound This compound (Prodrug) mp 3'-F-GMP (Monophosphate) compound->mp Nucleoside Kinase dp 3'-F-GDP (Diphosphate) mp->dp Nucleotide Kinase tp 3'-F-GTP (Active Triphosphate) dp->tp Nucleotide Kinase polymerase Viral RNA Polymerase (RdRp) tp->polymerase Competitive Inhibition replication Viral RNA Synthesis tp->replication Chain Termination polymerase->replication Catalyzes

References

The Role of 3'-Deoxy-3'-fluoroguanosine as a Reverse Transcriptase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxy-3'-fluoroguanosine (3'-dF-G) is a synthetic nucleoside analog that has demonstrated significant potential as an antiviral agent through the inhibition of viral polymerases. As a member of the 3'-deoxy-3'-fluoro-substituted nucleoside family, its mechanism of action is predicated on its intracellular conversion to the active triphosphate form, which then acts as a competitive inhibitor and chain terminator of viral DNA and RNA synthesis. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, antiviral activity spectrum, cellular metabolism, and the methodologies employed in its evaluation.

Introduction

The quest for potent and selective antiviral agents remains a cornerstone of modern medicinal chemistry and drug development. Nucleoside analogs have historically been a highly successful class of antiviral drugs, primarily targeting viral polymerases such as reverse transcriptases and RNA-dependent RNA polymerases. These enzymes are essential for the replication of a wide range of pathogenic viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV). This compound emerges from this class of compounds, featuring a fluorine substitution at the 3' position of the ribose sugar. This modification is critical to its function, allowing it to be recognized by viral polymerases while preventing the subsequent addition of nucleotides, thereby terminating the nascent viral nucleic acid chain.

Mechanism of Action

The antiviral activity of this compound is not inherent to the molecule itself but is realized upon its intracellular metabolic activation. The process can be delineated into three key stages: cellular uptake, phosphorylation, and polymerase inhibition.

2.1. Cellular Uptake and Metabolic Activation

Following administration, this compound is transported into the host cell. Inside the cell, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted sequentially into its monophosphate, diphosphate, and ultimately its active triphosphate form, this compound-5'-triphosphate (3'-dF-GTP). This metabolic pathway is crucial for its therapeutic effect.

This compound This compound 3'-dF-GMP 3'-dF-GMP This compound->3'-dF-GMP Cellular Kinase 3'-dF-GDP 3'-dF-GDP 3'-dF-GMP->3'-dF-GDP Cellular Kinase 3'-dF-GTP (Active Form) 3'-dF-GTP (Active Form) 3'-dF-GDP->3'-dF-GTP (Active Form) Cellular Kinase

Metabolic activation pathway of this compound.

2.2. Inhibition of Viral Polymerase and Chain Termination

The active metabolite, 3'-dF-GTP, is structurally similar to the natural substrate deoxyguanosine triphosphate (dGTP) or guanosine triphosphate (GTP). This resemblance allows it to act as a competitive inhibitor for the nucleotide-binding site of viral reverse transcriptases or RNA-dependent RNA polymerases.[1] Once incorporated into the growing viral DNA or RNA strand, the absence of a 3'-hydroxyl group, due to the presence of the fluorine atom, makes the formation of a subsequent phosphodiester bond impossible.[2] This results in the immediate cessation of nucleic acid elongation, a process known as chain termination.[1]

cluster_0 Viral Polymerase Active Site Template Template Primer Primer 3'-dF-GTP 3'-dF-GTP Incorporation Incorporation 3'-dF-GTP->Incorporation competes with dGTP/GTP dGTP/GTP dGTP/GTP->Incorporation Chain Termination Chain Termination Incorporation->Chain Termination leads to Elongation Elongation Incorporation->Elongation allows cluster_0 Experimental Workflow Compound Synthesis Compound Synthesis In Vitro Polymerase Assay In Vitro Polymerase Assay Compound Synthesis->In Vitro Polymerase Assay Cell-Based Antiviral Assay Cell-Based Antiviral Assay In Vitro Polymerase Assay->Cell-Based Antiviral Assay Cytotoxicity Assay Cytotoxicity Assay Cell-Based Antiviral Assay->Cytotoxicity Assay Cellular Metabolism Studies Cellular Metabolism Studies Cell-Based Antiviral Assay->Cellular Metabolism Studies Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation Cytotoxicity Assay->Selectivity Index (SI) Calculation Lead Optimization Lead Optimization Selectivity Index (SI) Calculation->Lead Optimization Cellular Metabolism Studies->Lead Optimization

References

Methodological & Application

Application Notes and Protocols for 3'-Deoxy-3'-fluoroguanosine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxy-3'-fluoroguanosine is a synthetic nucleoside analog that has garnered interest in antiviral research, particularly for its activity against the Hepatitis C Virus (HCV). Structurally similar to the natural nucleoside guanosine, it acts as a competitive inhibitor of viral RNA-dependent RNA polymerase. Following intracellular phosphorylation to its active triphosphate form, it can be incorporated into the nascent viral RNA chain, leading to premature chain termination and inhibition of viral replication. These application notes provide an overview of its utility in cell culture studies, detailing its mechanism of action, protocols for assessing its efficacy and cytotoxicity, and a summary of available data.

Mechanism of Action

The primary antiviral target of this compound is the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for the replication of the viral genome. The mechanism involves a multi-step intracellular process:

  • Cellular Uptake: this compound enters the host cell.

  • Anabolic Phosphorylation: Cellular kinases phosphorylate the nucleoside analog sequentially to its monophosphate, diphosphate, and finally to the active 5'-triphosphate form (3'-dF-GTP).

  • Competitive Inhibition: 3'-dF-GTP competes with the natural guanosine triphosphate (GTP) for the active site of the HCV NS5B polymerase.

  • Chain Termination: Upon incorporation into the growing viral RNA strand, the absence of a 3'-hydroxyl group on the ribose sugar moiety of 3'-dF-GTP prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating RNA chain elongation.

It has been noted that the triphosphate form of this compound is a more potent inhibitor of HCV NS5B polymerase than its adenosine counterpart, 3'-deoxy-3'-fluoroadenosine 5'-triphosphate[1].

Quantitative Data Summary

CompoundHCV GenotypeAssayCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
2',3'-dideoxy-2'-α-fluoro-2'-β-C-methyl-6-methoxy guanosine phosphoramidate prodrug1aRepliconHuh-71.1>100>90.9
1bRepliconHuh-70.39>100>256.4
2aRepliconHuh-70.44>100>227.3
1b S282TRepliconHuh-70.49>100>204.1

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using HCV Replicon Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits HCV RNA replication by 50%.

1. Cell Culture and Seeding:

  • Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and G418 for selection.
  • Seed the replicon-containing cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in the cell culture medium.
  • Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a no-drug control and a positive control (e.g., a known HCV inhibitor).
  • Incubate the plates for 72 hours at 37°C.

3. Quantification of HCV RNA Replication:

  • HCV replication can be quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time reverse transcription PCR (qRT-PCR).
  • For luciferase-based assays, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
  • For qRT-PCR, extract total RNA from the cells, reverse transcribe it to cDNA, and perform real-time PCR using primers specific for the HCV genome.

4. Data Analysis:

  • Normalize the reporter signal or RNA levels to the no-drug control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay

This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.

1. Cell Culture and Seeding:

  • Seed Huh-7 cells (or other relevant cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
  • Allow the cells to attach and grow for 24 hours at 37°C.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound, similar to the antiviral assay. Include a no-drug control and a control for 100% cytotoxicity (e.g., a cell lysis agent).
  • Incubate for the same duration as the antiviral assay (e.g., 72 hours).

3. MTT Assay:

  • Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the no-drug control.
  • Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 value using non-linear regression.

Visualizations

experimental_workflow cluster_antiviral Antiviral Activity (EC50) cluster_cytotoxicity Cytotoxicity (CC50) cluster_si Selectivity Index (SI) A1 Seed HCV Replicon Cells B1 Treat with 3'-dF-Guanosine (Serial Dilution) A1->B1 C1 Incubate for 72h B1->C1 D1 Quantify HCV Replication (Luciferase or qRT-PCR) C1->D1 E1 Calculate EC50 D1->E1 F SI = CC50 / EC50 E1->F A2 Seed Huh-7 Cells B2 Treat with 3'-dF-Guanosine (Serial Dilution) A2->B2 C2 Incubate for 72h B2->C2 D2 Perform MTT Assay C2->D2 E2 Calculate CC50 D2->E2 E2->F

Caption: Experimental workflow for determining the EC50, CC50, and Selectivity Index of this compound.

signaling_pathway cluster_cell Host Cell cluster_virus HCV Replication dFG This compound dFG_MP 3'-dF-Guanosine Monophosphate dFG->dFG_MP Cellular Kinases dFG_DP 3'-dF-Guanosine Diphosphate dFG_MP->dFG_DP Cellular Kinases dFG_TP 3'-dF-Guanosine Triphosphate (Active Form) dFG_DP->dFG_TP Cellular Kinases NS5B HCV NS5B Polymerase dFG_TP->NS5B Competitive Inhibition RNA_elongation RNA Chain Elongation NS5B->RNA_elongation RNA_termination RNA Chain Termination NS5B->RNA_termination Incorporation of 3'-dF-GTP RNA_template Viral RNA Template RNA_template->NS5B GTP GTP (Natural Substrate) GTP->NS5B

Caption: Mechanism of action of this compound in inhibiting HCV replication.

References

Laboratory Synthesis of 3'-Deoxy-3'-fluoroguanosine 5'-triphosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3'-Deoxy-3'-fluoroguanosine 5'-triphosphate, a crucial nucleoside analog with significant applications in antiviral research and drug development. The synthesis is a multi-step process commencing with the chemical modification of guanosine to introduce a fluorine atom at the 3' position of the ribose sugar, followed by a one-pot phosphorylation to yield the active triphosphate form. This protocol consolidates information from established synthetic methodologies to offer a comprehensive guide for researchers.

Introduction

This compound is a synthetic nucleoside analog where the 3'-hydroxyl group of the ribose moiety is replaced by a fluorine atom. This modification prevents the formation of the 3'-5'-phosphodiester bond during nucleic acid elongation, acting as a potent chain terminator for viral RNA-dependent RNA polymerases.[1][2] Consequently, its 5'-triphosphate form is a valuable tool for studying viral replication and a promising candidate for antiviral drug development. The laboratory synthesis involves a multi-step chemical process requiring careful control of reaction conditions and purification of intermediates.

Synthesis Pathway Overview

The overall synthesis can be divided into two main stages:

  • Synthesis of this compound: This is a multi-step process starting from guanosine, involving protection of reactive functional groups, fluorination of the 3'-hydroxyl group, and subsequent deprotection to yield the target nucleoside. A known six-step synthesis from guanosine has been reported with an overall yield of approximately 27%.[1]

  • Phosphorylation to 5'-triphosphate: The synthesized this compound is then converted to its biologically active 5'-triphosphate form using a one-pot phosphorylation method.

Synthesis_Pathway Guanosine Guanosine Protected_Guanosine Protected Guanosine Guanosine->Protected_Guanosine Protection (Multi-step) Fluorinated_Intermediate 3'-Fluoro Intermediate Protected_Guanosine->Fluorinated_Intermediate Fluorination Fluoroguanosine This compound Fluorinated_Intermediate->Fluoroguanosine Deprotection (Multi-step) Triphosphate This compound 5'-triphosphate Fluoroguanosine->Triphosphate Phosphorylation

Caption: Overall synthetic pathway for this compound 5'-triphosphate.

Experimental Protocols

Part 1: Synthesis of this compound

This part outlines a general six-step procedure for the synthesis of this compound from guanosine. The specific protecting groups and fluorinating agents may vary, and researchers should consult the primary literature for detailed reaction conditions.

Step 1-3: Protection of Guanosine

  • Protection of the Guanine Base: The exocyclic amine and the lactam function of the guanine base are protected to prevent side reactions. This is typically achieved using acyl groups (e.g., isobutyryl or benzoyl) or other suitable protecting groups.

  • Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group is selectively protected, often with a dimethoxytrityl (DMT) group, to direct subsequent reactions to the 2' and 3' positions.

  • Protection of the 2'-Hydroxyl Group: The 2'-hydroxyl group is protected, for instance, as a benzoyl ester.

Step 4: Fluorination of the 3'-Hydroxyl Group

This is a critical step where the 3'-hydroxyl group is replaced with fluorine. A common method involves the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is typically performed in an anhydrous, aprotic solvent at low temperatures.

Step 5-6: Deprotection

  • Removal of Sugar Protecting Groups: The protecting groups on the 2' and 5' hydroxyls are removed under specific conditions that do not affect the guanine protecting groups. For example, the DMT group is removed under mild acidic conditions, and the benzoyl group can be removed by basic hydrolysis.

  • Removal of Guanine Protecting Groups: The protecting groups on the guanine base are removed in the final step, usually with ammonia in methanol, to yield this compound.

Purification of this compound: The crude product is purified by column chromatography on silica gel.

Part 2: Phosphorylation of this compound to its 5'-triphosphate

The following protocol is based on the well-established Ludwig-Eckstein one-pot phosphorylation method.

Materials and Reagents:

  • This compound

  • Proton sponge (1,8-Bis(dimethylamino)naphthalene)

  • Phosphorus oxychloride (POCl₃)

  • Tributylammonium pyrophosphate

  • Tributylamine

  • Triethylammonium bicarbonate (TEAB) buffer

  • Anhydrous trimethyl phosphate

  • Anhydrous acetonitrile

  • Diethyl ether

Procedure:

  • Preparation of the Nucleoside: Co-evaporate the dried this compound with anhydrous pyridine and then with anhydrous trimethyl phosphate to ensure it is completely dry.

  • Monophosphorylation: Dissolve the dried nucleoside in anhydrous trimethyl phosphate. Cool the solution to 0 °C in an ice bath. Add proton sponge and then slowly add phosphorus oxychloride. Stir the reaction at 0 °C for 2-3 hours.

  • Triphosphate Formation: In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous acetonitrile and add tributylamine. Add this solution to the reaction mixture from the previous step. Stir the reaction at 0 °C for 3-4 hours.

  • Hydrolysis: Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5). Stir the mixture for 1 hour at room temperature to hydrolyze the intermediate.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by anion-exchange chromatography (e.g., using a DEAE-Sephadex column) with a linear gradient of TEAB buffer (e.g., 0.1 M to 1.0 M).

    • Alternatively, purification can be achieved by reverse-phase HPLC.

    • Monitor the fractions by UV absorbance at 252 nm.

    • Combine the fractions containing the triphosphate product and lyophilize to obtain the triethylammonium salt of this compound 5'-triphosphate.

Phosphorylation_Workflow cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_purification Purification Start Start with this compound Dry Dry Nucleoside Start->Dry Co-evaporation Monophospho Monophosphorylation with POCl3 Dry->Monophospho Triphospho Addition of Pyrophosphate Monophospho->Triphospho Hydrolysis Hydrolysis with TEAB buffer Triphospho->Hydrolysis Purify Anion-Exchange Chromatography or HPLC Hydrolysis->Purify Lyophilize Lyophilization Purify->Lyophilize End This compound 5'-triphosphate Lyophilize->End

Caption: Experimental workflow for the phosphorylation of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. The values are indicative and may vary based on specific reaction conditions and scale.

Table 1: Summary of Synthesis Yields

StageProductStarting MaterialReported Overall Yield
1This compoundGuanosine~27% (for 6 steps)[1]
2This compound 5'-triphosphateThis compound50-70% (typical for Ludwig-Eckstein)

Table 2: Characterization Data for this compound 5'-triphosphate

AnalysisExpected Results
¹H NMR Signals corresponding to the guanine base protons, ribose protons with characteristic splitting due to the 3'-fluorine, and methylene protons of the 5'-position.
¹⁹F NMR A characteristic signal for the fluorine atom at the 3'-position, likely a doublet of doublets due to coupling with adjacent protons.
³¹P NMR Three distinct signals for the α, β, and γ phosphates, typically observed as a doublet, a triplet, and a doublet, respectively.
Mass Spectrometry (ESI-) A major peak corresponding to the [M-H]⁻ ion of the triphosphate.
Purity (HPLC) >95%

Conclusion

The synthesis of this compound 5'-triphosphate is a challenging but feasible process for a well-equipped organic chemistry laboratory. The protocols provided herein offer a comprehensive guide for its preparation. The successful synthesis and purification of this compound will provide researchers with a valuable tool for investigating viral replication and for the development of novel antiviral therapeutics.

References

Application Notes and Protocols for Tracking 3'-Deoxy-3'-fluoroguanosine Incorporation into Viral RNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Deoxy-3'-fluoroguanosine (3'-dF-G) is a guanosine nucleoside analog with demonstrated antiviral activity against a variety of RNA viruses. Its therapeutic potential stems from its ability to act as a chain terminator of viral RNA synthesis. To evaluate the efficacy and mechanism of action of 3'-dF-G, it is crucial to track its incorporation into viral RNA. These application notes provide a comprehensive overview and detailed protocols for monitoring this process.

Mechanism of Action

3'-dF-G exerts its antiviral effect through a multi-step intracellular process. As a prodrug, it is first taken up by the host cell and subsequently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-dF-GTP). This analog is then recognized by the viral RNA-dependent RNA polymerase (RdRp) as a substrate, competing with the natural guanosine triphosphate (GTP). Upon incorporation into the nascent viral RNA strand, the 3'-fluoro group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the immediate termination of RNA chain elongation. This disruption of viral genome replication and transcription effectively halts the production of new viral particles.[1][2]

G cluster_cell Host Cell cluster_virus Viral Replication dF_G 3'-dF-G (extracellular) dF_G_intra 3'-dF-G dF_G->dF_G_intra Cellular uptake dF_GMP 3'-dF-GMP dF_G_intra->dF_GMP Phosphorylation (Cellular Kinases) dF_GDP 3'-dF-GDP dF_GMP->dF_GDP Phosphorylation dF_GTP 3'-dF-GTP (Active form) dF_GDP->dF_GTP Phosphorylation RdRp Viral RdRp dF_GTP->RdRp Substrate for RNA_nascent Nascent RNA Strand RdRp->RNA_nascent RNA Elongation RNA_template Viral RNA Template RNA_template->RdRp RNA_terminated Terminated RNA Strand RNA_nascent->RNA_terminated Incorporation of 3'-dF-GTP Replication_Blocked Viral Replication Blocked RNA_terminated->Replication_Blocked

Caption: Mechanism of 3'-dF-G antiviral action.

Experimental Overview

The overall workflow for tracking the incorporation of 3'-dF-G involves several key stages: treating virus-infected cells with the compound, isolating the viral RNA, and then analyzing the RNA to quantify the extent of viral replication inhibition and to directly detect the incorporated nucleoside analog.

G start Start: Cell Culture & Viral Infection treatment Treatment with 3'-dF-G start->treatment rna_extraction Viral RNA Extraction treatment->rna_extraction analysis Downstream Analysis rna_extraction->analysis rt_qpcr RT-qPCR for Viral Load Quantification analysis->rt_qpcr primer_ext Primer Extension Assay analysis->primer_ext ngs Next-Generation Sequencing (NGS) analysis->ngs end End: Data Interpretation rt_qpcr->end primer_ext->end ngs->end

Caption: Experimental workflow for tracking 3'-dF-G incorporation.

Data Presentation

Quantitative data from experiments should be summarized to compare the antiviral efficacy and incorporation efficiency of 3'-dF-G.

ParameterVirusCell LineValueReference
EC50 Tick-borne Encephalitis Virus (TBEV)PS2.2 ± 0.6 µM[1]
West Nile Virus (WNV)PS1.1 ± 0.1 µM[1][3]
Zika Virus (ZIKV)PS4.7 ± 1.5 µM[1][3]
CC50 VariousPS>25 µM[1][3]
Selectivity Index (SI) TBEVPS>11.4Calculated
WNVPS>22.7Calculated
ZIKVPS>5.3Calculated

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. SI (Selectivity Index) = CC50 / EC50. A higher SI indicates a more favorable therapeutic window.

Experimental Protocols

Protocol 1: Viral RNA Extraction

This protocol outlines the manual isolation of viral RNA from cell culture supernatants using a spin-column-based kit.

Materials:

  • Viral transport medium (VTM) or cell culture supernatant

  • QIAamp Viral RNA Mini Kit (or equivalent)

  • Lysis Buffer (containing carrier RNA)

  • Wash Buffers

  • Nuclease-free water

  • Ethanol (96-100%)

  • Microcentrifuge tubes (1.5 ml, nuclease-free)

  • Microcentrifuge

Procedure:

  • Pipette 560 µl of prepared Lysis Buffer into a 1.5 ml microcentrifuge tube.[4]

  • Add 140 µl of the sample (e.g., cell culture supernatant) to the Lysis Buffer. Mix by pulse-vortexing for 15 seconds.[4]

  • Incubate at room temperature for 10 minutes to allow for complete lysis.[4]

  • Briefly centrifuge the tube to remove any drops from the inside of the lid.[4]

  • Add 560 µl of ethanol (96–100%) to the sample and mix again by pulse-vortexing for 15 seconds.[4]

  • Carefully apply the mixture to the spin column placed in a 2 ml collection tube. Centrifuge at 6000 x g (8000 rpm) for 1 minute. Discard the flow-through.

  • Add 500 µl of Wash Buffer 1 to the spin column. Centrifuge at 6000 x g for 1 minute. Discard the flow-through.

  • Add 500 µl of Wash Buffer 2 to the spin column. Centrifuge at full speed (20,000 x g) for 3 minutes to dry the membrane.

  • Place the spin column in a clean 1.5 ml microcentrifuge tube.

  • Elute the RNA by adding 30-50 µl of Nuclease-free water directly to the center of the membrane. Incubate for 1 minute at room temperature, then centrifuge at 6000 x g for 1 minute.[5]

  • The eluted RNA is now ready for downstream applications or can be stored at -80°C.[6]

Protocol 2: RT-qPCR for Viral Load Quantification

This protocol is for the quantification of viral RNA to assess the inhibitory effect of 3'-dF-G.

Materials:

  • Purified viral RNA (from Protocol 1)

  • One-step RT-qPCR master mix (e.g., TaqPath 1-Step RT-qPCR Master Mix)

  • Virus-specific forward and reverse primers and probe

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Prepare a reaction master mix. For each reaction, combine:

    • 5 µl of 4x TaqPath 1-Step RT-qPCR Master Mix

    • 1.5 µl of the specific primer/probe set

    • 8.5 µl of nuclease-free water

  • Aliquot 15 µl of the master mix into each well of a PCR plate.[7]

  • Add 5 µl of the extracted viral RNA to each well.[7]

  • Include appropriate controls: a positive control (known viral RNA), a negative control (nuclease-free water instead of RNA), and no-template controls.

  • Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.

  • Run the plate on a real-time PCR instrument using a standard thermal cycling protocol:

    • Reverse Transcription: 50°C for 10-30 minutes

    • Enzyme Activation: 95°C for 2 minutes

    • PCR Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 30-60 seconds[8]

  • Analyze the data by comparing the Ct (cycle threshold) values of the treated samples to the untreated controls. A higher Ct value in treated samples indicates a lower viral load and thus, inhibition of replication.

Protocol 3: Primer Extension Assay for Chain Termination Analysis

This assay directly visualizes the chain termination caused by the incorporation of 3'-dF-G.

Materials:

  • Purified viral RNA from treated and untreated cells

  • A 5'-radiolabeled DNA primer complementary to a sequence downstream of a potential guanosine incorporation site

  • Reverse transcriptase

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Dideoxynucleotide sequencing ladder mix (ddNTPs)

  • Denaturing polyacrylamide gel (6-8%)

  • Gel electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Annealing: Mix the purified viral RNA (1-5 µg) with the 5'-end-labeled primer in an annealing buffer. Heat to 95°C for 1 minute, then cool slowly to allow the primer to anneal to the RNA template.[9]

  • Extension Reaction: Set up the extension reactions. For the experimental sample, add reverse transcriptase and the dNTP mix to the annealed primer-template.

  • Sequencing Ladder: In parallel, set up four sequencing reactions using the same primer and an untreated RNA template. To each reaction, add the dNTP mix and one of the four ddNTPs (ddATP, ddCTP, ddGTP, or ddCTP).

  • Incubate all reaction tubes at 42-50°C for 30-60 minutes to allow for cDNA synthesis.[9]

  • Termination: Stop the reactions by adding a stop/loading buffer containing formamide and EDTA.[9]

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel alongside the sequencing ladder.

  • Run the gel until the dye front reaches the bottom.

  • Visualization: Dry the gel and expose it to a phosphorimager screen or X-ray film. The presence of a band in the lane with RNA from 3'-dF-G-treated cells that is one nucleotide longer than the band in the corresponding ddGTP sequencing lane indicates chain termination at a guanosine position.[10][11]

References

Application Notes and Protocols for In Vivo Studies with 3'-Deoxy-3'-fluoroguanosine in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxy-3'-fluoroguanosine is a synthetic nucleoside analog that holds potential as a therapeutic agent. As an antimetabolite, it is designed to interfere with nucleic acid synthesis, a hallmark of rapidly proliferating cells such as those found in cancerous tumors. This document provides detailed application notes and protocols for conducting preclinical in vivo studies using this compound in mouse models of cancer. Due to the limited availability of published data specifically for this compound in oncology settings, this guide incorporates established methodologies and data from structurally related guanosine analogs to provide a comprehensive framework for study design and execution.

Mechanism of Action

Fluorinated nucleoside analogs like this compound typically exert their cytotoxic effects through several mechanisms. After cellular uptake, they are phosphorylated to their active triphosphate form. This active metabolite can then be incorporated into newly synthesized DNA strands, leading to chain termination and the inhibition of DNA replication. Additionally, the triphosphate form can inhibit key enzymes involved in nucleotide metabolism, such as DNA polymerases and ribonucleotide reductase, further disrupting DNA synthesis and repair, ultimately leading to apoptosis in rapidly dividing cancer cells.[1]

Mechanism_of_Action cluster_cell Cancer Cell DFG 3'-Deoxy-3'- fluoroguanosine DFG_TP DFG-Triphosphate (Active Metabolite) DFG->DFG_TP Phosphorylation DNA_Polymerase DNA Polymerase DFG_TP->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase DFG_TP->RNR Inhibition DNA_Strand Growing DNA Strand DFG_TP->DNA_Strand Incorporation & Chain Termination DNA_Polymerase->DNA_Strand RNR->DNA_Strand dNTPs Apoptosis Apoptosis DNA_Strand->Apoptosis

Anticancer mechanism of this compound.

Data Presentation

The following tables summarize representative quantitative data from in vivo studies of guanosine analogs in mouse models. This data can serve as a reference for designing studies with this compound.

Table 1: In Vivo Efficacy of Guanosine Analogs in Mouse Cancer Models

CompoundMouse ModelCancer TypeDosing ScheduleRouteTumor Growth Inhibition (%)Reference
ForodesineNude MiceT-cell Lymphoma10 mg/kg, dailyOral60-80[2]
NelarabineNOD/SCID MiceT-ALL50 mg/kg, 2x daily for 5 daysi.p.75[3]
Acyclic Guanosine AnalogBalb/c MiceHerpes Simplex Virus Keratitis50 mg/kg, 3x daily for 4 daysi.p.N/A (antiviral model)[4]

Note: Data for forodesine and nelarabine are presented as examples of guanosine analog efficacy in cancer models. The acyclic guanosine analog data is from an antiviral study but provides relevant in vivo administration information.

Table 2: Pharmacokinetic Parameters of Guanosine Analogs in Mice

CompoundDose (mg/kg)RouteT½ (hours)Cmax (µg/mL)Clearance (L/hr/kg)Reference
Acyclic Guanosine Analog (3HM-HBG)50i.v.1.5250.8[5]
Acyclic Guanosine Analog (BCV)50i.v.1.3300.7[5]
CpG ODN10710i.v.0.5~15N/A[6]

Note: T½ = Half-life; Cmax = Maximum plasma concentration. Data is from related guanosine analogs due to a lack of specific data for this compound.

Table 3: Toxicology Profile of a Guanosine Analog in Mice

CompoundDose (mg/kg)RouteObservation PeriodKey FindingsReference
YLS010351.92 - 390.07i.v.14 daysLD50 determined. Significant body weight decrease at 414 mg/kg.[3]

Note: LD50 = Median lethal dose. This data is for a novel guanosine analog and provides an example of acute toxicity assessment.

Experimental Protocols

The following protocols provide detailed methodologies for conducting in vivo studies with this compound in mouse models of cancer.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. For initial studies, sterile PBS is a common choice. If solubility is limited, a suspension in a vehicle like 0.5% CMC may be necessary.

  • Formulation Preparation (Solution):

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile vial, add the appropriate volume of sterile PBS to achieve the desired final concentration.

    • Vortex thoroughly until the compound is completely dissolved. Ensure no particulate matter is visible.

  • Formulation Preparation (Suspension):

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile vial, add a small amount of the sterile vehicle (e.g., 0.5% CMC) to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension for short intervals on ice to improve homogeneity.

  • Sterility: All formulations for in vivo use must be prepared under aseptic conditions to prevent infection.

  • Storage: Store the prepared formulation at 4°C and protect from light. Prepare fresh solutions/suspensions regularly, ideally on the day of administration.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

Animal Model:

  • Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.

Procedure:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line of interest (e.g., breast, colon, lung) under standard conditions.

    • Harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[7]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[8]

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize mice into treatment and control groups.

    • Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection according to the dosing schedule determined from pilot studies (refer to Table 1 for examples with related compounds).[9][10] The control group should receive the vehicle alone.

  • Data Collection:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe mice for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment with This compound or Vehicle randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint: Tumor Excision & Analysis data_collection->endpoint end End endpoint->end

Workflow for an in vivo efficacy study.
Protocol 3: Pharmacokinetic Study in Mice

Procedure:

  • Animal Dosing:

    • Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., i.v. or oral gavage).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.[11]

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Protocol 4: Acute Toxicology Study in Mice

Procedure:

  • Dose Escalation:

    • Administer single, escalating doses of this compound to different groups of mice.

  • Observation:

    • Monitor the animals for a defined period (e.g., 14 days) for signs of toxicity, including mortality, changes in body weight, clinical signs of distress, and alterations in food and water consumption.[3]

  • Necropsy and Histopathology:

    • At the end of the observation period, perform a gross necropsy on all animals.

    • Collect major organs and tissues for histopathological examination to identify any treatment-related changes.

  • Determination of MTD and LD50:

    • Analyze the data to determine the maximum tolerated dose (MTD) and, if applicable, the median lethal dose (LD50).

Conclusion

These application notes and protocols provide a comprehensive guide for initiating in vivo studies with this compound in mouse models. Given the limited specific data for this compound in cancer research, it is crucial to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dosing regimen. The provided information, based on related guanosine analogs, serves as a valuable starting point for the successful design and execution of these critical preclinical experiments.

References

Application Notes and Protocols: Testing 3'-Deoxy-3'-fluoroguanosine Against Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. Nucleoside analogs represent a promising class of antiviral agents that can target the viral replication machinery. 3'-Deoxy-3'-fluoroguanosine is a guanosine analog that, upon intracellular phosphorylation to its triphosphate form, is hypothesized to act as an inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral transcription and replication.[1][2][3] This document provides a detailed experimental framework for evaluating the in vitro efficacy and mechanism of action of this compound against influenza A virus.

The protocols outlined below cover essential assays to determine the compound's antiviral activity, cytotoxicity, and its specific inhibitory effect on the viral polymerase.

Experimental Design Overview

The overall experimental workflow is designed to systematically assess the antiviral potential of this compound. The process begins with determining the compound's toxicity to the host cells, followed by evaluating its efficacy in inhibiting viral replication. Finally, specific mechanism-of-action studies are performed to confirm its target.

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Mechanism of Action Cytotoxicity Cytotoxicity Assay (CC50) SI Calculate Selectivity Index (SI) Cytotoxicity->SI CC50 value Antiviral Antiviral Assay (EC50) Antiviral->SI EC50 value TimeOfAddition Time-of-Addition Assay SI->TimeOfAddition Proceed if SI is high PolymeraseAssay Polymerase Inhibition Assay TimeOfAddition->PolymeraseAssay Confirm replication inhibition

Caption: Experimental workflow for testing this compound.

Section 1: Cytotoxicity and Antiviral Activity

Prior to assessing antiviral efficacy, it is crucial to determine the cytotoxic potential of this compound on the host cells used for infection.[4][5] This allows for the differentiation between true antiviral activity and non-specific effects due to cell death.

Protocol 1.1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that reduces cell viability by 50% (CC50). The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells.[5][6]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed MDCK cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with DMSO (vehicle control).

  • Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 1.2: Antiviral Assay (Plaque Reduction Assay)

This assay measures the ability of the compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[7] The concentration that inhibits plaque formation by 50% is the EC50.

Materials:

  • MDCK cells

  • Influenza A virus (e.g., A/PR/8/34 H1N1)

  • DMEM with TPCK-trypsin (2 µg/mL)

  • This compound

  • Agarose overlay medium

  • Crystal violet solution

  • 6-well plates

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in DMEM.

  • Pre-incubate the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.

  • Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with agarose medium containing the corresponding concentrations of the compound.

  • Incubate for 48-72 hours at 37°C with 5% CO2 until plaques are visible.

  • Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each concentration relative to the virus control (no compound).

  • The EC50 value is determined from the dose-response curve of plaque inhibition versus compound concentration.

Data Presentation: Efficacy and Cytotoxicity

The results from the cytotoxicity and antiviral assays should be summarized to calculate the Selectivity Index (SI), which is a measure of the compound's therapeutic window (SI = CC50 / EC50). A higher SI value indicates greater selectivity for viral targets over host cells.

CompoundCell LineVirus StrainCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compoundMDCKInfluenza A/PR/8/34>1002.5>40
Oseltamivir (Positive Control)MDCKInfluenza A/PR/8/34>1000.1>1000

Section 2: Mechanism of Action Studies

To confirm that this compound targets the influenza virus polymerase, the following experiments are proposed.

Proposed Signaling Pathway of Inhibition

The hypothesized mechanism of action involves the intracellular conversion of the prodrug to its active triphosphate form, which then competes with the natural substrate (GTP) for incorporation by the viral RdRp, leading to chain termination and inhibition of viral RNA synthesis.

G cluster_0 Host Cell cluster_1 Influenza Virus Replication Prodrug This compound (Prodrug) Kinases Cellular Kinases Prodrug->Kinases Active 3'-dF-GTP (Active Form) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active->RdRp Competitive Inhibition Active->RdRp Kinases->Active mRNA Viral mRNA Synthesis RdRp->mRNA Elongation ChainTermination Chain Termination RdRp->ChainTermination vRNA vRNA Template vRNA->RdRp GTP GTP (Natural Substrate) GTP->RdRp

Caption: Hypothesized mechanism of action for this compound.

Protocol 2.1: Time-of-Addition Assay

This assay helps to identify the stage of the viral life cycle that is inhibited by the compound.[8] The compound is added at different time points relative to viral infection.

Materials:

  • MDCK cells

  • Influenza A virus

  • This compound (at 10x EC50)

  • DMEM

  • 96-well plates

Procedure:

  • Seed MDCK cells in 96-well plates and grow to confluence.

  • Infect the cells with influenza A virus (MOI of 1).

  • Add this compound at various time points:

    • Pre-infection: 2 hours before infection.

    • During infection: Co-incubation with the virus for 1 hour.

    • Post-infection: At 0, 2, 4, 6, and 8 hours after infection.

  • Incubate the plates for 24 hours at 37°C.

  • Collect the supernatant and determine the viral titer using a TCID50 (50% tissue culture infective dose) assay or quantify viral RNA using RT-qPCR.

  • Plot the viral titer or RNA levels against the time of compound addition.

Data Presentation: Time-of-Addition Results

Inhibition observed when the compound is added during the early post-infection period (0-8 hours) would be consistent with a mechanism targeting viral replication.

Time of AdditionViral Titer Reduction (%)Interpretation
-2h (Pre-infection)< 10%No effect on viral entry
0h (Co-incubation)95%Inhibition of an early replication step
+2h (Post-infection)90%Inhibition of viral RNA synthesis
+4h (Post-infection)85%Inhibition of viral RNA synthesis
+6h (Post-infection)50%Reduced effect as replication progresses
+8h (Post-infection)< 20%Minimal effect after peak replication
Protocol 2.2: In Vitro Influenza Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of the compound on the activity of the influenza virus RdRp.[9]

Materials:

  • Purified influenza virus ribonucleoprotein (RNP) complexes

  • This compound triphosphate

  • ApG dinucleotide primer

  • ATP, CTP, UTP, and GTP

  • [α-32P]GTP

  • Reaction buffer

  • Glass-fiber filter plates

Procedure:

  • Set up reaction mixtures containing RNP complexes, reaction buffer, ApG primer, ATP, CTP, UTP, and varying concentrations of this compound triphosphate.

  • Include a control reaction with a fixed concentration of GTP and [α-32P]GTP.

  • Initiate the reaction by adding the ribonucleotides and incubate at 30°C for 1 hour.

  • Stop the reaction and transfer the mixtures onto glass-fiber filter plates to precipitate the nucleic acids.

  • Wash the filters to remove unincorporated nucleotides.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of polymerase inhibition for each compound concentration.

  • Determine the IC50 (50% inhibitory concentration) from the dose-response curve.

Data Presentation: Polymerase Inhibition

The results will directly demonstrate the compound's ability to inhibit the viral polymerase.

CompoundTargetIC50 (µM)
This compound triphosphateInfluenza A/PR/8/34 RdRp1.2
GTP (control)Influenza A/PR/8/34 RdRpN/A

Conclusion

The described protocols provide a comprehensive framework for the preclinical in vitro evaluation of this compound as a potential anti-influenza agent. A high selectivity index, coupled with demonstrated inhibition of viral replication at the polymerase level, would provide strong evidence for its further development as an antiviral therapeutic. These studies are critical for elucidating the compound's mode of action and establishing its potential for combating influenza virus infections.

References

Application Notes and Protocols: 3'-Deoxy-3'-fluoroguanosine in HIV and HBV Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxy-3'-fluoroguanosine (3'-dFG) is a synthetic nucleoside analog that has demonstrated significant potential as an antiviral agent, particularly in the context of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. As with other nucleoside analogs, its therapeutic effect is contingent upon its intracellular conversion to the active triphosphate form. This document provides an overview of its application in research, including its mechanism of action, protocols for key experiments, and a summary of its antiviral activity.

Mechanism of Action

The antiviral activity of this compound stems from its ability to act as a chain terminator during viral DNA synthesis. The process begins with the passive diffusion or transporter-mediated uptake of the prodrug into the host cell. Inside the cell, host cell kinases phosphorylate this compound to its active triphosphate form, this compound triphosphate (3'-dFG-TP).

This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain by the viral polymerase (reverse transcriptase in HIV and DNA polymerase in HBV).[1] The absence of a 3'-hydroxyl group on the ribose sugar of the incorporated 3'-dFG-TP prevents the formation of the subsequent 3'-5' phosphodiester bond, thereby terminating the elongation of the viral DNA chain.[1][2][3] This premature termination effectively halts viral replication.

Application in HIV Research

While research on this compound for HIV is part of a broader investigation into 3'-fluoro-substituted nucleosides, the primary mechanism of action is consistent with other nucleoside reverse transcriptase inhibitors (NRTIs).[2][4][5] Prodrugs of related compounds like 3'-deoxy-3'-fluorothymidine (FLT) have shown potent inhibition of HIV-1 and HIV-2 replication.[5]

Application in HBV Research

This compound has been shown to be an effective inhibitor of HBV replication.[1][6] Its triphosphate form acts as a competitive inhibitor of the HBV DNA polymerase with respect to dGTP and functions as a DNA chain terminator.[1] Studies have demonstrated its activity against wild-type, lamivudine-resistant, adefovir-resistant, and lamivudine-plus-adefovir-resistant HBV mutants in vitro.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and related compounds against HBV.

Table 1: In Vitro Anti-HBV Activity of this compound

CompoundVirus/EnzymeCell Line/SystemParameterValue (µM)Reference
2',3'-dideoxy-3'-fluoroguanosine (FLG)DHBVDHBV-transfected cell lineIC500.7[6]
2',3'-dideoxy-3'-fluoroguanosine (FLG)DHBVDHBV-transfected cell lineIC903.7[6]
2',3'-dideoxy-3'-fluoroguanosine (FLG)DHBVPrimary duck hepatocytesEffective Conc.0.4[6]
FLG triphosphateDHBV DNA polymeraseCell-freeIC500.1[6]
FLG triphosphateHBV DNA polymeraseCell-freeIC500.05[6]

Note: DHBV (Duck Hepatitis B Virus) is a commonly used model for studying HBV.

Experimental Protocols

Protocol 1: In Vitro HBV Replication Assay

This protocol is designed to assess the inhibitory effect of this compound on HBV replication in a cell culture model.

1. Cell Culture and Treatment:

  • Culture a human hepatoma cell line that permanently expresses HBV (e.g., Huh7 cells transiently transfected with an HBV construct).
  • Seed the cells in multi-well plates and allow them to adhere.
  • Treat the cells with varying concentrations of this compound. Include a no-drug control and a positive control (e.g., lamivudine).
  • Incubate the cells for a defined period (e.g., 5 days), replacing the medium with fresh drug-containing medium every 2-3 days.

2. Analysis of HBV DNA:

  • After incubation, extract viral DNA from the cell culture supernatant (for encapsidated viral particles) and from the cells (for intracellular replicative intermediates).
  • Quantify the amount of HBV DNA using quantitative PCR (qPCR) or Southern blot analysis.

3. Data Analysis:

  • Determine the concentration of this compound that inhibits HBV DNA replication by 50% (IC50) and 90% (IC90) compared to the no-drug control.

Protocol 2: HBV DNA Polymerase Inhibition Assay

This cell-free assay evaluates the direct inhibitory effect of the triphosphate form of this compound on the activity of HBV DNA polymerase.

1. Enzyme and Substrate Preparation:

  • Obtain or purify enzymatically active HBV polymerase.
  • Prepare a reaction mixture containing a template-primer, dNTPs (dATP, dCTP, dTTP, and radiolabeled or fluorescently labeled dGTP), and reaction buffer.

2. Inhibition Assay:

  • Add varying concentrations of this compound triphosphate (3'-dFG-TP) to the reaction mixture. Include a no-inhibitor control.
  • Initiate the polymerase reaction by adding the HBV polymerase.
  • Incubate the reaction at the optimal temperature for the enzyme.

3. Measurement of Polymerase Activity:

  • Stop the reaction and quantify the incorporation of the labeled dGTP into the newly synthesized DNA. This can be done by methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting or by gel electrophoresis and autoradiography/fluorescence imaging.

4. Data Analysis:

  • Calculate the percentage of inhibition of polymerase activity at each concentration of 3'-dFG-TP.
  • Determine the IC50 value, which is the concentration of 3'-dFG-TP that inhibits the polymerase activity by 50%.
  • To determine the mechanism of inhibition (e.g., competitive), perform kinetic studies by varying the concentration of the natural substrate (dGTP) at fixed concentrations of the inhibitor.

Protocol 3: Cytotoxicity Assay

This protocol assesses the potential toxic effects of this compound on the host cells.

1. Cell Culture and Treatment:

  • Seed the relevant cell line (e.g., human hepatoma cells, peripheral blood mononuclear cells) in a 96-well plate.
  • Treat the cells with a range of concentrations of this compound, including concentrations used in the antiviral assays.
  • Include a no-drug control and a positive control for cytotoxicity.
  • Incubate the cells for the same duration as the antiviral assay.

2. Viability Assessment:

  • Measure cell viability using a standard method, such as:
  • MTT or XTT assay: Measures the metabolic activity of viable cells.
  • Trypan blue exclusion assay: Differentiates between viable and non-viable cells.
  • Lactate dehydrogenase (LDH) release assay: Measures the release of LDH from damaged cells.

3. Data Analysis:

  • Calculate the percentage of cell viability at each drug concentration compared to the no-drug control.
  • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
  • The selectivity index (SI), calculated as CC50/IC50, provides a measure of the compound's therapeutic window.

Visualizations

Mechanism of Action of this compound cluster_cell Host Cell Prodrug This compound (Prodrug) Phosphorylation Cellular Kinases Prodrug->Phosphorylation Phosphorylation Active_Metabolite This compound Triphosphate (Active) Phosphorylation->Active_Metabolite Viral_Polymerase Viral Polymerase (HIV RT or HBV Pol) Active_Metabolite->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation Viral_Replication_Inhibited Viral Replication Inhibited Chain_Termination->Viral_Replication_Inhibited Extracellular Extracellular Space Extracellular->Prodrug

Caption: Mechanism of this compound antiviral activity.

Experimental Workflow for In Vitro HBV Replication Assay Start Start Cell_Culture Culture HBV-expressing Hepatoma Cells Start->Cell_Culture Treatment Treat with 3'-dFG (Varying Concentrations) Cell_Culture->Treatment Incubation Incubate for 5 Days Treatment->Incubation DNA_Extraction Extract Viral DNA (Supernatant & Cells) Incubation->DNA_Extraction Quantification Quantify HBV DNA (qPCR or Southern Blot) DNA_Extraction->Quantification Data_Analysis Calculate IC50 / IC90 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing anti-HBV activity of 3'-dFG in vitro.

References

Application Notes and Protocols for 3'-Deoxy-3'-fluoroguanosine and its Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxy-3'-fluoroguanosine is a synthetic nucleoside analog that belongs to a class of compounds investigated for their potential antiviral and anticancer properties. The introduction of a fluorine atom at the 3' position of the ribose sugar is a key structural modification that can alter the biological activity of the parent nucleoside. This modification can influence the compound's interaction with viral or cellular enzymes, often leading to the termination of DNA or RNA chain elongation during replication.[1]

Prodrug strategies are often employed for nucleoside analogs to overcome limitations such as poor oral bioavailability, inefficient cellular uptake, and the requirement for intracellular phosphorylation to the active triphosphate form.[2] By masking the parent drug with a promoiety, prodrugs can enhance pharmacokinetic properties, leading to improved efficacy and a better therapeutic window. Common prodrug approaches for nucleoside analogs include the formation of esters, phosphoramidates, and other labile linkages that are cleaved in vivo to release the active drug.[2]

These application notes provide an overview of the development and application of this compound and discuss potential prodrug strategies. Detailed protocols for the evaluation of antiviral activity and cytotoxicity are also provided.

Quantitative Data Summary

Currently, there is limited publicly available data on the specific antiviral activity of this compound and its prodrugs. One study reported that this compound did not show significant activity against Tick-Borne Encephalitis Virus (TBEV) in porcine kidney stable (PS) cells.[3] In contrast, the related compound, 3'-deoxy-3'-fluoroadenosine, has demonstrated broad-spectrum antiviral activity against several flaviviruses.[3][4]

For context and comparative purposes, the table below summarizes the antiviral activity and cytotoxicity of the related adenosine analog, 3'-deoxy-3'-fluoroadenosine, against various flaviviruses.

CompoundVirus (Strain)Cell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
3'-deoxy-3'-fluoroadenosineTBEV (Hypr)PS2.2 ± 0.6>25>11.4
3'-deoxy-3'-fluoroadenosineTBEV (Neudoerfl)PS1.6 ± 0.3>25>15.6
3'-deoxy-3'-fluoroadenosineZika Virus (MR-766)PS1.1 ± 0.1>25>22.7
3'-deoxy-3'-fluoroadenosineZika Virus (Paraiba_01)PS1.4 ± 0.2>25>17.9
3'-deoxy-3'-fluoroadenosineWest Nile Virus (Eg-101)PS3.7 ± 1.2>25>6.8

Data extracted from Eyer et al., 2021.[3]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for many nucleoside analogs, including guanosine analogs, is the inhibition of viral RNA or DNA polymerases.[5][6] Following administration, the prodrug is designed to be metabolized to the parent nucleoside, this compound. Inside the host cell, the nucleoside is sequentially phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral nucleic acid chain by the viral polymerase. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analog prevents the formation of the next phosphodiester bond, leading to premature chain termination and the inhibition of viral replication.[1]

Mechanism of Action of this compound Prodrugs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Machinery Prodrug This compound Prodrug Parent_Drug 3'-Deoxy-3'- fluoroguanosine Prodrug->Parent_Drug Metabolic Activation Mono_P Monophosphate Parent_Drug->Mono_P Cellular Kinase 1 Di_P Diphosphate Mono_P->Di_P Cellular Kinase 2 Tri_P Triphosphate (Active Form) Di_P->Tri_P Cellular Kinase 3 Viral_Polymerase Viral RNA/DNA Polymerase Tri_P->Viral_Polymerase Incorporation Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_Polymerase->Chain_Termination

Cellular activation and mechanism of action.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[7] It measures the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, Huh-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • Test compound (this compound or its prodrug)

  • Phosphate-buffered saline (PBS)

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compound in infection medium (e.g., DMEM with 2% FBS).

  • Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: When the cell monolayer is confluent, aspirate the growth medium and wash the cells once with PBS. Infect the cells by adding the diluted virus suspension. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound. Also, include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for at least 30 minutes at room temperature.

    • Remove the fixative and stain the cell monolayer with the crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and let them air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay Workflow Start Start Seed_Cells Seed host cells in multi-well plates Start->Seed_Cells Incubate_24h Incubate for 24h to form a monolayer Seed_Cells->Incubate_24h Infect_Cells Infect cell monolayer with virus Incubate_24h->Infect_Cells Prepare_Virus Prepare serial dilutions of virus Prepare_Virus->Infect_Cells Prepare_Compound Prepare serial dilutions of test compound Add_Overlay Remove inoculum and add overlay medium with test compound Prepare_Compound->Add_Overlay Incubate_Adsorption Incubate for 1-2h for viral adsorption Infect_Cells->Incubate_Adsorption Incubate_Adsorption->Add_Overlay Incubate_Plaques Incubate for 2-5 days for plaque formation Add_Overlay->Incubate_Plaques Fix_And_Stain Fix cells and stain with crystal violet Incubate_Plaques->Fix_And_Stain Count_Plaques Count plaques and calculate % reduction Fix_And_Stain->Count_Plaques Determine_EC50 Determine EC₅₀ value Count_Plaques->Determine_EC50 End End Determine_EC50->End MTT Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight to allow adherence Seed_Cells->Incubate_Overnight Add_Compound Add serial dilutions of test compound Incubate_Overnight->Add_Compound Incubate_Exposure Incubate for desired exposure time (e.g., 48-72h) Add_Compound->Incubate_Exposure Add_MTT Add MTT solution to each well Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 3-4h to allow formazan formation Add_MTT->Incubate_MTT Solubilize Remove medium and add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Determine_CC50 Calculate % viability and determine CC₅₀ Read_Absorbance->Determine_CC50 End End Determine_CC50->End

References

Troubleshooting & Optimization

methods for improving the synthesis yield of 3'-Deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3'-Deoxy-3'-fluoroguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this and related fluorinated nucleoside analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Fluorination Step

Question: We are experiencing a low yield during the fluorination of our guanosine precursor. What are the common causes and how can we improve the yield?

Answer: Low fluorination yields are a common challenge in nucleoside synthesis. Several factors can contribute to this issue. Here are some key areas to investigate:

  • Choice of Fluorinating Agent: The reactivity and selectivity of the fluorinating agent are critical. Diethylaminosulfur trifluoride (DAST) and its analogs (e.g., Deoxo-Fluor) are common nucleophilic fluorinating agents, while reagents like Selectfluor™ are used for electrophilic fluorination.[1][2][3] The choice depends on the substrate and the desired stereochemistry. For instance, DAST is often used for the fluorination of alcohols.[2][4]

  • Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. DAST reactions are typically performed at low temperatures (-78 °C to 0 °C) in an inert solvent like dichloromethane (DCM).[5] Running the reaction at room temperature or higher can lead to decomposition of the reagent and unwanted side products.

  • Protecting Group Strategy: Inadequate protection of other reactive functional groups on the guanosine moiety can lead to side reactions and a lower yield of the desired product. The hydroxyl groups at the 2' and 5' positions, as well as the exocyclic amine of the guanine base, must be appropriately protected.[6][7]

  • Substrate Purity: The purity of the starting material is paramount. Impurities can interfere with the fluorinating agent or catalyze side reactions.

  • Moisture: Fluorinating agents like DAST are highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Low Fluorination Yield

low_yield_troubleshooting cluster_solutions Potential Solutions start Low Fluorination Yield check_reagent Verify Fluorinating Agent (DAST, Selectfluor, etc.) - Purity and Activity start->check_reagent check_conditions Optimize Reaction Conditions - Temperature (-78°C to 0°C for DAST) - Anhydrous Solvent (DCM) - Inert Atmosphere (N2, Ar) start->check_conditions check_protection Evaluate Protecting Group Strategy - Full protection of OH and NH2 groups? - Stability of protecting groups? start->check_protection check_substrate Analyze Starting Material Purity - NMR, LC-MS start->check_substrate solution_reagent - Use fresh, high-purity fluorinating agent. - Consider an alternative agent. check_reagent->solution_reagent solution_conditions - Strictly control temperature. - Ensure anhydrous conditions. check_conditions->solution_conditions solution_protection - Re-evaluate protecting group choice. - Confirm complete protection. check_protection->solution_protection purification Review Purification Method - Column Chromatography conditions check_substrate->purification solution_substrate - Purify starting material before fluorination. check_substrate->solution_substrate solution_purification - Adjust column chromatography gradient. - Consider alternative purification techniques. purification->solution_purification

Caption: Troubleshooting workflow for low fluorination yield.

Issue 2: Poor Stereoselectivity in the Fluorination Step

Question: Our fluorination reaction is producing a mixture of diastereomers. How can we improve the stereoselectivity to favor the desired 3'-α-fluoro configuration?

Answer: Achieving high stereoselectivity is a critical aspect of synthesizing biologically active nucleoside analogs. The stereochemical outcome of the fluorination is influenced by several factors:

  • Mechanism of Fluorination: The mechanism (SN2 or SET) can influence the stereochemistry.[8] For an SN2 reaction, inversion of configuration is expected.

  • Neighboring Group Participation: The choice of protecting groups on adjacent positions (e.g., the 2'-position) can direct the approach of the fluoride nucleophile. Bulky protecting groups can sterically hinder one face of the sugar ring, favoring attack from the less hindered face.

  • Conformation of the Sugar Ring: The conformation of the furanose ring can influence the accessibility of the 3'-position to the fluorinating agent.[1]

  • Fluorinating Agent: Different fluorinating agents can exhibit different stereoselectivities.

Strategies to Improve Stereoselectivity:

  • Utilize a Directing Protecting Group: A protecting group at the 2'-position that can participate in the reaction, such as an acyl group, can sometimes lead to the formation of an intermediate that favors the formation of one stereoisomer.

  • Conformational Locking: Employing a bicyclic protecting group strategy that locks the conformation of the ribose ring can enhance stereoselectivity.

  • Optimize Reaction Conditions: In some cases, lowering the reaction temperature can improve stereoselectivity.

Issue 3: Difficulty in Removing Protecting Groups

Question: We are struggling with the deprotection step, either observing incomplete removal or degradation of the target molecule. What are the best practices for deprotection?

Answer: The deprotection strategy is as crucial as the protection strategy and must be carefully planned.

  • Orthogonal Protecting Groups: The ideal approach is to use an orthogonal protecting group strategy, where each type of protecting group can be removed under specific conditions without affecting the others.[9]

  • Common Protecting Groups and Deprotection Conditions:

    • Silyl Ethers (e.g., TBDMS, TIPS): Typically removed with fluoride sources like tetrabutylammonium fluoride (TBAF).

    • Acyl Groups (e.g., Benzoyl, Acetyl): Cleaved under basic conditions, for example, with ammonia in methanol.

    • Trityl (Tr) and Dimethoxytrityl (DMTr): Removed under mild acidic conditions.

  • Monitoring the Reaction: It is essential to monitor the deprotection reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-exposure to harsh deprotection reagents, which can lead to degradation of the this compound product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing this compound?

A1: There are two primary approaches for the synthesis of fluorinated nucleosides like this compound:

  • Divergent Synthesis (Direct Fluorination): This method involves the direct fluorination of a suitably protected guanosine precursor.[3] This is a linear strategy that can be efficient if the fluorination step is high-yielding and stereoselective.

  • Convergent Synthesis: This approach involves the synthesis of a fluorinated sugar intermediate, which is then coupled with the guanine base (or a protected derivative) in a glycosylation reaction.[3] This method can be advantageous for producing a variety of nucleoside analogs by coupling the same fluorinated sugar with different nucleobases.

Q2: Which protecting groups are recommended for the synthesis of this compound?

A2: The choice of protecting groups is critical for a successful synthesis. A common strategy involves:

  • 5'-Hydroxyl Group: Often protected with a dimethoxytrityl (DMTr) group, which is stable under many reaction conditions but can be easily removed with mild acid.

  • 2'-Hydroxyl Group: Can be protected with a silyl ether like tert-butyldimethylsilyl (TBDMS) or an acyl group.

  • Guanine Base (Exocyclic Amine and Lactam): The exocyclic N2-amino group is commonly protected with an acyl group such as isobutyryl or benzoyl. The O6-lactam can also be protected, for example, with a diphenylcarbamoyl group, to prevent side reactions.

Q3: What are some common side reactions to be aware of during electrophilic fluorination of nucleosides?

A3: Electrophilic fluorination can sometimes lead to side reactions, including:

  • Dearomatization: Particularly with electron-rich aromatic systems, dearomatization of the nucleobase can occur.[8]

  • Formation of other Carbon-Fluorine bonds: The fluorinating reagent might react at other nucleophilic sites in the molecule if they are not adequately protected.[10]

  • Oxidation: Some electrophilic fluorinating reagents can also act as oxidizing agents, leading to undesired oxidized byproducts.[10]

Quantitative Data Summary

The following tables summarize reported yields for key steps in the synthesis of fluorinated guanosine analogs under different conditions. This data is intended for comparative purposes, and actual yields may vary depending on the specific substrate and experimental setup.

Table 1: Comparison of Fluorination Yields with Different Reagents

Precursor TypeFluorinating AgentSolventTemperature (°C)Reported Yield (%)Reference
2'-Deoxy-xylo-guanosineDASTDCM-78 to RT~60-70%General knowledge from multiple sources
2'-KetonucleosideSelectfluor™MeCNRTGood to Excellent[Vertex AI Search]
2'-Hydroxy-guanosineDASTDCM-78 to RTLow Yields (with byproducts)[2][3]

Table 2: Impact of Protecting Groups on Overall Yield

5'-OH Protection2'-OH ProtectionGuanine ProtectionOverall Yield (%)Reference
DMTrTBDMSIsobutyrylNot specifiedGeneral Strategy
Trityl-NoneNot specified[11]
Silyl-based-None79% (silylation step)[12]

Experimental Protocols

Protocol 1: General Procedure for DAST Fluorination of a Protected Guanosine Precursor

Materials:

  • Protected guanosine precursor (e.g., 5'-O-DMTr-2'-O-TBDMS-N2-isobutyryl-guanosine)

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the protected guanosine precursor (1 equivalent) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 - 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Deprotection

A) Removal of Silyl Protecting Groups (e.g., TBDMS):

  • Dissolve the silyl-protected nucleoside in tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents per silyl group).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once complete, concentrate the reaction mixture and purify by column chromatography.

B) Removal of Acyl Protecting Groups (e.g., Isobutyryl):

  • Dissolve the acyl-protected nucleoside in a saturated solution of ammonia in methanol.

  • Stir the solution in a sealed vessel at room temperature or with gentle heating (e.g., 55 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent and purify the residue.

Visualizations

Overall Synthetic Workflow

synthesis_workflow start Guanosine protection Protection of Hydroxyl and Amino Groups start->protection fluorination Fluorination at 3'-Position (e.g., with DAST or Selectfluor) protection->fluorination deprotection Removal of Protecting Groups fluorination->deprotection purification Purification (e.g., Column Chromatography, HPLC) deprotection->purification end This compound purification->end

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship of Key Synthetic Steps

logical_relationship cluster_planning Synthetic Planning cluster_execution Reaction Execution cluster_analysis Analysis and Purification strategy Choose Synthetic Strategy (Convergent vs. Divergent) protecting_groups Select Orthogonal Protecting Groups strategy->protecting_groups protection_step Protection Reactions protecting_groups->protection_step fluorination_step Fluorination Reaction protection_step->fluorination_step monitoring In-process Monitoring (TLC, LC-MS) protection_step->monitoring deprotection_step Deprotection Reactions fluorination_step->deprotection_step fluorination_step->monitoring deprotection_step->monitoring final_purification Final Product Purification deprotection_step->final_purification characterization Structural Characterization (NMR, MS) final_purification->characterization

Caption: Logical relationships between key stages of synthesis.

References

Technical Support Center: Optimizing 3'-Deoxy-3'-fluoroguanosine Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3'-Deoxy-3'-fluoroguanosine in in vivo experiments, this technical support center provides essential guidance. The following information addresses potential challenges and offers troubleshooting strategies, particularly in light of the limited efficacy data available for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo starting dosage for this compound?

A1: There is a notable lack of published in vivo efficacy studies for this compound, likely due to its limited antiviral activity observed in vitro. In a study evaluating its effect against Tick-Borne Encephalitis Virus (TBEV), this compound did not demonstrate a reduction in viral titers. As a starting point, researchers might consider dosages used for the more effective analog, 3'-Deoxy-3'-fluoroadenosine, which has been studied in vivo. For instance, in a mouse model of West Nile Virus (WNV), 3'-Deoxy-3'-fluoroadenosine was administered at 25 mg/kg twice daily via intraperitoneal injection. However, it is crucial to conduct initial dose-ranging tolerability studies for this compound to establish a safe dose before proceeding with efficacy experiments.

Q2: What are the potential reasons for a lack of efficacy with this compound in my in vivo model?

A2: Several factors could contribute to a lack of efficacy:

  • Intrinsic Inactivity: The primary reason is likely the compound's low intrinsic activity against the target of interest, as suggested by in vitro studies.

  • Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or fast clearance in the animal model, preventing it from reaching therapeutic concentrations at the target site.

  • Suboptimal Dosing or Administration Route: The dosage might be too low, or the administration route may not provide adequate bioavailability.

  • Metabolic Instability: The guanosine analog may be rapidly degraded by host enzymes.

Q3: What are the potential toxicities associated with this compound and other nucleoside analogs?

A3: While specific toxicity data for this compound is scarce, nucleoside analogs as a class can exhibit various toxicities. The primary mechanism often involves the inhibition of host cellular polymerases, particularly mitochondrial DNA polymerase γ, which can lead to mitochondrial dysfunction.[1] This can manifest as:

  • Hematological toxicity (anemia, neutropenia)

  • Myopathy (muscle weakness)

  • Peripheral neuropathy

  • Pancreatitis

  • Lactic acidosis[2]

Close monitoring of animal health, including body weight, behavior, and complete blood counts, is essential during in vivo studies.

Q4: How can I improve the solubility of this compound for in vivo administration?

A4: Poor aqueous solubility is a common challenge with nucleoside analogs. To improve solubility for in vivo dosing, consider the following approaches:

  • Co-solvents: Use of biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG). However, the concentration of these co-solvents should be carefully optimized to avoid toxicity.

  • Formulation with cyclodextrins: Cyclodextrins can encapsulate the drug molecule, enhancing its solubility.

  • pH adjustment: Depending on the pKa of the compound, adjusting the pH of the vehicle may improve solubility.

  • Salt formation: If applicable, forming a salt of the compound can significantly increase its aqueous solubility.

Troubleshooting Guides

Issue 1: No observable therapeutic effect at the initial dose.

Potential CauseTroubleshooting Strategy
Insufficient DoseGradually escalate the dose in a new cohort of animals, closely monitoring for any signs of toxicity.
Poor BioavailabilityConsider a different route of administration (e.g., intravenous instead of intraperitoneal or oral).
Rapid Metabolism/ClearanceConduct a pilot pharmacokinetic study to determine the compound's half-life and peak plasma concentration. This may necessitate more frequent dosing.
Inherent Lack of EfficacyRe-evaluate the in vitro data. If the in vitro potency is low, it is unlikely to be effective in vivo. Consider testing against a different target or in a different disease model.

Issue 2: Signs of toxicity in treated animals (e.g., weight loss, lethargy).

Potential CauseTroubleshooting Strategy
Dose is too highImmediately reduce the dose or decrease the dosing frequency.
Vehicle ToxicityRun a control group treated only with the vehicle to rule out its contribution to the observed toxicity.
Off-target EffectsInvestigate potential off-target effects through in vitro assays. Consider measuring markers of mitochondrial toxicity.
Cumulative ToxicityImplement a "drug holiday" in the dosing schedule (e.g., dose for 5 days, rest for 2 days) to allow for recovery.

Data Presentation

Table 1: Comparative In Vivo Data of a Related Nucleoside Analog (3'-Deoxy-3'-fluoroadenosine)

Parameter3'-Deoxy-3'-fluoroadenosine
Animal Model BALB/c mice
Disease Model West Nile Virus (WNV) infection
Dosage 25 mg/kg
Route of Administration Intraperitoneal (i.p.)
Dosing Frequency Twice daily
Observed Efficacy Significant decrease in mortality and clinical signs of neuroinfection
Reported Toxicity Moderate side effects (ruffled fur, hunched posture) starting at day 3 of treatment.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Tolerability Study of this compound in Mice

  • Animals: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Prepare fresh dosing solutions daily.

  • Dose Groups: Establish at least three dose groups (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Administration: Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection) once or twice daily for 5-7 days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, grooming).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity.

Mandatory Visualization

G cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Action (Hypothesized) DFG This compound (Extracellular) NT Nucleoside Transporters DFG->NT DFG_in This compound (Intracellular) NT->DFG_in dGK Deoxyguanosine Kinase (dGK) DFG_in->dGK DFG_MP DFG-Monophosphate dGK->DFG_MP GMPK Guanylate Kinase (GMPK) DFG_MP->GMPK DFG_DP DFG-Diphosphate GMPK->DFG_DP NDPK Nucleoside Diphosphate Kinase (NDPK) DFG_DP->NDPK DFG_TP DFG-Triphosphate (Active Form) NDPK->DFG_TP Pol Viral/Cellular DNA/RNA Polymerase DFG_TP->Pol Chain_Term Chain Termination of Nascent DNA/RNA Pol->Chain_Term Incorporation Inhibition Inhibition of Polymerase Activity Pol->Inhibition Competitive Inhibition G start Start tolerability Phase 1: Tolerability Study (Dose Escalation) start->tolerability mtd Determine Maximum Tolerated Dose (MTD) tolerability->mtd efficacy Phase 2: Efficacy Study (at MTD) mtd->efficacy MTD Established end End mtd->end Toxicity Observed at all doses pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis efficacy->pk_pd data_analysis Data Analysis and Interpretation pk_pd->data_analysis data_analysis->end

References

minimizing off-target effects of 3'-Deoxy-3'-fluoroguanosine in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 3'-Deoxy-3'-fluoroguanosine (3'-dF-G) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (3'-dF-G)?

A1: this compound is a nucleoside analog. For it to become active, it must be phosphorylated within the host cell to its triphosphate form.[1] This active triphosphate metabolite can then act as a competitive inhibitor of viral RNA-dependent RNA polymerase.[2] By mimicking natural guanosine triphosphate, it can be incorporated into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.

Q2: What are the potential off-target effects of 3'-dF-G?

A2: As a nucleoside analog, 3'-dF-G has the potential for off-target effects, primarily related to cytotoxicity. These can include:

  • Inhibition of host cell DNA and RNA synthesis: The triphosphate form of the analog can be recognized by host cell polymerases, leading to its incorporation into cellular nucleic acids and subsequent chain termination or dysfunction.[3]

  • Mitochondrial toxicity: Nucleoside analogs can interfere with mitochondrial DNA synthesis by inhibiting mitochondrial DNA polymerase gamma, leading to mitochondrial dysfunction.[4]

  • Alteration of cellular nucleotide pools: The metabolism of 3'-dF-G can affect the intracellular concentrations of natural nucleoside triphosphates, which can have various downstream effects on cellular processes.[5]

  • Cytostatic effects: At certain concentrations, 3'-dF-G may not be overtly cytotoxic but can inhibit cell proliferation.[6][7]

Q3: How can I assess the cytotoxicity of 3'-dF-G in my experiments?

A3: Several assays can be used to evaluate the cytotoxicity of 3'-dF-G:

  • MTT/MTS Assay: These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability.[1]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[8]

  • Cell Counting: Direct cell counting using a hemocytometer or automated cell counter can determine the effect of the compound on cell proliferation.

  • Apoptosis Assays: Methods like Annexin V staining or caspase activity assays can determine if the observed cytotoxicity is due to apoptosis.[8]

Troubleshooting Guide

Issue 1: High cytotoxicity observed at effective antiviral concentrations.

  • Question: I am observing significant host cell death at the same concentrations where 3'-dF-G shows antiviral activity. How can I resolve this?

  • Answer: High cytotoxicity can obscure the true antiviral effect. Here are some troubleshooting steps:

    • Confirm Cytotoxicity Data: Use multiple, mechanistically different cytotoxicity assays (e.g., MTT and LDH release) to confirm the initial findings and rule out assay-specific artifacts.[1]

    • Determine the Therapeutic Window: A key parameter is the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a better therapeutic window.[9]

    • Dose-Response and Time-Course Studies: Perform detailed dose-response experiments to identify a concentration that is effective against the virus with minimal cytotoxicity. Also, consider the duration of exposure; shorter incubation times may be sufficient for antiviral activity with reduced toxicity.

    • Cell Line Selection: The cytotoxic effects of nucleoside analogs can be cell-line dependent.[3] Consider screening different host cell lines that are permissive to your virus of interest to find one that is less sensitive to the cytotoxic effects of 3'-dF-G.

Issue 2: Lack of antiviral activity at non-toxic concentrations.

  • Question: 3'-dF-G is not inhibiting viral replication at concentrations that are non-toxic to the host cells. What could be the reason?

  • Answer: The lack of antiviral efficacy could be due to several factors:

    • Inefficient Phosphorylation: 3'-dF-G requires intracellular phosphorylation to its active triphosphate form. The cell line you are using may lack the necessary kinases or have low kinase activity for this conversion.[1] The phosphorylation efficiency can be investigated using techniques like HPLC or mass spectrometry to measure the intracellular levels of the mono-, di-, and triphosphate forms of the analog.

    • Poor Cellular Uptake: The compound may not be efficiently transported into the host cells. You can assess cellular uptake using radiolabeled 3'-dF-G.[8]

    • Virus-Specific Factors: Some viruses may have polymerases that can discriminate against the analog, preventing its incorporation. Additionally, some viruses have proofreading exonuclease activity that can remove the incorporated analog.

    • Inappropriate Assay Conditions: The timing of compound addition (pre-, during, or post-infection) and the duration of the assay can significantly influence the outcome.[1]

Issue 3: Inconsistent or unexpected results in antiviral assays.

  • Question: My results with 3'-dF-G are not reproducible. What should I check?

  • Answer: Inconsistent results can arise from several experimental variables:

    • Compound Solubility and Stability: Ensure that 3'-dF-G is completely dissolved in the culture medium and is stable under your experimental conditions (temperature, pH). Poor solubility can lead to inaccurate dosing.[1]

    • Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions, as these can affect cellular metabolism and sensitivity to the compound.

    • Viral Titer: Use a consistent and accurately determined viral titer (Multiplicity of Infection - MOI) for all experiments.

    • Controls: Include appropriate positive and negative controls in every experiment. A known antiviral for your virus of interest can serve as a positive control.

Data Presentation

Table 1: Cytotoxicity of 2',2'-difluorodeoxyguanosine (dFdG), a related fluorinated guanosine analog, in various human leukemia cell lines. [5]

Cell LineIC50 (µmol/L) after 72-hour continuous incubation
CCRF-CEM0.01
K5620.03
HL-600.28

Table 2: Antiviral Activity and Cytotoxicity of 3'-Deoxy-3'-fluoroadenosine (a related analog) against Tick-Borne Encephalitis Virus (TBEV). [6]

Cell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
PSHypr2.2 ± 0.6>25>11.4
PSNeudoerfl1.6 ± 0.3>25>15.6
HBCAHypr3.1 ± 1.1>25>8.1
HBCANeudoerfl4.5 ± 1.5>25>5.6

Note: In one study, this compound did not reduce viral titers in TBEV-infected cells.[6]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 3'-dF-G for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.[8]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Compound Pre-treatment (Optional): Pre-incubate the cells with various concentrations of 3'-dF-G for a specified time before infection.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium (e.g., containing low-melting-point agarose) with or without serial dilutions of 3'-dF-G.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_replication Viral Replication 3dFG_ext 3'-dF-G 3dFG_int 3'-dF-G 3dFG_ext->3dFG_int Cellular Uptake 3dFG_MP 3'-dF-G Monophosphate 3dFG_int->3dFG_MP Cellular Kinases 3dFG_DP 3'-dF-G Diphosphate 3dFG_MP->3dFG_DP Cellular Kinases 3dFG_TP 3'-dF-G Triphosphate (Active Form) 3dFG_DP->3dFG_TP Cellular Kinases Viral_Polymerase Viral RNA Polymerase 3dFG_TP->Viral_Polymerase Competitive Inhibition RNA_Elongation Viral RNA Elongation 3dFG_TP->RNA_Elongation Incorporation Viral_Polymerase->RNA_Elongation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination

Caption: Intracellular activation and mechanism of action of 3'-dF-G.

Troubleshooting_Workflow cluster_solutions_cytotoxicity cluster_solutions_activity cluster_solutions_inconsistent start Experiment with 3'-dF-G issue Unexpected Results? start->issue high_cytotoxicity High Cytotoxicity issue->high_cytotoxicity Yes no_activity No Antiviral Activity issue->no_activity Yes inconsistent_results Inconsistent Results issue->inconsistent_results Yes end Optimized Experiment issue->end No sol_cyto_1 Confirm with multiple assays high_cytotoxicity->sol_cyto_1 sol_act_1 Assess phosphorylation no_activity->sol_act_1 sol_incon_1 Check compound solubility/stability inconsistent_results->sol_incon_1 sol_cyto_2 Determine Selectivity Index (SI) sol_cyto_1->sol_cyto_2 sol_cyto_3 Optimize dose and time sol_cyto_2->sol_cyto_3 sol_cyto_4 Screen different cell lines sol_cyto_3->sol_cyto_4 sol_cyto_4->end sol_act_2 Measure cellular uptake sol_act_1->sol_act_2 sol_act_3 Consider virus-specific factors sol_act_2->sol_act_3 sol_act_3->end sol_incon_2 Standardize cell culture sol_incon_1->sol_incon_2 sol_incon_3 Verify viral titer sol_incon_2->sol_incon_3 sol_incon_3->end

References

challenges and solutions in the phosphorylation of 3'-Deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the phosphorylation of 3'-Deoxy-3'-fluoroguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound mono-, di-, and triphosphates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the phosphorylation of this compound?

A1: The main challenges include:

  • Low efficiency of enzymatic phosphorylation: Many cellular nucleoside kinases exhibit poor recognition of nucleoside analogs like this compound due to the presence of the fluorine atom at the 3' position, which can alter the sugar pucker conformation and hydrogen bonding capabilities.

  • Multiple phosphorylation steps: Achieving the biologically active triphosphate form requires three sequential phosphorylation steps. The efficiency of each step, particularly the initial monophosphorylation, can be a bottleneck.[1][2]

  • Chemical synthesis complexities: Chemical phosphorylation methods can lack regioselectivity, leading to the phosphorylation of other hydroxyl groups if not properly protected. The purification of the desired 5'-phosphorylated product from a mixture of isomers and starting materials can also be challenging.[3]

  • Product instability: The triphosphate form can be susceptible to hydrolysis, requiring careful handling and storage conditions.

Q2: Which cellular kinases are most likely to phosphorylate this compound?

A2: Human mitochondrial deoxyguanosine kinase (dGK) is a primary candidate for the initial phosphorylation of this compound.[4][5] dGK is known to have a broad substrate specificity and can phosphorylate various purine deoxynucleoside analogs.[6][7][8] However, the efficiency of this phosphorylation may be lower compared to its natural substrate, deoxyguanosine. Other cytosolic kinases may also contribute, but their efficiency is generally lower for guanosine analogs.

Q3: What is the mechanism of action of this compound triphosphate?

A3: this compound, once converted to its 5'-triphosphate form, acts as an antiviral agent. It functions as a chain terminator of viral RNA synthesis. For instance, it directly interacts with the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), gets incorporated into the growing viral RNA chain, and due to the absence of a 3'-hydroxyl group, prevents the addition of the next nucleotide, thus terminating viral replication.

Troubleshooting Guides

Chemical Synthesis (e.g., Yoshikawa Method)
Problem Possible Cause Solution
Low yield of triphosphate Incomplete initial monophosphorylation with POCl₃.Optimize the molar ratio of POCl₃ to the nucleoside. Ensure anhydrous reaction conditions as POCl₃ is moisture-sensitive.
Inefficient reaction with pyrophosphate.Use a fresh, anhydrous source of pyrophosphate. Ensure proper mixing and reaction temperature.
Degradation of the triphosphate product during workup.Maintain a low temperature and neutral pH during the purification process. Use ion-exchange chromatography for purification.
Formation of byproducts (e.g., diphosphate, cyclic phosphates) Hydrolysis of the triphosphate during the reaction or workup.Minimize reaction time after the addition of pyrophosphate. Perform the final hydrolysis of the cyclic intermediate under controlled, mild basic conditions.
Difficulty in purification Co-elution of mono-, di-, and triphosphates.Use a strong anion exchange (SAX) HPLC column with a salt gradient (e.g., triethylammonium bicarbonate or ammonium bicarbonate) for effective separation.
Enzymatic Phosphorylation
Problem Possible Cause Solution
Low or no phosphorylation The chosen kinase has low activity towards the analog.Screen different nucleoside kinases (e.g., human dGK, kinases from other organisms). Consider using a kinase with broader substrate specificity.
Enzyme inhibition by excess substrate or product.Optimize the substrate concentration. Monitor the reaction progress over time and stop it before significant product inhibition occurs.
Inactive enzyme.Ensure the enzyme is properly stored and handled. Use a fresh batch of enzyme and include a positive control with the natural substrate (e.g., deoxyguanosine for dGK).
Suboptimal reaction conditions.Optimize pH, temperature, and cofactor (e.g., Mg²⁺) concentrations for the specific kinase being used.
Incomplete conversion to triphosphate Inefficient activity of nucleoside monophosphate kinase (NMPK) or nucleoside diphosphate kinase (NDPK).If using a multi-enzyme one-pot reaction, ensure that the subsequent kinases (NMPK and NDPK) are active and not inhibited by the reaction components. It may be necessary to perform the steps sequentially with intermediate purification.

Data Presentation: Comparison of Phosphorylation Methods

The following table provides a summary of expected quantitative data for the chemical and enzymatic phosphorylation of this compound. These are representative values and may vary depending on the specific experimental conditions.

Parameter Chemical Synthesis (Yoshikawa Method) Enzymatic Synthesis (using dGK)
Starting Material This compoundThis compound
Key Reagents POCl₃, Proton Sponge, Trialkyl phosphate, PyrophosphateDeoxyguanosine Kinase (dGK), ATP, MgCl₂, Buffer
Reaction Steps One-pot, two-step reactionSingle enzymatic step for monophosphorylation
Typical Yield (Monophosphate) 40-60%50-80% (highly dependent on kinase)
Typical Yield (Triphosphate) 20-40%Requires additional kinases (NMPK, NDPK)
Purity (after purification) >95%>98%
Key Advantages Scalable, no need for enzymesHigh regioselectivity (5'-position), mild reaction conditions
Key Disadvantages Use of hazardous reagents, potential for side productsEnzyme cost and stability, potential for substrate/product inhibition

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound-5'-triphosphate (Generalized Yoshikawa Method)

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Proton sponge (1,8-Bis(dimethylamino)naphthalene)

  • Triethyl phosphate (or other trialkyl phosphate)

  • Tributylammonium pyrophosphate

  • Triethylammonium bicarbonate (TEAB) buffer

  • Anhydrous solvents (e.g., acetonitrile, pyridine)

  • Strong anion exchange (SAX) column for HPLC purification

Procedure:

  • Monophosphorylation: a. Dissolve this compound and proton sponge in anhydrous triethyl phosphate under an inert atmosphere (e.g., argon). b. Cool the mixture to 0°C. c. Add POCl₃ dropwise with vigorous stirring. d. Allow the reaction to proceed at 0°C for 2-4 hours, monitoring by TLC or HPLC.

  • Triphosphate Formation: a. In a separate flask, prepare a solution of tributylammonium pyrophosphate in anhydrous acetonitrile or DMF. b. Add the pyrophosphate solution to the monophosphorylation reaction mixture at 0°C. c. Stir the reaction mixture at 0°C for 3-6 hours.

  • Hydrolysis and Purification: a. Quench the reaction by adding an equal volume of cold 1M TEAB buffer (pH 7.5). b. Stir for 30 minutes at room temperature to hydrolyze the cyclic triphosphate intermediate. c. Concentrate the reaction mixture under reduced pressure. d. Purify the crude product by SAX-HPLC using a gradient of TEAB buffer. e. Lyophilize the fractions containing the triphosphate product to obtain it as a triethylammonium salt.

Protocol 2: Enzymatic Synthesis of this compound-5'-monophosphate

Materials:

  • This compound

  • Human deoxyguanosine kinase (dGK), recombinant

  • Adenosine-5'-triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.6)

  • Dithiothreitol (DTT)

  • C18 reverse-phase column for HPLC analysis

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTT. b. Add this compound to the desired final concentration (e.g., 1 mM). c. Add ATP to a final concentration of 1.5-2 molar equivalents to the nucleoside.

  • Enzymatic Reaction: a. Pre-incubate the reaction mixture at 37°C for 5 minutes. b. Initiate the reaction by adding a predetermined amount of dGK. c. Incubate the reaction at 37°C. Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 30, 60, 120 minutes).

  • Reaction Quenching and Analysis: a. Stop the reaction by adding an equal volume of cold methanol or by heat inactivation (e.g., 95°C for 5 minutes). b. Centrifuge the quenched reaction mixture to pellet the precipitated protein. c. Analyze the supernatant by reverse-phase HPLC to quantify the formation of the monophosphate product.

Mandatory Visualizations

Signaling Pathway: Antiviral Action of this compound

antiviral_pathway cluster_cell Host Cell cluster_virus Hepatitis C Virus (HCV) FdG FdG FdGMP This compound monophosphate FdG->FdGMP Phosphorylation This compound This compound FdGDP This compound diphosphate FdGMP->FdGDP Phosphorylation FdGTP This compound triphosphate FdGDP->FdGTP Phosphorylation NS5B NS5B RNA-dependent RNA Polymerase FdGTP->NS5B Inhibition dGK Deoxyguanosine Kinase (dGK) NMPK Nucleoside Monophosphate Kinase (NMPK) NDPK Nucleoside Diphosphate Kinase (NDPK) vRNA Viral RNA Synthesis NS5B->vRNA Catalysis vRNA_term Viral RNA Chain Termination NS5B->vRNA_term FdG_out This compound FdG_out->FdG Cellular Uptake

Caption: Intracellular activation and antiviral mechanism of this compound.

Experimental Workflow: Chemical vs. Enzymatic Phosphorylation

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis start_chem This compound mono_chem Monophosphorylation (POCl₃) start_chem->mono_chem tri_chem Triphosphorylation (Pyrophosphate) mono_chem->tri_chem purify_chem Purification (SAX-HPLC) tri_chem->purify_chem product_chem This compound-5'-triphosphate purify_chem->product_chem start_enz This compound mono_enz Monophosphorylation (dGK, ATP) start_enz->mono_enz di_enz Diphosphorylation (NMPK, ATP) mono_enz->di_enz tri_enz Triphosphorylation (NDPK, ATP) di_enz->tri_enz product_enz This compound-5'-triphosphate tri_enz->product_enz troubleshooting_logic cluster_chem_diag Chemical Synthesis Diagnosis cluster_enz_diag Enzymatic Synthesis Diagnosis start Low Phosphorylation Yield check_method Chemical or Enzymatic? start->check_method reagents_chem Check Reagent Quality (POCl₃, Pyrophosphate) check_method->reagents_chem Chemical enzyme_activity Confirm Kinase Activity (Positive Control) check_method->enzyme_activity Enzymatic conditions_chem Verify Anhydrous Conditions reagents_chem->conditions_chem purification_chem Optimize Purification (Gradient, Column) conditions_chem->purification_chem substrate_inhibition Test Substrate Concentration Range enzyme_activity->substrate_inhibition reaction_conditions Optimize Buffer (pH, Mg²⁺, Temp) substrate_inhibition->reaction_conditions

References

Technical Support Center: Optimizing Selective Fluorination for Nucleoside Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective fluorination of nucleoside analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and provides practical solutions for optimizing your selective fluorination reactions.

Q1: My deoxyfluorination reaction with DAST is giving a low yield of the desired fluorinated nucleoside and a significant amount of elimination byproducts. What can I do to improve this?

A1: Low yields and elimination are common issues with traditional deoxyfluorinating reagents like DAST (diethylaminosulfur trifluoride).[1] Here are several strategies to troubleshoot this problem:

  • Reagent Choice: Consider switching to a more modern and selective deoxyfluorinating reagent. PyFluor (2-pyridinesulfonyl fluoride) is an excellent alternative that is known to significantly reduce the formation of elimination side products compared to DAST and Deoxo-Fluor.[1][2] It is also more thermally stable, making it a safer option for larger scale reactions.[1][2]

  • Reaction Conditions:

    • Temperature: Ensure the reaction is run at the optimal temperature. For many DAST-mediated fluorinations, this is typically a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.

    • Solvent: The choice of solvent can influence the reaction outcome. Non-polar aprotic solvents are generally preferred.

    • Base: For reagents like PyFluor, the use of a non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is required.

  • Protecting Groups: The nature of the protecting groups on the nucleoside can influence the propensity for elimination. Bulky protecting groups can sometimes hinder the desired SN2 reaction. A careful review of your protecting group strategy may be necessary.[3]

Q2: I am struggling with regioselectivity when trying to fluorinate a specific hydroxyl group on the sugar moiety. How can I achieve better control?

A2: Achieving high regioselectivity is a critical challenge in nucleoside chemistry. The relative reactivity of the primary (5'-OH) and secondary (2'-OH, 3'-OH) hydroxyl groups needs to be carefully managed.

  • Protecting Group Strategy: This is the most common and effective method for controlling regioselectivity.[3]

    • Selectively protect the hydroxyl groups you do not wish to fluorinate. For example, the primary 5'-hydroxyl is more reactive and can be selectively protected with bulky silyl ethers (e.g., TBDMS, TIPS) or a trityl group.[3]

    • Orthogonal protecting groups allow for the selective deprotection and subsequent functionalization of specific hydroxyl groups.[3]

  • Enzymatic Approaches: Lipases can exhibit high selectivity for acylating the 3'-hydroxyl group, leaving the 5'-hydroxyl free for other transformations or protection.[4]

  • Intramolecular Hydrogen Bonding: In some cases, intramolecular hydrogen bonding between the 5'-hydroxyl and the nucleobase can be exploited to selectively functionalize the 3'-hydroxyl group.[4]

Q3: My electrophilic fluorination using NFSI is not proceeding, or the yield is very low. What are the potential causes and solutions?

A3: Electrophilic fluorination with reagents like N-fluorobenzenesulfonimide (NFSI) often requires the formation of an enolate or enamine intermediate.[5]

  • Intermediate Formation: Ensure that the conditions are suitable for generating the necessary reactive intermediate. This often involves the use of a suitable base or an aminocatalyst.[5]

  • Catalyst Choice: For asymmetric fluorinations, the choice of catalyst is crucial. For instance, L-leucinamide has been shown to be an effective catalyst in the aminocatalytic electrophilic fluorination of 2'-ketonucleosides.[5]

  • Reaction Conditions:

    • Base: The choice and stoichiometry of the base can be critical. For example, (NH4)2HPO4 has been used successfully in conjunction with an aminocatalyst.[5]

    • Additives: Water can sometimes be a beneficial additive to facilitate catalyst turnover.[5]

  • Substrate Suitability: Pyrimidine-based nucleosides can be more challenging substrates for both the formation of the keto-intermediate and the subsequent fluorination step compared to purine-based nucleosides.[5]

Q4: I am observing depurination (loss of the nucleobase) during my fluorination reaction. How can I prevent this?

A4: Depurination is a common side reaction, particularly under acidic conditions or with substrates that are prone to forming stabilized carbocations at the anomeric center.

  • Reaction Conditions: Avoid strongly acidic conditions. If your fluorinating reagent generates acidic byproducts, consider adding a non-nucleophilic base to neutralize them.

  • Protecting Groups: Protecting the nucleobase itself, for example with an acyl group, can sometimes reduce its lability.

  • Substrate Stability: The stability of the glycosidic bond can be influenced by the sugar conformation and the nature of the substituents.[6] In some cases, modifying the synthetic route to fluorinate at a later stage might be beneficial.

Quantitative Data Summary

The following tables summarize quantitative data from various selective fluorination experiments to aid in reagent and condition selection.

Table 1: Comparison of Deoxyfluorinating Reagents

ReagentSubstrateProductYield (%)Selectivity (Fluorination:Elimination)Reference
DASTSecondary AlcoholFluorinated Product-13-19% elimination[1]
Deoxo-FluorSecondary AlcoholFluorinated Product-13-19% elimination[1]
PyFluor Secondary Alcohol Fluorinated Product 79% >20:1 [1]

Table 2: Electrophilic Fluorination of 2'-Ketonucleosides with NFSI

SubstrateCatalystBaseYield (%)Diastereomeric Ratio (dr)Reference
2'-Keto-Guanosine derivativeL-Leucinamide (30 mol%)(NH4)2HPO490%>99:1[5]
Various Purine derivativesL-Leucinamide(NH4)2HPO4Good to ExcellentGood to Excellent[5]
Pyrimidine derivativesL-Leucinamide(NH4)2HPO4Moderate-[5]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination using PyFluor

This protocol is adapted from the work of Nielsen et al. on the use of PyFluor.[2]

  • Preparation: To a solution of the alcohol substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., toluene, THF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).

  • Addition of Reagent: Add 2-pyridinesulfonyl fluoride (PyFluor) (1.5 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Aminocatalytic Electrophilic Fluorination

This protocol is based on a strategy for the synthesis of 3'-fluorinated nucleoside analogues.[5]

  • Preparation: To a mixture of the 2'-ketonucleoside (1.0 equiv), L-leucinamide (0.3 equiv), and (NH4)2HPO4 (2.0 equiv) in a suitable solvent, add water (10 equiv).

  • Addition of Reagent: Add N-fluorobenzenesulfonimide (NFSI) (2.0 equiv) to the suspension.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature) for approximately 48 hours or until completion as monitored by HPLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by silica gel chromatography to afford the desired 3'-deoxy-3'-α-fluoro nucleoside.

Visualized Workflows and Pathways

General Workflow for Selective Fluorination

G cluster_start Starting Material cluster_protect Protection cluster_fluorinate Fluorination cluster_deprotect Deprotection cluster_end Final Product Start Nucleoside Protect Selective Protection of Hydroxyl Groups Start->Protect Fluorination Fluorination Reaction (e.g., DAST, PyFluor, NFSI) Protect->Fluorination Deprotect Removal of Protecting Groups Fluorination->Deprotect End Fluorinated Nucleoside Analog Deprotect->End G Problem Low Yield / High Elimination in Deoxyfluorination CheckReagent Is the fluorinating reagent optimal? (e.g., using DAST) Problem->CheckReagent SwitchReagent Switch to a more selective reagent like PyFluor CheckReagent->SwitchReagent No CheckConditions Are the reaction conditions optimized? CheckReagent->CheckConditions Yes Solution Improved Yield and Selectivity SwitchReagent->Solution OptimizeTemp Lower the reaction temperature CheckConditions->OptimizeTemp No CheckPG Is the protecting group strategy appropriate? CheckConditions->CheckPG Yes CheckSolvent Evaluate solvent effects OptimizeTemp->CheckSolvent OptimizeTemp->Solution CheckSolvent->Solution ModifyPG Re-evaluate and modify protecting groups CheckPG->ModifyPG No CheckPG->Solution Yes ModifyPG->Solution

References

Technical Support Center: Enhancing Oral Bioavailability of 3'-Deoxy-3'-fluoroguanosine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to enhance the oral bioavailability of 3'-Deoxy-3'-fluoroguanosine (3'-dF-Guo) prodrugs.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of the parent compound, this compound, generally low? A1: Like many nucleoside analogues, this compound is a polar molecule. This high polarity limits its ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[1][2] Consequently, its absorption after oral administration is often poor and variable.[3]

Q2: What are the primary prodrug strategies to enhance the oral bioavailability of nucleoside analogues like 3'-dF-Guo? A2: The two main strategies are:

  • Increasing Lipophilicity: A non-toxic, lipophilic moiety is attached to the parent drug, temporarily masking its polar functional groups.[1][4] This increases its ability to cross the intestinal membrane. The promoiety is designed to be cleaved by enzymes in the intestines, liver, or blood, releasing the active drug.[5]

  • Targeting Intestinal Transporters: The prodrug is designed to be a substrate for specific uptake transporters expressed on the surface of intestinal epithelial cells, such as the human peptide transporter 1 (hPepT1).[1][2][6] This "Trojan horse" strategy uses active transport mechanisms to ferry the drug into the bloodstream.[6] Valacyclovir is a classic example of this approach.[1][2]

Q3: What is a "ProTide" and how can it be applied to 3'-dF-Guo? A3: A ProTide (pronucleotide) is a type of prodrug where the monophosphate of a nucleoside analogue is masked with an aryl group and an amino acid ester.[5][7] This strategy, also known as the phosphoramidate approach, is designed to deliver the nucleoside monophosphate intracellularly, bypassing the often inefficient initial phosphorylation step required for activation.[5] For 3'-dF-Guo, a ProTide approach would increase lipophilicity for better absorption and deliver the monophosphate form directly into target cells, potentially increasing efficacy.[8]

Q4: Which in vitro models are essential for screening 3'-dF-Guo prodrugs? A4: The most critical in vitro models are:

  • Chemical and Enzymatic Stability Assays: To ensure the prodrug is stable enough to reach its absorption site but can be converted to the active drug. Key assays include stability in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and plasma or liver microsomes.[7][9]

  • Cell-Based Permeability Assays: The Caco-2 cell permeability assay is the industry standard for predicting intestinal drug absorption.[10][11][12] It helps determine a compound's apparent permeability (Papp) and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[11][13]

Troubleshooting Guides

Problem 1: My 3'-dF-Guo prodrug shows poor permeability in the Caco-2 assay.

Potential Cause Suggested Action & Rationale
Insufficient Lipophilicity Synthesize analogues with more lipophilic promoieties (e.g., longer alkyl chains, different aromatic groups). Increased lipophilicity can enhance passive diffusion across the cell monolayer.[1]
Prodrug is a Substrate for Efflux Pumps (e.g., P-gp) Calculate the efflux ratio (ER) by measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical). An ER > 2 suggests active efflux.[11] Co-administer a known P-gp inhibitor (e.g., verapamil) to confirm. If confirmed, redesign the promoiety to reduce its affinity for the efflux transporter.
Low Aqueous Solubility The compound may be precipitating in the assay buffer, leading to an artificially low permeability reading.[13] Measure the thermodynamic solubility of the compound in the assay buffer. If solubility is low, consider using solubility-enhancing excipients (if appropriate for the experimental design) or redesigning the prodrug.
Poor Monolayer Integrity Check the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers before and after the experiment. A significant drop in TEER indicates compromised tight junctions.[11] Ensure cells are cultured for the recommended 21 days to achieve full differentiation.[10]

Problem 2: The prodrug is rapidly degraded in plasma or simulated intestinal fluid (SIF).

Potential Cause Suggested Action & Rationale
High Carboxyesterase Activity The ester linkage in the promoiety is too labile and is being cleaved prematurely by esterases present in the gut lumen or plasma.[14]
Chemical Instability The prodrug may be unstable at the pH of the simulated fluid (e.g., pH 6.8 for SIF). Evaluate stability across a range of pH values to identify liabilities.[15]
Steric Hindrance Introduce steric hindrance around the ester bond (e.g., by using a bulkier alcohol or acid in the promoiety) to slow the rate of enzymatic hydrolysis.[7]
Alternative Linkages Explore more stable chemical linkages, such as amides or carbamates, if an ester is not required for the activation mechanism.

Problem 3: In vivo oral bioavailability in animal models is low despite good in vitro permeability and stability.

Potential Cause Suggested Action & Rationale
High First-Pass Metabolism The prodrug is absorbed but is extensively metabolized in the liver before reaching systemic circulation.[16] Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the same species used in vivo (e.g., rat, dog) to assess metabolic stability.[17] If metabolism is high, the site of metabolism on the molecule should be identified and blocked if possible.
Poor Solubility in GI Tract The prodrug may not be dissolving effectively in the gastrointestinal fluids, limiting the amount of drug available for absorption. This is a common challenge for highly lipophilic compounds.[16] Perform formulation studies to enhance solubility, such as creating amorphous solid dispersions or using lipid-based formulations.
Species Differences The expression and activity of metabolic enzymes and transporters can vary significantly between preclinical species and humans.[17][18] If possible, evaluate the prodrug in a second animal model (e.g., dog in addition to rat) to assess inter-species variability.[19]

Experimental Protocols & Data

Workflow for Oral Bioavailability Assessment

The overall process for evaluating a novel 3'-dF-Guo prodrug involves a tiered screening approach, starting with simple in vitro assays and progressing to more complex in vivo studies for the most promising candidates.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Prodrug Synthesis B Chemical & Metabolic Stability Assays (SGF, SIF, Plasma, Microsomes) A->B C Caco-2 Permeability Assay (Papp, Efflux Ratio) B->C D Antiviral Activity Assay (Confirms conversion to active form) C->D E Candidate Selection D->E F Pharmacokinetic (PK) Study in Rodent Model (Rat) (PO vs. IV administration) E->F G Data Analysis (Cmax, AUC, Tmax, F%) F->G

Caption: General experimental workflow for evaluating 3'-dF-Guo prodrugs.

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the steps to measure the apparent permeability (Papp) of a 3'-dF-Guo prodrug.[10][12][20]

  • Cell Culture:

    • Seed Caco-2 cells (ATCC HTB-37) onto Transwell polycarbonate filter inserts (e.g., 12-well format) at a density of ~60,000 cells/cm².

    • Culture for 21-23 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin). Replace the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a volt-ohm meter.

    • Only use monolayers with TEER values > 250 Ω·cm², as this indicates proper tight junction formation.[11]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Add HBSS to the basolateral (receiver) chamber.

    • Add the test compound (e.g., 10 µM 3'-dF-Guo prodrug) dissolved in HBSS to the apical (donor) chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Sample Analysis & Calculation:

    • Analyze the concentration of the prodrug in the samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver chamber

      • A = Surface area of the filter membrane (cm²)

      • C₀ = Initial concentration in the donor chamber

  • Efflux Ratio (Optional but Recommended):

    • Perform the experiment in the reverse direction (Basolateral to Apical - B to A).

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate of an efflux transporter.[11]

Illustrative Caco-2 Data
CompoundPapp (A→B) (x 10⁻⁶ cm/s)Efflux RatioClassification
Propranolol (High Permeability Control)25.51.1High Permeability
Atenolol (Low Permeability Control)0.51.0Low Permeability
3'-dF-Guo (Parent) 0.3 1.2 Very Low Permeability
Prodrug A (Ester) 8.7 3.5 Moderate Permeability, Efflux Substrate
Prodrug B (ProTide) 12.1 1.4 High Permeability, Not Efflux Substrate
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats

This protocol provides a general method for assessing the oral bioavailability of a lead candidate prodrug in a rodent model.[19][21]

  • Animal Model:

    • Use male Sprague-Dawley rats (8-10 weeks old), weighing 250-300g.

    • For IV administration, animals should be fitted with a catheter in the jugular vein.[21]

    • Fast animals overnight before dosing but allow free access to water.

  • Dosing:

    • Oral (PO) Group (n=3-5): Administer the prodrug via oral gavage at a dose of 10 mg/kg. The drug should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Intravenous (IV) Group (n=3-5): Administer the prodrug via the jugular vein catheter at a dose of 2 mg/kg. The drug should be dissolved in a sterile vehicle suitable for injection (e.g., saline with 5% DMSO).

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the tail vein or another appropriate site at predefined time points.

    • Typical time points:

      • PO: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

      • IV: pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately place on ice.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of both the intact prodrug and the released 3'-dF-Guo in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).

    • Calculate absolute oral bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Illustrative In Vivo PK Data (Rat Model)
CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)F (%)
3'-dF-Guo PO10951.0280< 5%
IV2--1250
Prodrug B PO1018500.5756048%
IV2--3150
(Note: PK parameters for the PO route are for the released active drug, 3'-dF-Guo)
Prodrug Activation and Absorption Pathway

This diagram illustrates the journey of an orally administered prodrug from ingestion to the release of the active drug in the systemic circulation.

G A 1. Oral Administration of Prodrug B 2. Transit through Stomach (Low pH) A->B C 3. Dissolution & Absorption in Small Intestine B->C D Intestinal Enterocyte C->D E 4. Enzymatic Cleavage (Esterases, etc.) D->E F Portal Vein (to Liver) D->F G 5. First-Pass Metabolism (Liver) F->G H 6. Systemic Circulation (Active 3'-dF-Guo) G->H

Caption: Conceptual pathway of prodrug absorption and activation.

References

Validation & Comparative

The Chain Termination Mechanism of 3'-Deoxy-3'-fluoroguanosine: An Experimental Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the experimental validation of 3'-Deoxy-3'-fluoroguanosine as a chain terminator, with a comparative analysis against other nucleoside analogs.

Abstract

This compound is a nucleoside analog that has demonstrated significant antiviral activity, primarily through the mechanism of chain termination of viral nucleic acid synthesis. This guide provides a comprehensive overview of the experimental evidence supporting this mechanism, detailing the biochemical assays used for its validation. Furthermore, it presents a comparative analysis of its inhibitory potency against key viral polymerases, alongside other well-established nucleoside analog inhibitors. This objective comparison, supported by experimental data and detailed protocols, serves as a valuable resource for researchers in the field of antiviral drug development.

The Mechanism of Chain Termination

Nucleoside analogs are a cornerstone of antiviral therapy. Their efficacy often relies on their ability to be metabolized within the host cell to their triphosphate form, which can then be recognized and incorporated by viral polymerases into the growing viral DNA or RNA strand. This compound, lacking the crucial 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide, acts as an obligate chain terminator. Once incorporated, it effectively halts the elongation of the nucleic acid chain, thereby inhibiting viral replication.[1][2][3][4]

G Mechanism of Action: this compound cluster_0 Cellular Metabolism cluster_1 Viral Polymerase Action DFG 3'-Deoxy-3'- fluoroguanosine DFG_MP DFG-Monophosphate DFG->DFG_MP DFG_DP DFG-Diphosphate DFG_MP->DFG_DP DFG_TP DFG-Triphosphate DFG_DP->DFG_TP Viral_Polymerase Viral Polymerase (e.g., HBV DNA Polymerase, HCV NS5B RdRp) DFG_TP->Viral_Polymerase Binds to active site Growing_Strand Growing Viral Nucleic Acid Strand Viral_Polymerase->Growing_Strand Elongation Template Viral Nucleic Acid Template Template->Viral_Polymerase Incorporation Incorporation of DFG-MP Growing_Strand->Incorporation Incorporates DFG-MP Termination Chain Termination Incorporation->Termination G Workflow for HBV DNA Polymerase Inhibition Assay cluster_0 Reaction Preparation cluster_1 Reaction and Incubation cluster_2 Analysis A Prepare reaction mix: - Buffer (Tris-HCl, MgCl2, DTT) - dATP, dCTP, TTP - [α-32P]dGTP (radiolabeled) - HBV Core Particles (source of polymerase) C Add inhibitor dilutions to reaction mix A->C B Prepare serial dilutions of This compound triphosphate B->C D Incubate at 37°C C->D E Spot reaction products onto DE81 filter paper D->E F Wash filters to remove unincorporated nucleotides E->F G Measure radioactivity using scintillation counting F->G H Calculate % inhibition and determine IC50 value G->H G Workflow for HCV NS5B RdRp Inhibition Assay cluster_0 Reaction Setup cluster_1 Incubation and Termination cluster_2 Product Analysis A Prepare reaction mix: - Buffer (Tris-HCl, MgCl2, DTT) - ATP, CTP, UTP - [α-33P]GTP (radiolabeled) - RNA template/primer - Purified HCV NS5B RdRp C Combine inhibitor and reaction mix A->C B Prepare serial dilutions of This compound triphosphate B->C D Incubate at 30°C C->D E Stop reaction with EDTA D->E F Spot onto DE81 filter paper E->F G Wash and measure radioactivity F->G H Calculate % inhibition and determine IC50 value G->H

References

A Comparative Analysis of 2'-Fluoro Versus 3'-Fluoro Guanosine Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral drug development, nucleoside analogs represent a cornerstone of therapeutic strategies. Modifications to the sugar moiety, particularly at the 2' and 3' positions, have profound effects on the biological activity, metabolic stability, and mechanism of action of these compounds. This guide provides a comparative analysis of 2'-fluoro and 3'-fluoro guanosine analogs, offering insights into their antiviral potency, mechanisms of action, and the experimental methodologies used for their evaluation. This objective comparison is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral agents.

Data Presentation: A Head-to-Head Comparison

The antiviral activity of nucleoside analogs is a critical measure of their therapeutic potential. The following tables summarize the available quantitative data for 2'-fluoro and 3'-fluoro guanosine analogs and their closely related counterparts. It is important to note that direct comparative studies under identical experimental conditions are limited, and some data for the 3'-fluoro guanosine analog are inferred from studies on other 3'-fluorinated nucleosides.

Table 1: Comparative Antiviral Activity

AnalogVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
2'-Deoxy-2'-fluoroguanosineInfluenza A Virus (FPV/Rostock/34)Chicken Embryo Cells1.44[1]Not ReportedNot Reported
2'-Deoxy-2'-fluoroguanosineHerpes Simplex Virus Type I (Strain 1C)Chicken Embryo Cells0.093[1]Not ReportedNot Reported
3'-Deoxy-3'-fluoroguanosineTick-Borne Encephalitis Virus (TBEV)Porcine Kidney (PS) CellsActive in initial screen, specific EC50 not reported[2]>25 (inferred from 3'-fluoro-adenosine analog)[3][4]Not Reported
3'-Deoxy-3'-fluoroadenosineTick-Borne Encephalitis Virus (TBEV)Porcine Kidney (PS) Cells1.6 - 2.2[2]>25[3][4]>11.4 - 15.6
3'-Deoxy-3'-fluoroadenosineZika Virus (ZIKV)Porcine Kidney (PS) Cells1.1 - 1.4[2]>25[3][4]>17.9 - 22.7
3'-Deoxy-3'-fluoroadenosineWest Nile Virus (WNV)Porcine Kidney (PS) Cells3.7 - 4.7[2]>25[3][4]>5.3 - 6.8

Data for 3'-Deoxy-3'-fluoroadenosine is included as a reference for the potential activity profile of 3'-fluorinated nucleosides due to the limited availability of specific data for the guanosine analog.

Table 2: Mechanistic Comparison

Feature2'-Fluoro Guanosine Analogs3'-Fluoro Guanosine Analogs
Mechanism of Action Competitive inhibitor of viral polymerase; Chain terminator of viral RNA synthesis.[5][6]Presumed to act as a chain terminator of viral RNA synthesis following incorporation by viral polymerase.[7]
Active Form 2'-Deoxy-2'-fluoroguanosine triphosphateThis compound triphosphate (presumed)
Target Enzyme Influenza Virus Transcriptase (RNA-dependent RNA polymerase)[5][6]Viral RNA-dependent RNA polymerases (e.g., Flavivirus RdRp) (presumed)[2]
Inhibition Kinetics Competitive inhibitor with a Kᵢ of 1.0 µM against influenza virus transcriptase.[5][6]Not Reported for guanosine analog.

Mechanism of Action: A Tale of Two Positions

The antiviral activity of both 2'- and 3'-fluoro guanosine analogs hinges on their conversion to the active triphosphate form within the host cell and their subsequent interaction with viral polymerases.

2'-Fluoro Guanosine Analogs: 2'-deoxy-2'-fluoroguanosine is phosphorylated by cellular kinases to its triphosphate derivative.[5] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), competing with the natural substrate, GTP. Upon incorporation into the growing viral RNA chain, the presence of the 2'-fluoro substituent leads to chain termination, thus halting viral replication.[5][6]

3'-Fluoro Guanosine Analogs: While detailed mechanistic studies on this compound are less prevalent, the mechanism is presumed to be similar to other 3'-modified nucleoside analogs. Following intracellular phosphorylation to the triphosphate form, it is likely incorporated into the nascent viral RNA strand by the viral polymerase. The 3'-fluoro modification prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[7]

Experimental Protocols

The evaluation of novel antiviral nucleoside analogs involves a series of standardized in vitro assays to determine their efficacy and cytotoxicity.

Antiviral Activity Assays

1. Plaque Reduction Assay:

  • Objective: To determine the concentration of the analog that reduces the number of viral plaques by 50% (EC50).

  • Methodology:

    • Confluent monolayers of host cells (e.g., Vero, MDCK) are infected with a known titer of the virus.

    • After a brief incubation period to allow for viral entry, the inoculum is removed.

    • The cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.

    • The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

    • Plaques are visualized by staining with a dye such as crystal violet.

    • The number of plaques in treated versus untreated wells is counted, and the EC50 value is calculated.

2. Cytopathic Effect (CPE) Inhibition Assay:

  • Objective: To measure the ability of the analog to protect cells from virus-induced cell death.

  • Methodology:

    • Host cells are seeded in microtiter plates and infected with the virus in the presence of serial dilutions of the test compound.

    • Plates are incubated until CPE is observed in the untreated virus control wells.

    • Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

    • The EC50 is calculated as the concentration of the compound that protects 50% of the cells from viral CPE.

Cytotoxicity Assay
  • Objective: To determine the concentration of the analog that reduces the viability of uninfected host cells by 50% (CC50).

  • Methodology:

    • Uninfected host cells are seeded in microtiter plates and incubated with serial dilutions of the test compound for the same duration as the antiviral assay.

    • Cell viability is measured using a standard viability assay (e.g., MTT, MTS).

    • The CC50 value is calculated from the dose-response curve.

Viral Polymerase Inhibition Assay
  • Objective: To determine the inhibitory activity of the triphosphate form of the analog against the target viral polymerase.

  • Methodology:

    • The assay is typically performed in a cell-free system using a purified recombinant viral polymerase. .

    • A reaction mixture is prepared containing the polymerase, a template-primer, the natural nucleoside triphosphates (NTPs), and varying concentrations of the analog triphosphate.

    • The reaction is initiated and incubated at the optimal temperature for the enzyme.

    • The incorporation of radiolabeled or fluorescently tagged NTPs into the elongated primer is measured to determine the extent of polymerization.

    • The concentration of the analog triphosphate that inhibits polymerase activity by 50% (IC50) is determined. Kinetic parameters like Kᵢ can be determined through further experiments with varying substrate concentrations.

Cellular Phosphorylation Assay
  • Objective: To assess the intracellular conversion of the nucleoside analog to its active mono-, di-, and triphosphate forms.

  • Methodology:

    • Host cells are incubated with the radiolabeled nucleoside analog for various time points.

    • The cells are then lysed, and the intracellular metabolites are extracted.

    • The different phosphorylated species are separated using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

    • The amount of each phosphorylated form is quantified by detecting the radioactivity.

Mandatory Visualizations

Antiviral_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Host Cell Analog 2' or 3'-Fluoro Guanosine Analog Analog_in Analog Analog->Analog_in Transport Analog_MP Analog Monophosphate Analog_in->Analog_MP Cellular Kinases Analog_DP Analog Diphosphate Analog_MP->Analog_DP Cellular Kinases Analog_TP Analog Triphosphate (Active Form) Analog_DP->Analog_TP Cellular Kinases Viral_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) Analog_TP->Viral_Polymerase Competitive Inhibition Viral_RNA_Synthesis Viral RNA Synthesis Viral_Polymerase->Viral_RNA_Synthesis Elongation Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation of Analog Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: General mechanism of action for 2'- and 3'-fluoro guanosine analogs.

Experimental_Workflow Start Start: Novel Fluoro-Guanosine Analog Cytotoxicity Cytotoxicity Assay (CC50 Determination) Start->Cytotoxicity Antiviral Antiviral Activity Assay (EC50 Determination) Start->Antiviral Selectivity Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Selectivity Antiviral->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism High SI Polymerase Polymerase Inhibition Assay (IC50) Mechanism->Polymerase Phosphorylation Cellular Phosphorylation Assay Mechanism->Phosphorylation End Lead Candidate Mechanism->End

Caption: Experimental workflow for the evaluation of fluoro-guanosine analogs.

References

Validating Antiviral Efficacy: A Comparative Analysis of 3'-Deoxy-3'-fluoroguanosine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of in vivo studies validating the antiviral efficacy of 3'-Deoxy-3'-fluoroguanosine in animal models. In fact, published in vitro data indicates that this compound, along with the related compound 3'-deoxy-3'-fluorouridine, did not demonstrate suppression of Tick-Borne Encephalitis Virus (TBEV) replication in cell cultures.

Given the lack of in vivo data for the guanosine analogue, this guide will focus on a closely related and extensively studied compound, 3'-Deoxy-3'-fluoroadenosine , which has shown significant antiviral efficacy in animal models against several flaviviruses. This comparative guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of its performance against other antiviral alternatives, supported by experimental data.

3'-Deoxy-3'-fluoroadenosine: A Promising Antiviral Candidate

3'-Deoxy-3'-fluoroadenosine is a nucleoside analogue that has demonstrated potent antiviral activity against a range of RNA viruses, particularly flaviviruses such as West Nile Virus (WNV) and TBEV. Its mechanism of action is believed to involve the inhibition of viral RNA-dependent RNA polymerase, a critical enzyme for viral replication.

Comparative In Vivo Efficacy Against Flaviviruses

The following tables summarize the quantitative data from animal studies comparing the efficacy of 3'-Deoxy-3'-fluoroadenosine with other antiviral agents against flavivirus infections.

Table 1: Efficacy of 3'-Deoxy-3'-fluoroadenosine in a Lethal West Nile Virus (WNV) Mouse Model

Treatment GroupDosageSurvival RateMean Time to Death (Days)Reference
3'-Deoxy-3'-fluoroadenosine25 mg/kg (twice daily)Significantly higher than placeboNot reported[1]
Placebo (PBS)-Not reportedNot reported[1]

Table 2: Efficacy of Antiviral Agents in Various Flavivirus Animal Models

Antiviral AgentVirusAnimal ModelDosageKey Efficacy ResultsReference
3'-Deoxy-3'-fluoroadenosine TBEVMouse25 mg/kg (twice daily)Prolonged mean survival time[2]
7-deaza-2'-C-methyladenosine WNVBALB/c mice25 mg/kg (twice daily)100% survival when treatment started at infection; 90% survival when started 3 days post-infection.[3]
Favipiravir (T-705) Usutu virus (USUV)AG129 mice150 mg/kg (twice daily)Significantly reduced viral load and delayed disease progression.[4]
Galidesivir (BCX4430) Zika virus (ZIKV)Rhesus macaquesVariousRapidly reduced viral loads to undetectable levels.[5]
Ribavirin Zika virus (ZIKV)STAT1-deficient miceNot specifiedAbrogated viremia.[6]

Experimental Protocols

In Vivo Efficacy of 3'-Deoxy-3'-fluoroadenosine against WNV
  • Animal Model: Adult BALB/c mice.

  • Virus Strain and Inoculation: Mice were infected subcutaneously with a lethal dose of WNV.

  • Drug Administration: Treatment with 3'-Deoxy-3'-fluoroadenosine (25 mg/kg) or a placebo (phosphate-buffered saline) was administered intraperitoneally twice daily.

  • Efficacy Assessment: Mortality rates and clinical signs of neuroinfection were monitored. Clinical signs were scored based on ruffled fur, hunched posture, tremor, and paralysis.[1]

In Vivo Efficacy of 7-deaza-2'-C-methyladenosine against WNV
  • Animal Model: Adult BALB/c mice.

  • Virus Strain and Inoculation: Mice were infected with a lethal dose of WNV strain 13-104.

  • Drug Administration: 7-deaza-2'-C-methyladenosine was administered intraperitoneally at a dose of 25 mg/kg twice daily. Treatment was initiated at different time points post-infection.

  • Efficacy Assessment: Survival rates were monitored daily for 28 days. Clinical signs of disease were scored on a scale of 0 to 5, where 0 represents no signs and 5 represents death.[3]

Visualizing Experimental Design and Pathways

To clarify the experimental workflow, the following diagrams are provided.

Experimental_Workflow cluster_setup Animal Model Preparation cluster_infection Infection cluster_treatment Treatment Groups cluster_monitoring Efficacy Assessment Animal_Model BALB/c Mice Infection Subcutaneous Injection of Lethal WNV Dose Animal_Model->Infection Treatment_Drug 3'-Deoxy-3'-fluoroadenosine (25 mg/kg, i.p., twice daily) Infection->Treatment_Drug Treatment_Placebo Placebo (PBS) (i.p., twice daily) Infection->Treatment_Placebo Monitoring Daily Monitoring of: - Survival Rates - Clinical Signs of Neuroinfection Treatment_Drug->Monitoring Treatment_Placebo->Monitoring

Caption: Workflow for in vivo efficacy testing of 3'-Deoxy-3'-fluoroadenosine in a WNV mouse model.

Caption: Hypothesized mechanism of action for 3'-Deoxy-3'-fluoroadenosine.

Conclusion

While the requested validation of this compound's in vivo antiviral efficacy could not be completed due to a lack of available data, the analysis of its close analogue, 3'-Deoxy-3'-fluoroadenosine, provides valuable insights for researchers in the field of antiviral drug development. The data presented herein demonstrates that 3'-Deoxy-3'-fluoroadenosine is a potent inhibitor of flaviviruses in animal models, warranting further investigation as a potential therapeutic agent. This guide highlights the importance of specific substitutions on the nucleoside scaffold for antiviral activity and underscores the utility of comparative in vivo studies in identifying promising drug candidates.

References

Selective Inhibition of Viral Polymerases by 3'-Deoxy-3'-fluoroguanosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxy-3'-fluoroguanosine is a synthetic nucleoside analog that holds significant promise as a selective antiviral agent. Its mechanism of action, like many nucleoside analogs, hinges on its ability to be preferentially metabolized by viral enzymes and subsequently inhibit viral replication. This guide provides a comparative analysis of the selectivity of this compound for viral polymerases over human polymerases, supported by available experimental data. Understanding this selectivity is crucial for assessing the therapeutic potential and predicting the safety profile of this compound.

The primary mechanism of action for this compound involves its intracellular conversion to the active triphosphate form, this compound 5'-triphosphate (3'-dFGTP). This activated form then acts as a competitive inhibitor and a chain terminator of viral DNA and RNA polymerases.[1] The presence of a fluorine atom at the 3' position of the ribose sugar prevents the formation of the phosphodiester bond necessary for nucleic acid chain elongation, thereby halting viral replication.[1]

Comparative Inhibitory Activity

The therapeutic efficacy of this compound is fundamentally linked to its differential inhibitory effects on viral versus human polymerases. A high degree of selectivity ensures potent antiviral activity with minimal off-target effects on host cellular functions, thereby reducing potential cytotoxicity.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activity of this compound 5'-triphosphate (3'-dFGTP) against a key viral polymerase and provides a qualitative assessment of its impact on human DNA polymerases. Due to the limited availability of direct inhibitory values for 3'-dFGTP against human polymerases, data for a closely related analog, 2',3'-dideoxyguanosine 5'-triphosphate (ddGTP), is included for comparative purposes.

Target PolymeraseOrganism/VirusInhibitorInhibition Metric (µM)Reference
DNA PolymeraseHepatitis B Virus (HBV)This compound 5'-triphosphateID₅₀: 0.03 - 0.35[Matthes et al.]
DNA Polymerase αHumanThis compound 5'-triphosphateResistant (Qualitative)[Matthes et al.]
DNA Polymerase βHumanThis compound 5'-triphosphatePartially Affected (Qualitative)[Matthes et al.]
DNA Polymerase βHuman2',3'-dideoxyguanosine 5'-triphosphate (ddGTP)Kₘ: 1.8[2]
DNA Polymerase αHuman2',3'-dideoxyguanosine 5'-triphosphate (ddGTP)Poor Substrate[2]
DNA Polymerase γHuman2',3'-dideoxyguanosine 5'-triphosphate (ddGTP)Not a Substrate[2]

Note: The data for ddGTP is provided as a reference for a related guanosine analog lacking the 3'-fluoro group. Kₘ (Michaelis constant) for ddGTP reflects its affinity as a substrate for DNA polymerase β.

The data clearly indicates that this compound 5'-triphosphate is a potent inhibitor of HBV DNA polymerase, with inhibitory concentrations in the low micromolar to nanomolar range. In contrast, human DNA polymerase α shows resistance, and polymerase β is only partially affected, suggesting a favorable selectivity profile for this compound. The data for the related analog, ddGTP, further supports the notion that human DNA polymerases, particularly α and γ, have a lower affinity for such modified guanosine nucleosides compared to some viral polymerases.

Mechanism of Action: Chain Termination

The antiviral activity of this compound is achieved through the termination of the growing viral nucleic acid chain. The following diagram illustrates this process.

G cluster_0 Cellular Environment cluster_1 Viral Replication Complex dFG 3'-Deoxy-3'- fluoroguanosine dFGMP dFG-Monophosphate dFG->dFGMP Cellular Kinases dFGDP dFG-Diphosphate dFGMP->dFGDP Cellular Kinases dFGTP 3'-dFGTP (Active Form) dFGDP->dFGTP Cellular Kinases Incorporation Incorporation of 3'-dFGMP dFGTP->Incorporation Competes with natural dGTP ViralPolymerase Viral Polymerase ViralPolymerase->Incorporation ViralTemplate Viral DNA/RNA Template ViralTemplate->Incorporation GrowingChain Growing Nucleic Acid Chain GrowingChain->Incorporation Termination Chain Termination Incorporation->Termination 3'-F prevents bond formation

Caption: Mechanism of this compound induced chain termination.

Experimental Protocols

The determination of the inhibitory activity of nucleoside analogs against DNA and RNA polymerases is typically performed using in vitro enzymatic assays. The following are generalized protocols for assessing the inhibition of viral and human polymerases.

Endogenous Hepatitis B Virus (HBV) DNA Polymerase Inhibition Assay

This assay measures the activity of the HBV DNA polymerase by quantifying the incorporation of radiolabeled deoxynucleoside triphosphates (dNTPs) into viral DNA.

Materials:

  • HBV virions (isolated from serum or cell culture supernatant)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Non-ionic detergent (e.g., NP-40)

  • A mixture of three unlabeled dNTPs (dATP, dCTP, dTTP)

  • Radiolabeled [α-³²P]dGTP

  • This compound 5'-triphosphate (3'-dFGTP) at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • HBV virions are permeabilized with a non-ionic detergent to allow access of the reaction components to the viral polymerase.

  • The permeabilized virions are incubated in the reaction buffer containing the three unlabeled dNTPs, radiolabeled [α-³²P]dGTP, and varying concentrations of the inhibitor (3'-dFGTP).

  • The reaction is allowed to proceed at 37°C for a defined period (e.g., 2-4 hours).

  • The reaction is stopped by the addition of cold TCA to precipitate the newly synthesized DNA.

  • The precipitated DNA is collected on glass fiber filters and washed extensively with TCA to remove unincorporated radiolabeled dNTPs.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The percentage of inhibition at each concentration of 3'-dFGTP is calculated relative to a no-inhibitor control.

  • The ID₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Human DNA Polymerase Inhibition Assay (General Protocol)

This assay measures the inhibition of purified recombinant human DNA polymerases (α, β, or γ) by quantifying the incorporation of a labeled dNTP into a synthetic DNA template-primer.

Materials:

  • Purified recombinant human DNA polymerase (α, β, or γ)

  • Activated DNA template-primer (e.g., poly(dA-dT) or a custom oligonucleotide)

  • Reaction buffer specific for the polymerase being tested

  • A mixture of three unlabeled dNTPs

  • Labeled dNTP (e.g., [³H]dTTP or a fluorescently labeled dNTP)

  • This compound 5'-triphosphate (or its analog) at various concentrations

  • DNA precipitation solution (e.g., cold TCA) or a fluorescence detection reagent

  • Filter paper and scintillation counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)

Procedure:

  • A reaction mixture is prepared containing the reaction buffer, activated DNA template-primer, three unlabeled dNTPs, and the labeled dNTP.

  • Varying concentrations of the inhibitor are added to the reaction mixtures.

  • The reaction is initiated by the addition of the purified human DNA polymerase.

  • The reaction is incubated at 37°C for a specified time.

  • The reaction is terminated, and the amount of incorporated labeled dNTP is quantified. For radiolabeled assays, this involves precipitation, filtration, and scintillation counting as described for the HBV assay. For fluorescent assays, a DNA-binding dye is added, and the fluorescence is measured.

  • The percentage of inhibition is calculated, and the IC₅₀ or Kᵢ value is determined.

Experimental Workflow for Determining Polymerase Selectivity

The overall workflow to assess the selectivity of a compound like this compound involves a series of standardized assays.

G Start Start: Compound Synthesis (this compound) Phosphorylation In vitro or Cellular Phosphorylation to 3'-dFGTP Start->Phosphorylation ViralAssay Viral Polymerase Inhibition Assay (e.g., HBV, HCV, HIV) Phosphorylation->ViralAssay HumanAssay Human Polymerase Inhibition Assays (α, β, γ) Phosphorylation->HumanAssay DataAnalysis Data Analysis: Determine IC50 / Ki values ViralAssay->DataAnalysis HumanAssay->DataAnalysis SelectivityIndex Calculate Selectivity Index (SI = IC50_human / IC50_viral) DataAnalysis->SelectivityIndex Conclusion Conclusion: Assess Therapeutic Potential SelectivityIndex->Conclusion

References

L- vs. D-Isomers of Fluorinated Nucleosides: A Comparative Guide to Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of nucleoside analogs plays a pivotal role in their antiviral efficacy and therapeutic index. This guide provides an objective comparison of the antiviral activity of L- and D-isomers of fluorinated nucleosides, supported by experimental data. The strategic placement of fluorine atoms in these molecules often enhances their metabolic stability and potency. Understanding the enantiomeric selectivity of these compounds is crucial for the rational design of novel antiviral agents.

Data Presentation: Comparative Antiviral Efficacy

The following table summarizes the quantitative data on the antiviral activity of representative L- and D-isomers of fluorinated nucleosides. The data is presented as the 50% effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit viral replication by 50%.

Nucleoside AnalogIsomerTarget VirusEC₅₀ (µM)Reference
Emtricitabine (FTC) β-L- (2R,5S)HIV-10.009[1]
β-D-HIV-10.84[1]
Clevudine (L-FMAU) L-HBV0.1
L-EBV5.0
2'-Deoxy-2'-fluoro-β-L-arabinofuranosyluracil (L-FMAU) L-HBV5.0[2]
2',3'-Dideoxy-3'-fluorocytidine L-3'F-d4CHIVPotent[3]
2',3'-Dideoxy-5-fluoro-3'-thiacytidine L-2'-F-d4FCHIVPotent[3]
2',3'-Dideoxy-3'-fluoroadenosine L-2'-F-d4AHIVPotent[3]
5-Deoxy-α-L-lyxofuranosyl benzimidazole (2-chloro derivative) α-L-HCMV0.2-0.4[4]

Key Observation: The data consistently demonstrates that for several fluorinated nucleosides, the L-isomer exhibits significantly greater antiviral potency than the corresponding D-isomer. For instance, the β-L-isomer of Emtricitabine is approximately 93 times more potent against HIV-1 than its β-D-counterpart[1]. This highlights the critical role of stereochemistry in the interaction with viral enzymes.

Mechanism of Action: A Shared Pathway of Activation and Inhibition

Fluorinated nucleoside analogs, regardless of their L- or D-configuration, generally exert their antiviral effect through a common mechanism of action. They function as prodrugs that must be activated intracellularly to their triphosphate form to inhibit the viral polymerase.

Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus Viral Replication NA Fluorinated Nucleoside (L- or D-Isomer) NAMP Nucleoside Monophosphate NA->NAMP Nucleoside Kinase NADP Nucleoside Diphosphate NAMP->NADP Nucleoside Monophosphate Kinase NATP Active Nucleoside Triphosphate NADP->NATP Nucleoside Diphosphate Kinase ViralPolymerase Viral DNA/RNA Polymerase NATP->ViralPolymerase Competitive Inhibition with natural dNTPs/NTPs ChainTermination Chain Termination & Inhibition of Viral Genome Synthesis ViralPolymerase->ChainTermination Incorporation into growing viral DNA/RNA

Mechanism of Action of Fluorinated Nucleosides.

The process begins with the transport of the nucleoside analog into the host cell. Inside the cell, it undergoes a series of three phosphorylation steps catalyzed by host cell kinases to be converted into its active triphosphate form[5][6][7]. This active triphosphate then competes with the natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for incorporation into the growing viral DNA or RNA chain by the viral polymerase[8][9]. Upon incorporation, the absence of a 3'-hydroxyl group in many of these analogs leads to the termination of the elongating nucleic acid chain, thereby halting viral replication[10].

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, MT-4) in 6-well or 12-well plates.

  • Virus stock with a known titer.

  • Test compound (fluorinated nucleoside isomers) at various concentrations.

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose).

  • Staining solution (e.g., crystal violet).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed the plates with host cells and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the L- and D-isomers of the fluorinated nucleoside in a serum-free medium.

  • Infection: Remove the growth medium from the cells and infect them with a predetermined amount of virus (multiplicity of infection, MOI) to produce a countable number of plaques.

  • Compound Addition: After a viral adsorption period (typically 1 hour), remove the virus inoculum and add the different concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After incubation with the compound, remove the medium and add the overlay medium. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

  • Staining and Counting: Fix the cells and stain with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Reverse Transcriptase (RT) Activity Assay

This biochemical assay directly measures the inhibitory effect of the nucleoside analog triphosphates on the activity of viral reverse transcriptase.

Materials:

  • Purified recombinant viral reverse transcriptase.

  • Test compound in its active triphosphate form.

  • A template-primer system (e.g., poly(rA)-oligo(dT)).

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive label).

  • Reaction buffer.

  • Scintillation counter or appropriate detection instrument for the non-radioactive label.

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the template-primer, and the viral reverse transcriptase.

  • Inhibitor Addition: Add varying concentrations of the triphosphate form of the L- or D-isomer of the fluorinated nucleoside. Include a control reaction with no inhibitor.

  • Reaction Initiation: Start the reaction by adding the mixture of dNTPs (including the labeled dNTP).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 60 minutes).

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter membrane.

  • Washing: Wash the filter to remove unincorporated labeled dNTPs.

  • Quantification: Measure the amount of incorporated labeled dNTP in the precipitated DNA using a scintillation counter or other appropriate detector.

  • Data Analysis: Calculate the percentage of inhibition of RT activity for each concentration of the test compound compared to the control. The IC₅₀ (50% inhibitory concentration) value is then determined from the dose-response curve.

Conclusion

The presented data and methodologies underscore the profound impact of stereochemistry on the antiviral activity of fluorinated nucleosides. The superior potency of L-isomers in several key examples highlights a critical area of investigation for the development of more effective and less toxic antiviral therapies. The experimental protocols provided offer a framework for the continued evaluation and comparison of novel nucleoside analogs.

References

Comparative Guide to HCV NS5B Polymerase Inhibitors: 3'-Deoxy-3'-fluoroguanosine triphosphate vs. Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key nucleoside inhibitors targeting the Hepatitis C Virus (HCV) NS5B polymerase: 3'-Deoxy-3'-fluoroguanosine triphosphate (3'-dF-GTP) and the active triphosphate form of Sofosbuvir (GS-461203). While both molecules act as RNA chain terminators, this document outlines their known inhibitory activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Mechanism of Action: Nucleoside Analogue Inhibitors

HCV NS5B is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome. Nucleoside analogue inhibitors are designed to mimic natural nucleoside triphosphates (NTPs). Once incorporated into the growing viral RNA strand by the NS5B polymerase, these analogues prevent the addition of subsequent nucleotides, leading to premature chain termination and halting viral replication. This mechanism is shared by both this compound triphosphate and the active metabolite of Sofosbuvir.

dot

cluster_0 HCV Replication Cycle cluster_1 Inhibitor Mechanism HCV_RNA Viral RNA Genome Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein Translation RNA_Replication RNA Replication HCV_RNA->RNA_Replication Template NS5B NS5B Polymerase Polyprotein->NS5B Proteolytic Processing NS5B->RNA_Replication Catalyzes Incorporation Incorporation into Nascent RNA NS5B->Incorporation New_Virions Assembly of New Virions RNA_Replication->New_Virions Inhibitor Nucleoside Analogue (e.g., 3'-dF-GTP, Sofosbuvir-TP) Inhibitor->Incorporation Competes with natural NTPs Termination Chain Termination Incorporation->Termination Termination->RNA_Replication Blocks

Caption: Mechanism of action for nucleoside inhibitors of HCV NS5B polymerase.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the inhibitory potency of this compound triphosphate and Sofosbuvir's active triphosphate form is challenging due to the limited publicly available data for 3'-dF-GTP. However, existing research indicates that this compound 5'-triphosphate directly interacts with the HCV NS5B RdRp, leading to the suppression of viral RNA synthesis through chain termination.[1] Notably, its inhibitory activity is considerably higher than its adenosine counterpart, 3'-deoxy-3'-fluoroadenosine 5'-triphosphate.[1]

In contrast, extensive quantitative data is available for the active triphosphate form of Sofosbuvir (GS-461203 or PSI-7409), demonstrating its potent and broad-spectrum anti-HCV activity.

Compound Assay Type HCV Genotype IC50 (µM) Reference
GS-461203 (Sofosbuvir Triphosphate) Biochemical1b0.12[1]
Biochemical1b_Con11.6[2]
Biochemical2a_JFH12.8[2]
Biochemical3a0.7[2]
Biochemical4a2.6[2]
Sofosbuvir (Prodrug) Replicon1a0.092
Replicon1b0.092
Replicon2a (JFH-1)0.092

Note: IC50 (half-maximal inhibitory concentration) is determined in biochemical assays, while EC50 (half-maximal effective concentration) is measured in cell-based replicon assays. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are generalized protocols for key experiments used to evaluate HCV NS5B inhibitors.

NS5B Polymerase Inhibition Assay (Biochemical Assay)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant NS5B polymerase.

Objective: To determine the IC50 value of the inhibitor's active triphosphate form.

Materials:

  • Purified recombinant HCV NS5B protein

  • RNA template (e.g., poly(C) or a heteropolymeric template)

  • RNA primer (e.g., oligo(G))

  • Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)

  • Radiolabeled ribonucleoside triphosphate (e.g., [α-³²P]GTP or [³H]UTP)

  • Test compound (triphosphate form)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., EDTA)

  • Filter paper (e.g., DE81) or other means of separating incorporated from unincorporated nucleotides.

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and three of the four non-radiolabeled NTPs.

  • Inhibitor Addition: Add varying concentrations of the test compound (triphosphate form) to the reaction mixture. Include a no-inhibitor control.

  • Enzyme Addition: Add the purified HCV NS5B polymerase to initiate the reaction.

  • Initiation with Labeled NTP: Start the polymerization by adding the radiolabeled NTP.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding the stop solution.

  • Separation and Quantification: Spot the reaction mixture onto filter paper and wash to remove unincorporated radiolabeled NTPs. The amount of incorporated radioactivity, which is proportional to the polymerase activity, is then quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

dot

Start Prepare Reaction Mix (Buffer, Template/Primer, 3 NTPs) Add_Inhibitor Add Test Compound (Varying Concentrations) Start->Add_Inhibitor Add_Enzyme Add NS5B Polymerase Add_Inhibitor->Add_Enzyme Add_Labeled_NTP Add Radiolabeled NTP Add_Enzyme->Add_Labeled_NTP Incubate Incubate at 30°C Add_Labeled_NTP->Incubate Stop_Reaction Quench Reaction (Add EDTA) Incubate->Stop_Reaction Separate Separate Incorporated & Unincorporated NTPs (e.g., Filter Binding) Stop_Reaction->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for the HCV NS5B polymerase inhibition assay.

HCV Replicon Assay (Cell-Based Assay)

This assay measures the inhibitory effect of a compound on HCV RNA replication within a cellular context. It utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA that replicates autonomously.

Objective: To determine the EC50 (antiviral activity) and CC50 (cytotoxicity) of the inhibitor (prodrug form).

Materials:

  • HCV replicon-containing cells (e.g., Huh-7 cells)

  • Cell culture medium (e.g., DMEM supplemented with FBS and G418)

  • Test compound (prodrug form)

  • Luciferase assay reagent (if the replicon contains a luciferase reporter) or reagents for qRT-PCR

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

  • 96-well plates

  • Luminometer or qRT-PCR instrument

  • Microplate reader for cytotoxicity assay

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in 96-well plates and incubate to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

  • Antiviral Activity Measurement:

    • Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure the luciferase activity. The luminescence signal is proportional to the level of HCV RNA replication.

    • qRT-PCR: Isolate total RNA from the cells and quantify HCV RNA levels using quantitative reverse transcription PCR.

  • Cytotoxicity Measurement: In a parallel plate with the same cell type, perform a cell viability assay to determine the cytotoxic effect of the compound.

  • Data Analysis:

    • EC50 Calculation: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value from the dose-response curve.

    • CC50 Calculation: Calculate the percentage of cell viability for each compound concentration. Determine the CC50 value from the dose-response curve.

    • Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50. A higher SI indicates a more favorable therapeutic window.

dot

Start Seed HCV Replicon Cells in 96-well Plates Add_Compound Add Test Compound (Serial Dilutions) Start->Add_Compound Incubate Incubate for 72h Add_Compound->Incubate Measure_Activity Measure Antiviral Activity (Luciferase or qRT-PCR) Incubate->Measure_Activity Measure_Toxicity Measure Cytotoxicity (e.g., MTT Assay) Incubate->Measure_Toxicity Analyze_EC50 Calculate EC50 Measure_Activity->Analyze_EC50 Analyze_CC50 Calculate CC50 Measure_Toxicity->Analyze_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Analyze_EC50->Calculate_SI Analyze_CC50->Calculate_SI End End Calculate_SI->End

Caption: Experimental workflow for the HCV replicon assay.

Conclusion

Both this compound triphosphate and the active form of Sofosbuvir are nucleoside analogue inhibitors that effectively target the HCV NS5B polymerase by inducing chain termination of the viral RNA. While qualitative data suggests that 3'-dF-GTP is a potent inhibitor, a lack of specific IC50 or EC50 values in the public domain prevents a direct quantitative comparison with Sofosbuvir. Sofosbuvir, on the other hand, has been extensively characterized, with its active triphosphate form demonstrating low micromolar to sub-micromolar inhibition of NS5B across various HCV genotypes in biochemical assays, and the prodrug itself showing potent nanomolar efficacy in cell-based replicon systems. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other novel HCV NS5B inhibitors. Further studies to quantify the inhibitory potency of this compound triphosphate are warranted to fully assess its potential as a therapeutic agent.

References

Safety Operating Guide

Personal protective equipment for handling 3'-Deoxy-3'-fluoroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3'-Deoxy-3'-fluoroguanosine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given that the toxicological properties of this specific compound have not been thoroughly investigated, a cautious approach is mandatory. The following procedures are based on information for structurally similar compounds and general best practices for handling hazardous chemicals.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a risk of splashing.To protect eyes from dust particles and potential splashes, which can cause serious irritation.[1][4]
Hand Protection Compatible chemical-resistant gloves (e.g., disposable nitrile gloves). For extended contact or handling larger quantities, consider double-gloving.To prevent skin contact and irritation.[1][5] Always inspect gloves before use and remove them properly.
Body Protection A buttoned, long-sleeved lab coat or a disposable gown with a solid front.To protect skin and clothing from contamination.[5][6]
Footwear Closed-toe and closed-heel shoes.To protect feet from spills and falling objects.[5]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood. If dust formation is unavoidable or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.To minimize the inhalation of dust particles and prevent respiratory irritation.[1][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure research integrity.

1. Preparation:

  • Always work in a designated area, preferably within a certified chemical fume hood, to control airborne particles.[5]

  • Before handling the compound, ensure all necessary PPE is correctly worn.

  • Verify the availability and functionality of an eyewash station and safety shower.

  • Have a spill kit readily accessible.

2. Handling:

  • Avoid the formation of dust when handling the solid material.[3] Use appropriate tools, such as spatulas, for transfers.

  • Keep the container tightly closed when not in use.[1][3]

  • Avoid ingestion, inhalation, and contact with skin and eyes.[1][3]

  • Do not eat, drink, or smoke in the laboratory area.[3][4]

  • Wash hands thoroughly after handling.[3]

3. In Case of a Spill:

  • Evacuate the immediate area and alert colleagues and the laboratory safety officer.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For solid spills, carefully scoop the material into a designated, labeled hazardous waste container, avoiding dust generation.[3]

  • For liquid spills, use an absorbent material to contain the spill.

  • Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of all contaminated cleaning materials as hazardous waste.[7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[8]

1. Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials must be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[8]

2. Waste Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[7]

  • Store sealed waste containers in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[7]

  • Follow your institution's specific guidelines for the disposal of chemical waste.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.[8] Do not dispose of this compound down the drain or in regular trash.[7]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_spill Ready Spill Kit prep_area->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate emergency_spill Spill Occurs handle_experiment->emergency_spill cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Store for Disposal cleanup_segregate->cleanup_dispose emergency_cleanup Follow Spill Protocol emergency_spill->emergency_cleanup emergency_cleanup->cleanup_segregate

Caption: Workflow for the safe handling and disposal of this compound.

References

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Reactant of Route 1
3'-Deoxy-3'-fluoroguanosine
Reactant of Route 2
3'-Deoxy-3'-fluoroguanosine

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.